molecular formula C10H15N2O7P B607533 Foscarbidopa CAS No. 1907685-81-7

Foscarbidopa

Cat. No.: B607533
CAS No.: 1907685-81-7
M. Wt: 306.21 g/mol
InChI Key: PQUZXFMHVSMUNG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foscarbidopa is a phosphate ester prodrug of carbidopa, specifically designed for research applications. It is a key component in advanced investigative models of Parkinson's disease (PD), particularly when co-formulated with its counterpart, foslevodopa. This combination is engineered for continuous subcutaneous infusion, a method that bypasses the challenges of erratic gastrointestinal absorption and the short half-life associated with standard oral levodopa/carbidopa regimens. The high water solubility of these prodrugs near physiological pH enables stable plasma levodopa levels, making them a valuable tool for studying continuous dopaminergic stimulation in preclinical research. In research settings, this compound functions as a peripheral decarboxylase inhibitor. Its primary investigative value lies in its ability to prevent the peripheral conversion of foslevodopa to dopamine, thereby increasing the bioavailability of foslevodopa for central nervous system uptake. Studies comparing this subcutaneous infusion therapy to levodopa-carbidopa intestinal gel (LCIG) have demonstrated comparable levodopa exposure, positioning it as a non-surgical alternative for exploring advanced PD treatment paradigms. The main research applications include the study of motor fluctuations, the reduction of "OFF" time, the increase in "ON" time without troublesome dyskinesia, and the management of both motor and non-motor symptoms in advanced PD models. This reagent is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZXFMHVSMUNG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1907685-81-7
Record name Foscarbidopa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foscarbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4'-Carbidopa phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Foscarbidopa: A Technical Guide to its Mechanism of Action as a Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate ester prodrug of carbidopa, an aromatic L-amino acid decarboxylase (AADC) inhibitor.[1] It was developed as a more soluble formulation of carbidopa to be co-administered with foslevodopa, a prodrug of levodopa.[2] This combination, delivered via continuous subcutaneous infusion, is designed to provide stable and continuous therapeutic levels of levodopa and carbidopa for the management of motor fluctuations in patients with advanced Parkinson's disease.[3][4] The primary advantage of this prodrug strategy is the enhanced aqueous solubility and chemical stability of this compound at a near-neutral pH, which allows for the preparation of a concentrated solution suitable for subcutaneous administration.[5]

Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic action of this compound is predicated on its efficient in vivo conversion to the active drug, carbidopa. This bioconversion is a critical step in the overall mechanism of action of the foslevodopa/foscarbidopa combination therapy.

Enzymatic Conversion

Upon subcutaneous infusion, this compound is rapidly and extensively converted to carbidopa by endogenous alkaline phosphatases. These enzymes are ubiquitous in various tissues, including the skin, facilitating the hydrolysis of the phosphate ester bond of this compound to yield carbidopa and inorganic phosphate.

Foscarbidopa_Conversion This compound This compound (Subcutaneous Infusion) Carbidopa Carbidopa (Active Drug) This compound->Carbidopa Enzymatic Hydrolysis Phosphate Inorganic Phosphate Enzyme Alkaline Phosphatases Enzyme->Carbidopa

Fig. 1: Enzymatic conversion of this compound to carbidopa.
Inhibition of Peripheral Levodopa Decarboxylation

The resulting carbidopa acts as a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase, in peripheral tissues. Levodopa, the metabolic precursor to dopamine, is administered to replenish depleted dopamine levels in the brains of Parkinson's disease patients. However, when administered alone, a significant portion of levodopa is rapidly decarboxylated to dopamine in the periphery. This peripheral conversion is undesirable for two main reasons: it reduces the amount of levodopa that can cross the blood-brain barrier, and the resulting peripheral dopamine can cause adverse effects such as nausea and vomiting.

By inhibiting peripheral AADC, carbidopa ensures that a larger fraction of the administered levodopa from the co-infused foslevodopa reaches the brain, where it is subsequently converted to dopamine to exert its therapeutic effect.

Levodopa_Pathway cluster_periphery Peripheral Circulation cluster_brain Brain Foslevodopa Foslevodopa Levodopa_p Levodopa Foslevodopa->Levodopa_p Alkaline Phosphatase Dopamine_p Dopamine Levodopa_p->Dopamine_p Decarboxylation Levodopa_b Levodopa Levodopa_p->Levodopa_b Crosses BBB AADC_p AADC AADC_p->Dopamine_p Carbidopa Carbidopa Carbidopa->AADC_p Inhibition This compound This compound This compound->Carbidopa Alkaline Phosphatase Dopamine_b Dopamine (Therapeutic Effect) Levodopa_b->Dopamine_b Decarboxylation AADC_b AADC AADC_b->Dopamine_b

Fig. 2: Role of carbidopa in the levodopa metabolic pathway.

Quantitative Pharmacokinetic Data

The continuous subcutaneous infusion of this compound, in combination with foslevodopa, is designed to achieve stable plasma concentrations of carbidopa and levodopa, thereby minimizing the motor fluctuations associated with oral levodopa therapy.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and Parkinson's disease patients have demonstrated the rapid conversion of this compound to carbidopa and the establishment of steady-state concentrations.

ParameterValueSpeciesStudy DetailsReference
Carbidopa Tmax (median) 1.5 hoursHealthy VolunteersSingle 200 mg SC bolus dose of foslevodopa/foscarbidopa.
Levodopa Tmax (median) 1.3 hoursHealthy VolunteersSingle 200 mg SC bolus dose of foslevodopa/foscarbidopa.
Average Steady-State Levodopa Exposure 747 - 4660 ng/mLParkinson's Disease PatientsContinuous SC infusion over 72 hours at four different infusion rates.
Time to Levodopa Steady State (with loading dose) ~2 hoursHealthy VolunteersLoading dose followed by continuous infusion.
Bioequivalence to Levodopa-Carbidopa Intestinal Gel

A Phase 1 study in healthy volunteers compared the pharmacokinetic profile of a 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa to a 16-hour infusion of levodopa-carbidopa intestinal gel (LCIG) followed by oral levodopa/carbidopa doses. The study found that the levodopa exposures were similar between the two treatment modalities, with less than an 8% difference in Cmax and AUC.

Experimental Protocols

The following sections outline the methodologies for key experiments related to the study of this compound's mechanism of action.

Quantification of this compound and Carbidopa in Plasma

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Human plasma samples are collected in tubes containing K2EDTA and treated with sodium metabisulfite and disodium hydrogen arsenate to stabilize the analytes.

  • Protein precipitation is performed by adding acetonitrile:methanol (9:1, v/v) with 0.5% formic acid to the plasma samples in a 96-well plate format.

  • Samples are vortexed for 60 seconds and then centrifuged at 14,000 rpm for 5 minutes.

  • The supernatant is transferred to a clean tube, and the protein pellet is washed with an additional volume of the extraction solvent. The resulting supernatant is combined with the first.

  • The combined supernatants are evaporated to dryness under a stream of nitrogen at 40°C.

  • The dried residue is reconstituted in a solution of 0.1% formic acid in water (2:98, v/v) for analysis.

Chromatographic Conditions:

  • Column: dC18 column (2.1 x 100 mm, 5 µM).

  • Mobile Phase A: 100/0.1 (v/v) water/heptafluorobutyric anhydride.

  • Mobile Phase B: 100/0.1 (v/v) methanol/heptafluorobutyric anhydride.

  • Flow Rate: 0.300 mL/min.

  • Elution: Gradient elution.

  • Detection: Tandem Mass Spectrometry.

HPLC_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS End Quantification HPLC_MSMS->End

Fig. 3: Workflow for the quantification of this compound and carbidopa in plasma.
In Vitro Enzymatic Conversion Assay

Objective: To determine the rate of conversion of this compound to carbidopa by alkaline phosphatase.

Materials:

  • This compound standard solution

  • Alkaline Phosphatase (from bovine intestinal mucosa or other suitable source)

  • Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

  • Stop Solution (e.g., 0.1 M NaOH)

  • HPLC system with UV or MS/MS detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer and this compound at a known concentration.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific amount of alkaline phosphatase enzyme solution.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the stop solution to quench the reaction.

  • Analyze the samples by a validated HPLC method to quantify the concentrations of remaining this compound and the formed carbidopa.

  • Calculate the rate of conversion from the change in concentration over time.

Conclusion

This compound represents a significant advancement in the delivery of carbidopa for the treatment of Parkinson's disease. Its design as a soluble prodrug enables continuous subcutaneous infusion, leading to stable plasma concentrations of carbidopa. This, in turn, ensures consistent inhibition of peripheral levodopa decarboxylation, thereby enhancing the bioavailability of levodopa to the brain and providing more stable motor control for patients. The rapid and efficient conversion of this compound to its active form by alkaline phosphatases is the cornerstone of its mechanism of action and therapeutic utility. Further research into the long-term efficacy and safety of this novel drug delivery system will continue to elucidate its role in the management of advanced Parkinson's disease.

References

Foscarbidopa: A Technical Deep Dive into the Prodrug Revolutionizing Parkinson's Disease Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate ester prodrug of carbidopa, a potent inhibitor of DOPA decarboxylase. In combination with foslevodopa, the prodrug of levodopa, it represents a significant advancement in the management of advanced Parkinson's disease. This combination therapy, delivered via continuous subcutaneous infusion, is designed to provide stable plasma concentrations of levodopa and carbidopa, thereby reducing the motor fluctuations often experienced with oral levodopa formulations. This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and clinical data related to this compound.

Chemical Structure and Properties

This compound is chemically designated as (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid. It is a water-soluble derivative of carbidopa, where the hydroxyl group at the 4' position of the catechol ring is replaced by a phosphate group. This structural modification enhances its aqueous solubility, making it suitable for subcutaneous administration.

PropertyValue
IUPAC Name (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Molecular Formula C₁₀H₁₅N₂O₇P
Molecular Weight 306.21 g/mol
CAS Number 1907685-81-7
Synonyms Carbidopa 4'-monophosphate, ABBV-951

Mechanism of Action

This compound itself is pharmacologically inactive. Following subcutaneous administration, it is rapidly and completely converted to its active metabolite, carbidopa, by endogenous phosphatases. Carbidopa inhibits the peripheral DOPA decarboxylase, the enzyme responsible for the conversion of levodopa to dopamine in the peripheral circulation. By preventing this peripheral conversion, carbidopa increases the bioavailability of levodopa in the central nervous system (CNS), where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease. This mechanism also reduces the peripheral side effects associated with high doses of levodopa, such as nausea and vomiting.

This compound Mechanism of Action cluster_0 Peripheral Circulation cluster_1 Central Nervous System (Brain) This compound This compound Carbidopa Carbidopa This compound->Carbidopa Alkaline Phosphatases DDC DOPA Decarboxylase Carbidopa->DDC Inhibition L_DOPA Levodopa (from Foslevodopa) Dopamine_peripheral Dopamine L_DOPA->Dopamine_peripheral Peripheral Conversion L_DOPA_CNS Levodopa L_DOPA->L_DOPA_CNS Crosses Blood-Brain Barrier Dopamine_CNS Dopamine L_DOPA_CNS->Dopamine_CNS Conversion

Mechanism of this compound action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic introduction of the phosphate group and the chiral hydrazine moiety. A key scalable asymmetric synthesis has been developed, featuring a Mizoroki-Heck reaction followed by an enantioselective hydrazination.

Step 1: Mizoroki-Heck Reaction

This step couples an aryl halide with an alkene to form a key intermediate.

  • Reactants: 2-(benzyloxy)-4-bromophenol and 2-methyl-2-propen-1-ol.

  • Catalyst: A palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base: An inorganic base such as potassium carbonate or a tertiary amine like triethylamine.

  • Procedure: The reactants, catalyst, ligand, and base are dissolved in the solvent and heated under an inert atmosphere until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then isolated and purified.

Step 2: Enantioselective Hydrazination

This crucial step introduces the hydrazine group with the correct stereochemistry.

  • Reactant: The intermediate from the Mizoroki-Heck reaction.

  • Reagent: A source of hydrazine, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate.

  • Catalyst: A chiral organocatalyst, often a proline derivative.

  • Procedure: The intermediate is reacted with the hydrazine source in the presence of the chiral catalyst. The reaction is typically carried out at low temperatures to maximize enantioselectivity. The product is then purified to yield the hydrazinated intermediate.

Step 3: Phosphorylation

The final step involves the introduction of the phosphate group.

  • Reactant: The enantiomerically pure hydrazinated intermediate.

  • Reagent: A phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative.

  • Procedure: The reactant is treated with the phosphorylating agent, often in the presence of a base to neutralize the acidic byproducts. This is followed by deprotection steps if a protected phosphate was used, to yield this compound. The final product is purified by crystallization or chromatography.

Clinical Data

Numerous clinical trials have evaluated the efficacy, safety, and pharmacokinetics of co-administered this compound and Foslevodopa.

Pharmacokinetic Data

Following subcutaneous infusion, this compound is rapidly converted to carbidopa. The pharmacokinetic parameters are summarized below.

ParameterValue (Mean ± SD)
Time to Maximum Concentration (Tmax) of Carbidopa 1.5 ± 0.5 hours
Area Under the Curve (AUC) of Carbidopa Dose-dependent
Half-life (t₁/₂) of Carbidopa Approximately 2 hours
Efficacy Data

Phase 3 clinical trials have demonstrated significant improvements in motor symptoms for patients with advanced Parkinson's disease.

Efficacy EndpointImprovement with this compound/Foslevodopap-value
"On" time without troublesome dyskinesia Increased by 2.72 hours<0.01
"Off" time Decreased by 2.95 hours<0.01
Safety and Tolerability

The combination of this compound and Foslevodopa is generally well-tolerated. The most common adverse events are related to the infusion site.

Adverse EventFrequency (%)
Infusion site erythema35%
Infusion site pain28%
Infusion site cellulitis15%
Nausea12%
Dyskinesia10%

Experimental and Clinical Trial Workflow

The development and evaluation of this compound followed a structured workflow from preclinical studies to large-scale clinical trials.

This compound Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synthesis Synthesis & Optimization InVitro In Vitro Studies (Enzyme Inhibition, Cell Viability) Synthesis->InVitro InVivo In Vivo Animal Models (Pharmacokinetics, Efficacy, Toxicology) InVitro->InVivo Phase1 Phase I (Safety, Pharmacokinetics in Healthy Volunteers) InVivo->Phase1 IND Filing Phase2 Phase II (Dose-Ranging, Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety vs. Standard of Care) Phase2->Phase3 NDA New Drug Application (NDA) Submission to Regulatory Agencies Phase3->NDA

This compound development workflow.

Conclusion

This compound, as a key component of a novel subcutaneous infusion therapy for Parkinson's disease, represents a significant therapeutic advance. Its chemical design as a water-soluble prodrug enables continuous delivery, leading to more stable plasma levels of carbidopa and, consequently, levodopa. The robust synthetic pathway and well-documented clinical efficacy and safety profile underscore its potential to improve the quality of life for patients with advanced Parkinson's disease by providing a more consistent and reliable control of motor symptoms. Further research may focus on optimizing delivery systems and exploring its potential in other patient populations.

The Enzymatic Conversion of Foscarbidopa to Carbidopa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarbidopa, a phosphate ester prodrug of carbidopa, is a critical component of a novel subcutaneous infusion therapy for Parkinson's disease. Its efficacy relies on the in vivo conversion to the active therapeutic agent, carbidopa, a peripheral aromatic amino acid decarboxylase inhibitor. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, detailing the responsible enzymes, reaction kinetics, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of prodrug-based therapies.

Introduction

This compound is a water-soluble prodrug of carbidopa, designed to enable continuous subcutaneous administration in combination with foslevodopa, a prodrug of levodopa. This combination therapy aims to provide stable plasma concentrations of levodopa and carbidopa, thereby reducing motor fluctuations in patients with advanced Parkinson's disease. The conversion of this compound to carbidopa is a pivotal step in the therapeutic mechanism of this formulation. This process is catalyzed by endogenous enzymes, primarily alkaline phosphatases. Understanding the specifics of this enzymatic reaction is crucial for optimizing drug delivery, predicting pharmacokinetic profiles, and ensuring therapeutic efficacy.

The Enzymatic Conversion Pathway

The conversion of this compound to carbidopa is a dephosphorylation reaction catalyzed by alkaline phosphatases (ALPs). Specifically, evidence points towards the involvement of tissue-nonspecific alkaline phosphatase (TNSALP), an ectoenzyme found in various tissues, including skin fibroblasts.[1] Upon subcutaneous injection, this compound is hydrolyzed by these dermal alkaline phosphatases, releasing carbidopa and an inorganic phosphate group.[2]

Enzymatic_Conversion This compound This compound Carbidopa Carbidopa This compound->Carbidopa Hydrolysis Phosphate Inorganic Phosphate Enzyme Tissue-Nonspecific Alkaline Phosphatase (TNSALP) Enzyme->Carbidopa

Figure 1: Enzymatic conversion of this compound to carbidopa.

Quantitative Data

Pharmacokinetic Parameters

Following subcutaneous infusion of this compound/foslevodopa, steady-state concentrations of levodopa and carbidopa are achieved, indicating efficient conversion of the prodrugs.

ParameterThis compoundCarbidopaLevodopaReference
Nominal Range of Quantification in Human Plasma 3.00–3010 ng/mL9.27–9270 ng/mL9.99–9990 ng/mL[3]
Time to Reach Steady State (approx.) -12-16 hours12-16 hours[1]
Enzyme Kinetic Parameters
SubstrateKm (µM)Vmax (nmol/min/mg protein)Cell LineReference
Fosphenytoin1160Not ReportedCaco-2[1]
Fosfluconazole351Not ReportedCaco-2
p-Nitrophenyl phosphate (CIAP)4001.6 µmol/min/unitCalf Intestinal Alkaline Phosphatase

Note: The provided Km values for fosphenytoin and fosfluconazole can be used as an initial estimate for designing in vitro kinetic assays for this compound.

Optimal Conditions for Alkaline Phosphatase Activity
ParameterOptimal RangeEnzyme SourceReference
pH 8.0 - 10.0General
pH (TNSALP) ~9.3Human Skin Fibroblasts
Temperature 37 - 45°CGeneral

Experimental Protocols

In Vitro Enzymatic Assay for this compound Conversion Kinetics

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the conversion of this compound to carbidopa by tissue-nonspecific alkaline phosphatase (TNSALP).

Objective: To quantify the rate of carbidopa formation from this compound at various substrate concentrations to determine the Km and Vmax of TNSALP for this compound.

Materials:

  • This compound standard

  • Carbidopa standard

  • Recombinant human tissue-nonspecific alkaline phosphatase (TNSALP)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Magnesium Chloride (MgCl2, 1 mM)

  • Zinc Chloride (ZnCl2, 0.1 mM)

  • Trichloroacetic acid (TCA) or other suitable quenching agent

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase for HPLC (e.g., phosphate buffer and methanol gradient)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a series of dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 to 10 times the estimated Km).

    • Prepare a stock solution of TNSALP in the reaction buffer.

  • Enzymatic Reaction:

    • Pre-warm all solutions to 37°C.

    • In a microcentrifuge tube, add the reaction buffer, MgCl2, and ZnCl2.

    • Add the this compound solution to the tube.

    • Initiate the reaction by adding a specific amount of TNSALP. The final reaction volume should be consistent across all assays.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Course Sampling and Reaction Quenching:

    • At predetermined time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., ice-cold TCA).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant for carbidopa concentration using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of carbidopa formed against time for each initial this compound concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

    • Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Prep_Buffer Prepare Reaction Buffer Mix_Reagents Mix Buffer, MgCl2, ZnCl2 Prep_Buffer->Mix_Reagents Prep_this compound Prepare this compound Solutions Add_this compound Add this compound Prep_this compound->Add_this compound Prep_Enzyme Prepare TNSALP Solution Start_Reaction Initiate with TNSALP Prep_Enzyme->Start_Reaction Mix_Reagents->Add_this compound Add_this compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Sampling Time-course Sampling Incubate->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis for Carbidopa Quench->HPLC Data_Analysis Determine Km and Vmax HPLC->Data_Analysis

Figure 2: Workflow for determining this compound conversion kinetics.
Quantification of this compound and Carbidopa in Plasma

This protocol is based on Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) for the simultaneous quantification of this compound and carbidopa in human plasma.

Objective: To accurately measure the concentrations of this compound and carbidopa in plasma samples for pharmacokinetic studies.

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • This compound and carbidopa analytical standards

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile

  • Formic acid

  • LC-HRMS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-HRMS Analysis:

    • Liquid Chromatography:

      • Use a C18 column with a gradient elution program.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient from low to high organic content to separate the analytes.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification, targeting the specific m/z values of this compound, carbidopa, and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound and carbidopa into blank plasma and processing them alongside the study samples.

    • Quantify the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

The enzymatic conversion of this compound to carbidopa by tissue-nonspecific alkaline phosphatase is a fundamental process enabling a novel subcutaneous therapy for Parkinson's disease. This guide has provided a detailed overview of this conversion, including the enzymatic pathway, available quantitative data, and comprehensive experimental protocols for its investigation. The provided information is intended to support further research and development in this area, ultimately contributing to the advancement of treatments for neurodegenerative disorders. While direct kinetic data for this compound remains to be published, the methodologies and comparative data presented here offer a solid foundation for its determination.

References

An In-depth Technical Guide to the Discovery and Development of Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Foscarbidopa, in combination with foslevodopa, represents a significant advancement in the management of advanced Parkinson's disease. Developed by AbbVie under the brand name Vyalev™ (formerly ABBV-951), this innovative formulation provides a continuous subcutaneous infusion of levodopa and carbidopa prodrugs.[1][2][3] This approach is designed to maintain stable plasma concentrations of levodopa, thereby mitigating the motor fluctuations often experienced by patients on oral carbidopa/levodopa therapy.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the scientific and technical details relevant to researchers and drug development professionals.

Introduction: The Unmet Need in Parkinson's Disease Management

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Levodopa, a precursor to dopamine, remains the cornerstone of symptomatic treatment. However, long-term oral administration of levodopa is often complicated by the development of motor fluctuations, including "on" time (periods of good motor control) and "off" time (periods of poor motor control), as well as dyskinesias. These complications are largely attributed to the pulsatile stimulation of dopamine receptors resulting from the fluctuating plasma concentrations of oral levodopa.

The development of this compound, a soluble prodrug of carbidopa, in combination with foslevodopa, a soluble prodrug of levodopa, was driven by the need for a continuous drug delivery system to provide more stable plasma levodopa levels. This approach aims to mimic the continuous dopaminergic stimulation of the healthy brain, thereby reducing motor fluctuations and improving the quality of life for patients with advanced Parkinson's disease.

The Discovery of this compound: A Prodrug Approach

The primary challenge in developing a subcutaneous infusion of carbidopa and levodopa is their limited aqueous solubility at a physiologically compatible pH. To overcome this, a prodrug strategy was employed. This compound is the 4'-monophosphate ester of carbidopa. This phosphorylation dramatically increases the water solubility of the molecule, making it suitable for a concentrated, small-volume subcutaneous formulation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of reactive functional groups, phosphorylation, and subsequent deprotection. A key step in the synthesis of the chiral hydrazine moiety is an enantioselective hydrazination following a Mizoroki-Heck reaction. While the precise, industrial-scale synthesis protocol is proprietary, the key transformations reported in the scientific literature include:

  • Mizoroki-Heck reaction: This cross-coupling reaction is used to form a key carbon-carbon bond in the precursor molecule.

  • Enantioselective hydrazination: This step introduces the chiral center with the hydrazine group, which is crucial for the molecule's biological activity.

Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effect is dependent on its in-vivo conversion to carbidopa.

cluster_subcutaneous Subcutaneous Space cluster_bloodstream Bloodstream cluster_brain Brain (CNS) This compound / Foslevodopa This compound / Foslevodopa Carbidopa Carbidopa This compound / Foslevodopa->Carbidopa Alkaline Phosphatases Levodopa Levodopa This compound / Foslevodopa->Levodopa Alkaline Phosphatases DDC_peripheral DOPA Decarboxylase (Peripheral) Carbidopa->DDC_peripheral Inhibition Dopamine_peripheral Dopamine (Peripheral) Levodopa->Dopamine_peripheral Conversion Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses Blood-Brain Barrier DDC_peripheral->Dopamine_peripheral Dopamine_brain Dopamine (CNS) Levodopa_brain->Dopamine_brain Conversion DDC_brain DOPA Decarboxylase (CNS) DDC_brain->Dopamine_brain

Figure 1: Mechanism of Action of this compound/Foslevodopa.

Following subcutaneous infusion, this compound and foslevodopa are absorbed into the systemic circulation where they are rapidly converted to their active forms, carbidopa and levodopa, respectively, by ubiquitous alkaline phosphatases.

Carbidopa is an inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of levodopa to dopamine. By inhibiting DDC in the peripheral circulation, carbidopa prevents the premature conversion of levodopa to dopamine outside of the central nervous system (CNS). This has two important consequences:

  • Increased Bioavailability of Levodopa in the CNS: By preventing its peripheral metabolism, more levodopa is able to cross the blood-brain barrier and reach its site of action in the brain.

  • Reduced Peripheral Side Effects: The peripheral conversion of levodopa to dopamine is associated with side effects such as nausea and vomiting. By inhibiting this process, carbidopa reduces the incidence and severity of these adverse effects.

Once in the brain, levodopa is converted to dopamine by DDC, replenishing the depleted dopamine levels and alleviating the motor symptoms of Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to its co-formulation with foslevodopa. The key objective of this formulation is to achieve and maintain stable plasma concentrations of levodopa.

Preclinical and Phase 1 Studies

Initial preclinical studies and Phase 1 clinical trials in healthy volunteers demonstrated that continuous subcutaneous infusion of foslevodopa/foscarbidopa resulted in stable plasma concentrations of both levodopa and carbidopa. These studies were crucial in establishing the feasibility of this approach and informing the dosing regimens for later-phase trials.

Table 1: Summary of a Phase 1 Pharmacokinetic Study in Healthy Volunteers

ParameterValueReference
Study Design Single ascending dose, single-blind
Participants 28 adult male and female subjects
Administration Abdominal subcutaneous infusion over 72 hours
Key Finding Rapid attainment of steady-state levodopa exposure with minimal fluctuations.
Average Steady-State Exposure (Levodopa) 747-4660 ng/mL
Bolus Dosing

To achieve therapeutic levodopa concentrations more rapidly, the use of a subcutaneous bolus dose of foslevodopa/foscarbidopa followed by continuous infusion has been investigated.

Table 2: Pharmacokinetics of a Single 200 mg Subcutaneous Bolus Dose

ParameterMedian ValueReference
Time to Maximum Concentration (Tmax) of Levodopa 1.3 hours
Time to Maximum Concentration (Tmax) of Carbidopa 1.5 hours
Time to Steady State (with initial bolus) ~2 hours

Clinical Development

The clinical development program for foslevodopa/foscarbidopa has involved several key studies designed to evaluate its efficacy, safety, and tolerability in patients with advanced Parkinson's disease.

Preclinical Preclinical Phase1 Phase 1 Preclinical->Phase1 Safety & PK in animals Phase3_1 Phase 3 (NCT04380142) Phase1->Phase3_1 Safety, PK & Tolerability in healthy volunteers & PD patients Phase3_2 Phase 3 (NCT03781167) Phase1->Phase3_2 Long-term safety & efficacy NDA_Submission New Drug Application Submission Phase3_1->NDA_Submission Pivotal efficacy & safety data Phase3_2->NDA_Submission Supportive long-term data Approval Market Approval NDA_Submission->Approval

Figure 2: Clinical Development Workflow of this compound/Foslevodopa.
Phase 3 Clinical Trials

Two pivotal Phase 3 studies have provided the main body of evidence for the efficacy and safety of foslevodopa/foscarbidopa.

Table 3: Overview of Key Phase 3 Clinical Trials

Study IdentifierStudy DesignKey Efficacy EndpointsKey FindingsReference
NCT04380142 12-week, randomized, double-blind, double-dummy, active-controlledChange from baseline in "On" time without troublesome dyskinesia; Change from baseline in "Off" timeStatistically significant increase in "On" time without troublesome dyskinesia and decrease in "Off" time compared to oral carbidopa/levodopa.
NCT03781167 52-week, open-label, single-armSafety and tolerabilityFavorable long-term safety and efficacy profile; sustained improvement in motor fluctuations.
Efficacy Data

The primary efficacy endpoint in the pivotal NCT04380142 study was the change from baseline in "On" time without troublesome dyskinesia.

Table 4: Efficacy Results from the NCT04380142 Study (12 Weeks)

EndpointFoslevodopa/Foscarbidopa GroupOral Carbidopa/Levodopa Groupp-valueReference
Change in "On" time without troublesome dyskinesia (hours) +2.72+0.97<0.05
Change in "Off" time (hours) -2.75-0.96<0.05

The open-label NCT03781167 study demonstrated sustained efficacy over 52 weeks.

Table 5: Efficacy Results from the NCT03781167 Study (52 Weeks)

EndpointMean Change from BaselineReference
Change in "On" time without troublesome dyskinesia (hours) +3.8
Change in "Off" time (hours) -3.5
Patients with morning akinesia Decrease from 77.7% to 27.8%
Safety and Tolerability

The most common adverse events associated with foslevodopa/foscarbidopa are infusion site reactions.

Table 6: Common Adverse Events in the NCT03781167 Study

Adverse EventIncidence (%)Reference
Infusion site erythema 92.4 (most common AE)
Infusion site nodule N/A
Infusion site cellulitis N/A
Infusion site edema N/A

Experimental Protocols

General Clinical Trial Methodology (NCT04380142)
  • Study Design: This was a Phase 3, randomized, double-blind, double-dummy, parallel-group, active-controlled, multicenter study.

  • Participants: Approximately 130 adult participants with advanced Parkinson's disease whose motor fluctuations were inadequately controlled by their current medications.

  • Randomization: Participants were randomized in a 1:1 ratio to one of two treatment arms.

  • Treatment Arms:

    • 24-hour/day continuous subcutaneous infusion of foslevodopa/foscarbidopa plus oral placebo capsules.

    • 24-hour/day continuous subcutaneous infusion of placebo solution plus oral encapsulated carbidopa/levodopa immediate-release tablets.

  • Duration: 12 weeks.

  • Dosing: The starting continuous infusion rate was calculated based on the participant's stabilized oral carbidopa/levodopa dose. A loading dose could be administered on Day 1.

  • Outcome Measures: Efficacy was assessed using a home diary to record "On" and "Off" times. Safety and tolerability were monitored through the recording of adverse events.

Pharmacokinetic Analysis Methodology
  • Sample Collection: Serial plasma samples were collected from participants at specified time points.

  • Analytical Method: Plasma concentrations of levodopa and carbidopa were quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), were calculated using noncompartmental methods.

Conclusion and Future Directions

This compound, as a key component of the foslevodopa/foscarbidopa subcutaneous infusion system, represents a significant therapeutic advance for patients with advanced Parkinson's disease. The prodrug approach has successfully overcome the solubility limitations of carbidopa and levodopa, enabling the development of a continuous delivery system that provides stable plasma concentrations and improved motor control. The robust clinical trial data have demonstrated both the efficacy and a manageable safety profile of this therapy.

Future research may focus on further optimizing the delivery system, exploring the long-term effects of continuous dopaminergic stimulation on disease progression, and identifying patient populations who are most likely to benefit from this innovative treatment. The development of this compound serves as an excellent case study in the power of innovative drug formulation and delivery to address unmet needs in chronic disease management.

References

An In-depth Technical Guide to the Physicochemical Properties of Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a water-soluble prodrug of carbidopa, an aromatic amino acid decarboxylase inhibitor.[1][2] It is a critical component of a combination product with foslevodopa, a prodrug of levodopa, for the treatment of Parkinson's disease.[2][3] This combination therapy is designed to provide continuous subcutaneous delivery, offering a more stable plasma concentration of levodopa compared to oral formulations.[4] The enhanced physicochemical properties of this compound, particularly its high aqueous solubility, are key to enabling the development of a concentrated subcutaneous infusion formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. This data is essential for formulation development, analytical method development, and understanding its biopharmaceutical behavior.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Chemical Name (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Molecular Formula C₁₀H₁₅N₂O₇P
Molecular Weight 306.21 g/mol
Appearance White to off-white solid
CAS Number 1907685-81-7
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueConditionSource
Aqueous Solubility >1 g/mLpH 7.4
Water Solubility (Predicted) 0.769 mg/mL-
LogP (Predicted) -1.3ALOGPS
LogP (Predicted) -0.9Chemaxon
Table 3: Dissociation Constants and Stability of this compound
PropertyValueMethodSource
pKa (Strongest Acidic) 1.72Predicted (Chemaxon)
pKa (Strongest Basic) 5.64Predicted (Chemaxon)
Chemical Stability Stable for >1 year in solution (<2% decomposition)Oxygen-protected conditions, pH 6.5-9.2
Melting Point

An experimental melting point for this compound has not been reported in the reviewed literature. As a phosphate prodrug, it is possible that this compound may decompose upon heating rather than exhibiting a sharp melting point. For reference, the melting point of its active moiety, Carbidopa, is reported to be in the range of 203-208 °C.

Mechanism of Action

This compound acts as a prodrug, meaning it is an inactive compound that is converted into its active form, carbidopa, within the body. Carbidopa is an inhibitor of the enzyme aromatic L-amino acid decarboxylase (DDC). In the treatment of Parkinson's disease, levodopa is administered to increase dopamine levels in the brain. However, DDC in the peripheral tissues can convert levodopa to dopamine before it crosses the blood-brain barrier, leading to systemic side effects and reduced efficacy. By inhibiting peripheral DDC, carbidopa allows more levodopa to reach the brain where it is needed.

Mechanism_of_Action cluster_periphery Peripheral Circulation cluster_brain Central Nervous System (Brain) This compound This compound Carbidopa Carbidopa This compound->Carbidopa Enzymatic Conversion DDC_p DDC Enzyme Carbidopa->DDC_p Inhibits Foslevodopa Foslevodopa Levodopa_p Levodopa Foslevodopa->Levodopa_p Enzymatic Conversion Dopamine_p Dopamine Levodopa_p->Dopamine_p Metabolism by DDC Levodopa_b Levodopa Levodopa_p->Levodopa_b Crosses Blood-Brain Barrier Dopamine_b Dopamine Levodopa_b->Dopamine_b Conversion by DDC Neuron Dopaminergic Neuron Dopamine_b->Neuron Therapeutic Effect DDC_b DDC Enzyme

Mechanism of Action of this compound and Foslevodopa.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline the protocols for determining key properties of this compound.

Solubility Determination

The exceptional aqueous solubility of this compound is a cornerstone of its clinical utility. The following protocol is based on the methods described for its characterization.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a controlled temperature.

Materials:

  • This compound solid

  • Aqueous solutions of varying pH (achieved with acid or base)

  • 20 mL scintillation vials

  • Magnetic stirrer and stir bars

  • 25°C water bath

  • Syringe filters (0.45 µm polytetrafluoroethylene membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Powder X-ray diffractometer (PXRD)

Procedure:

  • Add approximately 2 g of this compound solid to a 20 mL scintillation vial containing 5 mL of the desired aqueous solution.

  • Place the vial in a 25°C water bath and stir the suspension using a magnetic stirrer.

  • Monitor the pH of the suspension and continue stirring for 2 hours after the pH has stabilized.

  • After the equilibration period, filter the suspension using a 0.45 µm syringe filter to separate the solid from the supernatant.

  • Appropriately dilute the filtrate (supernatant) for analysis.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Examine the solid residue by PXRD to ensure no phase change occurred during the experiment.

Solubility_Workflow start Start add_solid Add ~2g this compound to 5mL aqueous solution start->add_solid equilibrate Equilibrate at 25°C with stirring for 2h post-pH stabilization add_solid->equilibrate filter Filter suspension (0.45 µm syringe filter) equilibrate->filter separate Separate Supernatant and Solid Residue filter->separate dilute Dilute Supernatant separate->dilute Liquid Phase analyze_pxrd Analyze Solid Residue by PXRD for phase change separate->analyze_pxrd Solid Phase analyze_hplc Analyze by HPLC-UV to determine concentration dilute->analyze_hplc end End analyze_hplc->end analyze_pxrd->end

Workflow for Solubility Determination.
pKa Determination by Potentiometric Titration

While specific experimental data for this compound's pKa is not publicly available, a general protocol for the potentiometric titration of active pharmaceutical ingredients (APIs) can be adapted.

Objective: To determine the pKa values of this compound by measuring the change in pH of a solution upon the addition of a titrant.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a sample solution of this compound (e.g., 1 mM) in a solution of constant ionic strength (0.15 M KCl).

  • Acidify the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.

  • Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units/minute).

  • Continue the titration until the pH reaches approximately 12-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values are determined from the inflection points of the titration curve. The first derivative of the curve can be used to accurately locate these points.

  • Perform the titration in triplicate to ensure reproducibility.

Stability-Indicating HPLC Method

To assess the chemical stability of this compound, a stability-indicating analytical method is required. This method should be able to separate the intact drug from any potential degradation products.

Objective: To quantify this compound and resolve it from degradation products using a stability-indicating HPLC method.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase column, such as a C8 or C18, is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound, but a wavelength around 210 nm has been used.

  • Column Temperature: Controlled, for example, at 25°C.

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing a solution to UV light.

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main this compound peak.

Stability_Workflow start Start: Develop HPLC Method stress Perform Forced Degradation Studies start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analyze Analyze Stressed Samples by Developed HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze validate Validate Method: Specificity, Linearity, Accuracy, Precision analyze->validate end End: Stability-Indicating Method Established validate->end

Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

This compound's physicochemical properties, particularly its high aqueous solubility and stability, are pivotal for its successful formulation as a continuous subcutaneous infusion for the treatment of Parkinson's disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of these properties and the experimental methodologies required for their assessment. The provided data and protocols can serve as a valuable resource for further research and development involving this compound and other prodrug strategies.

References

The Role of Alkaline Phosphatase in the Bioactivation of Foscarbidopa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarbidopa is a phosphate prodrug of carbidopa, a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is co-administered with foslevodopa, a prodrug of levodopa, for the continuous subcutaneous treatment of Parkinson's disease. This delivery method aims to provide stable plasma concentrations of both active drugs, thereby reducing motor fluctuations associated with oral levodopa therapy. The conversion of this compound to its active form, carbidopa, is a critical step in its mechanism of action and is mediated by the enzyme alkaline phosphatase. This technical guide provides an in-depth analysis of the pivotal role of alkaline phosphatase in the bioactivation of this compound, including available quantitative data, detailed experimental protocols for assessing this activation, and visual representations of the key pathways and workflows.

Introduction to this compound and its Activation Mechanism

This compound is a chemically modified version of carbidopa, where a phosphate group is attached to the molecule. This modification significantly increases its water solubility, making it suitable for formulation in a solution for continuous subcutaneous infusion.[1][2][3] Upon administration into the subcutaneous tissue, this compound encounters endogenous enzymes known as alkaline phosphatases (APs).[2] These enzymes catalyze the hydrolysis of the phosphate ester bond, releasing the active carbidopa and an inorganic phosphate molecule.[4] The liberated carbidopa is then absorbed into the systemic circulation, where it performs its therapeutic function of inhibiting the peripheral conversion of levodopa to dopamine.

The primary enzyme responsible for this activation in the subcutaneous tissue is believed to be tissue-nonspecific alkaline phosphatase (TNAP), an enzyme ubiquitously expressed in various tissues, including bone, liver, kidney, and the endothelium of blood vessels. TNAP is known to hydrolyze a variety of phosphate-containing molecules and plays a crucial role in the activation of other phosphate prodrugs.

Quantitative Data on this compound Activation

For the purpose of this guide, and to provide a framework for researchers, the following table summarizes typical kinetic parameters for the activation of other phosphate prodrugs by alkaline phosphatase, which can be considered as a proxy until specific data for this compound is published.

ProdrugEnzyme SourceApparent Km (μM)Apparent Vmax (nmol/min/mg protein)Reference
FosphenytoinCaco-2 cells1160Not Reported
FosfluconazoleCaco-2 cells351Not Reported
NBD-LLLLpY (phosphopeptide)Commercial ALP56700.24 (μM/s)
This compound (Estimated)Human TNAP100 - 1000Data Not Available

Note: The kinetic parameters for this compound are estimated based on the range observed for other phosphate prodrugs and should be experimentally determined.

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic Activation of this compound

The following diagram illustrates the single-step enzymatic conversion of this compound to carbidopa by alkaline phosphatase.

Foscarbidopa_Activation This compound This compound (Prodrug) Carbidopa Carbidopa (Active Drug) This compound->Carbidopa Hydrolysis Phosphate Inorganic Phosphate This compound->Phosphate AP Alkaline Phosphatase (e.g., TNAP) AP->Carbidopa AP->Phosphate

Caption: Enzymatic conversion of this compound to Carbidopa.

Experimental Workflow for Assessing this compound Activation

The diagram below outlines a typical experimental workflow to determine the kinetic parameters of this compound activation by alkaline phosphatase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Enzyme Alkaline Phosphatase (e.g., purified TNAP or cell lysate) Incubation Incubate Enzyme, Substrate, and Buffer at 37°C Enzyme->Incubation Substrate This compound Stock Solution Substrate->Incubation Buffer Assay Buffer (e.g., Tris-HCl, pH 7.4) Buffer->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with acid or specific inhibitor) Time_Points->Quench Quantification Quantify Carbidopa and/or This compound (e.g., by HPLC-UV/MS) Quench->Quantification Data_Analysis Plot Product Formation vs. Time Quantification->Data_Analysis Kinetics Calculate Kinetic Parameters (Km, Vmax) using Michaelis-Menten plots Data_Analysis->Kinetics

Caption: Workflow for kinetic analysis of this compound activation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of alkaline phosphatase in this compound activation. These protocols are based on established methods for other phosphate prodrugs and can be adapted for this compound.

In Vitro Assay for Alkaline Phosphatase Activity with this compound

Objective: To measure the rate of this compound conversion to carbidopa by a source of alkaline phosphatase (e.g., purified human tissue-nonspecific alkaline phosphatase or a cell lysate from a relevant cell line like Caco-2 or Saos-2).

Materials:

  • This compound

  • Purified human tissue-nonspecific alkaline phosphatase (TNAP) or cell lysate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2

  • Quenching Solution: 1 M HCl

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • Thermostated incubator or water bath (37°C)

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Prepare a working solution of the alkaline phosphatase enzyme in the assay buffer.

  • Pre-warm the enzyme solution, substrate solution, and assay buffer to 37°C.

  • Initiate the reaction by adding a known concentration of this compound to the enzyme solution in a microcentrifuge tube. The final reaction volume should be standardized (e.g., 200 µL).

  • Incubate the reaction mixture at 37°C.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will stop the enzymatic activity by denaturing the enzyme.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant for the concentrations of this compound and carbidopa using a validated HPLC-UV or HPLC-MS method.

Determination of Michaelis-Menten Kinetic Parameters

Objective: To determine the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the dephosphorylation of this compound by alkaline phosphatase.

Procedure:

  • Follow the In Vitro Assay for Alkaline Phosphatase Activity protocol described in section 4.1.

  • Perform the assay using a range of this compound concentrations (e.g., from 0.1 to 10 times the estimated Km).

  • For each substrate concentration, measure the initial reaction velocity (v0) by determining the rate of carbidopa formation in the linear range of the reaction (typically the first few time points).

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linear transformation of the data (e.g., Lineweaver-Burk plot), although non-linear regression is generally preferred.

Bioanalytical Method for this compound and Carbidopa Quantification

Objective: To develop a reliable method for the simultaneous quantification of this compound and carbidopa in biological matrices (e.g., plasma, cell culture media, or assay buffer).

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and selectivity.

General LC-MS/MS Method Parameters (to be optimized):

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of the analytes.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and carbidopa should be determined by direct infusion of the pure compounds into the mass spectrometer. An internal standard should also be used.

  • Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and effective method for cleaning up plasma or cell lysate samples before injection.

Conclusion

The enzymatic activation of this compound by alkaline phosphatase is a fundamental process that underpins its therapeutic utility. As a prodrug, this compound's enhanced solubility allows for a continuous subcutaneous delivery system, and its rapid and efficient conversion to carbidopa by endogenous alkaline phosphatases ensures the bioavailability of the active drug. While direct kinetic data for this specific interaction remains to be fully elucidated in publicly available literature, the principles of phosphate prodrug activation and the experimental methodologies outlined in this guide provide a robust framework for researchers in the field of drug development and pharmacology to further investigate and understand this critical bioactivation step. Future studies focusing on the precise kinetic characterization of this compound with tissue-nonspecific alkaline phosphatase will be invaluable in refining our understanding of its pharmacokinetic profile and optimizing its therapeutic application.

References

An In-depth Technical Guide to the Synthesis and Purification of Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarbidopa, the 4'-monophosphate prodrug of carbidopa, is a critical component in the treatment of Parkinson's disease, designed to improve the bioavailability and enable continuous subcutaneous delivery of carbidopa. This technical guide provides a comprehensive overview of a scalable asymmetric synthesis of this compound, detailing the synthetic pathway, key reaction protocols, and purification methods. The synthesis commences with 2-(benzyloxy)-4-bromophenol and proceeds through a six-step sequence, featuring a pivotal Mizoroki-Heck reaction and an organocatalyzed asymmetric α-hydrazination to establish the crucial chiral quaternary center. This guide includes quantitative data on yields and purity, detailed experimental procedures, and a discussion of potential process-related impurities.

Introduction

Carbidopa is an inhibitor of aromatic amino acid decarboxylase, which is co-administered with levodopa to prevent its peripheral metabolism, thereby increasing its central nervous system availability for the treatment of Parkinson's disease. This compound is a water-soluble prodrug of carbidopa, developed to allow for continuous subcutaneous infusion, which can help to maintain stable plasma concentrations of levodopa and reduce motor fluctuations in patients with advanced Parkinson's.[1][2] This document outlines a robust and scalable synthetic route to this compound, suitable for the production of the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a six-step linear sequence starting from 2-(benzyloxy)-4-bromophenol. The key transformations involve a palladium-catalyzed Mizoroki-Heck coupling to introduce the carbon framework, followed by an asymmetric α-hydrazination to set the stereochemistry of the quaternary chiral center. The synthesis culminates in phosphorylation and deprotection steps to yield the final API.

A lab-scale synthesis has been reported to produce this compound in a 25% overall yield.[2] The process has also been successfully scaled up to produce multi-kilogram quantities of the drug substance.[2]

Foscarbidopa_Synthesis A 2-(Benzyloxy)-4-bromophenol B Intermediate B A->B Mizoroki-Heck Reaction C Racemic Aldehyde B->C Oxidation D (S)-Hydrazine Intermediate C->D Asymmetric Hydrazination E Protected this compound D->E Protection & Carboxylation F This compound Trihydrate E->F Phosphorylation & Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1 & 2: Mizoroki-Heck Reaction and Subsequent Oxidation

The synthesis begins with a Mizoroki-Heck reaction between 2-(benzyloxy)-4-bromophenol and an appropriate alkene, followed by oxidation to yield a racemic aldehyde intermediate.

Experimental Protocol:

  • Mizoroki-Heck Reaction: To a solution of 2-(benzyloxy)-4-bromophenol in a suitable solvent such as 1,4-dioxane, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., (t-Bu)3P·HBF4), and a base are added. The reaction mixture is heated to effect the cross-coupling.

  • Oxidation: Following the coupling reaction, the intermediate alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent.

  • Work-up and Isolation: The reaction mixture is cooled, filtered, and concentrated. The crude product is then purified, typically by chromatography, to yield the racemic aldehyde.

Step 3: Asymmetric α-Hydrazination

This crucial step establishes the stereochemistry at the Cα position through an organocatalyzed asymmetric α-hydrazination of the racemic aldehyde.

Experimental Protocol:

  • Reaction Setup: The racemic aldehyde is dissolved in an appropriate solvent (e.g., acetonitrile).

  • Catalyst and Reagents: An (R)-tetrazole organocatalyst (e.g., 5 mol%) and an additive such as trifluoroacetic acid are added to the solution. A hydrazine source is then introduced.

  • Reaction Conditions: The reaction is stirred at a controlled temperature until completion, which is monitored by a suitable analytical technique like HPLC.

  • Crystallization and Isolation: Upon completion, water is added to the reaction mixture to induce crystallization of the desired (S)-hydrazine intermediate. The product is then isolated by filtration, washed, and dried. This crystallization step is critical for enhancing the enantiomeric excess of the product to >99% ee.[2]

Step 4-6: Final Modifications and Purification

The final steps of the synthesis involve protection of the hydrazine moiety, introduction of the carboxylic acid group, phosphorylation of the phenolic hydroxyl group, and global deprotection to afford the final this compound API.

Experimental Protocol:

  • Protection and Carboxylation: The (S)-hydrazine intermediate is first protected, for example, as a carbamate, and then converted to the corresponding carboxylic acid.

  • Phosphorylation: The phenolic hydroxyl group is phosphorylated using a suitable phosphorylating agent.

  • Deprotection: All protecting groups are removed under appropriate conditions to yield crude this compound.

  • Final Purification: The crude this compound is purified by crystallization from a suitable solvent system to yield the final API as a trihydrate with high purity (>99.7% by LCAP) and high enantiomeric excess (>99.9% ee).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-(Benzyloxy)-4-bromophenol
Number of Synthetic Steps6
Overall Yield (Lab Scale)25%
Pilot Scale Batch Size14.3 kg
Enantiomeric Excess (ee) of (S)-Hydrazine Intermediate>99%
Enantiomeric Excess (ee) of Final API>99.9%
Purity of Final API (LCAP)>99.7%

Purification and Impurity Profile

The purification of this compound is critical to ensure the quality and safety of the final drug substance. The primary method for purification is crystallization.

Purification of Final Product

The final purification of this compound is achieved through crystallization. The choice of solvent system is crucial for obtaining the desired polymorphic form (trihydrate) and for effectively purging process-related impurities. The crystallization process typically involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting solid is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.

Potential Impurities

A thorough understanding of the potential impurities is essential for the development of a robust manufacturing process. Potential impurities in the synthesis of this compound may arise from starting materials, intermediates, by-products of the chemical reactions, and degradation products.

Process-Related Impurities:

  • From Mizoroki-Heck Reaction: Potential impurities include homocoupling products of the starting materials, unreacted starting materials, and regioisomers of the desired product.

  • From Asymmetric Hydrazination: The primary potential impurity is the undesired (R)-enantiomer of the hydrazine intermediate. The crystallization step is designed to effectively remove this diastereomer. Other potential impurities include over-reaction products or by-products from the hydrazine reagent.

  • From Phosphorylation and Deprotection: Incomplete phosphorylation or deprotection can lead to the presence of partially protected intermediates in the final product.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to detect and quantify these impurities throughout the manufacturing process and in the final API.

Logical Relationship Diagram

Foscarbidopa_QC cluster_synthesis Synthesis Steps cluster_purification Purification cluster_qc Quality Control Start Starting Material Heck Mizoroki-Heck Start->Heck Hydrazination Asymmetric Hydrazination Heck->Hydrazination In_Process_Controls In-Process Controls Heck->In_Process_Controls Final_Steps Final Steps Hydrazination->Final_Steps Hydrazination->In_Process_Controls Crude_API Crude this compound Final_Steps->Crude_API Final_Steps->In_Process_Controls Crystallization Crystallization Crude_API->Crystallization Drying Drying Crystallization->Drying Crystallization->In_Process_Controls Final_API This compound API Drying->Final_API Final_API_Testing Final API Testing Final_API->Final_API_Testing

Caption: Logical flow of synthesis, purification, and quality control.

Conclusion

This technical guide has provided a detailed overview of a scalable and efficient synthesis of this compound. The described synthetic route, which employs a Mizoroki-Heck reaction and an asymmetric hydrazination as key steps, allows for the production of high-purity this compound suitable for clinical use. The information presented here, including detailed experimental considerations, quantitative data, and a discussion of purification and impurity control, should serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

Preclinical Development of Carbidopa Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of carbidopa prodrugs, with a primary focus on foscarbidopa, a phosphate ester prodrug of carbidopa. This document details the mechanism of action, experimental protocols, and key quantitative data from preclinical studies, offering a comprehensive resource for professionals in the field of drug development and neuroscience.

Introduction to Carbidopa and the Prodrug Strategy

Carbidopa is a peripheral DOPA decarboxylase (DDC) inhibitor that does not cross the blood-brain barrier.[1] It is co-administered with levodopa (L-dopa), the metabolic precursor to dopamine, to treat the motor symptoms of Parkinson's disease.[1][2] By inhibiting the peripheral conversion of levodopa to dopamine, carbidopa increases the bioavailability of levodopa in the central nervous system and reduces its peripheral side effects.[1][3] However, the physicochemical properties of carbidopa, such as its low aqueous solubility, can limit its use in certain delivery systems, such as continuous subcutaneous infusion, which is desirable for maintaining stable levodopa plasma concentrations and mitigating motor fluctuations in advanced Parkinson's disease.

To overcome these limitations, a prodrug approach has been employed. Prodrugs are inactive or less active derivatives of a parent drug that undergo bioconversion in the body to release the active pharmaceutical ingredient. In the case of carbidopa, the development of highly water-soluble prodrugs like this compound allows for the formulation of concentrated solutions suitable for continuous subcutaneous administration.

Mechanism of Action

The fundamental mechanism of action of a carbidopa prodrug, such as this compound, involves its conversion to the active carbidopa, which then inhibits the peripheral DDC enzyme. This, in turn, protects levodopa from premature metabolism, allowing more of it to reach the brain where it is converted to dopamine.

Mechanism_of_Action cluster_periphery Peripheral Circulation cluster_cns Central Nervous System (Brain) Foslevodopa Foslevodopa (Prodrug) Levodopa Levodopa Foslevodopa->Levodopa Hydrolysis This compound This compound (Prodrug) Carbidopa Carbidopa This compound->Carbidopa Hydrolysis Dopamine_periphery Dopamine Levodopa->Dopamine_periphery Metabolism Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses BBB DDC DOPA Decarboxylase (DDC) Carbidopa->DDC Inhibition AP Alkaline Phosphatases Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Conversion DDC_cns DOPA Decarboxylase (DDC)

Mechanism of action for foslevodopa/foscarbidopa.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of carbidopa prodrugs, primarily focusing on this compound.

Table 1: Physicochemical Properties
ParameterLevodopaCarbidopaFoslevodopaThis compoundReference
Aqueous Solubility (pH 7.4, 25°C) ~3 mg/mL~0.5 mg/mL>1000 mg/mL>1000 mg/mL
Chemical Stability in Solution (pH 7.4) --<2% decomposition over 1 year<2% decomposition over 1 year
Table 2: Preclinical Pharmacokinetics in Rats
ParameterLevodopa Clearance (without Carbidopa)Levodopa Clearance (with Carbidopa, 4:1 ratio)Prodrug ClearanceReference
Value 4.2 L/h/kg1.3 L/h/kg (69% reduction)≥2 L/h/kg

Note: Levodopa and carbidopa pharmacokinetics were also determined in dogs and monkeys, showing similar trends of high clearance for the prodrugs and a significant reduction in levodopa clearance when co-administered with carbidopa.

Table 3: Efficacy in Preclinical Models (Rats)
Administration MethodFoslevodopa:this compound RatioResultant Levodopa Plasma ConcentrationTherapeutic RelevanceReference
Continuous Subcutaneous Infusion 4:11.5 - 4.5 µg/mLEfficacious for most patients with advanced Parkinson's Disease

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of carbidopa prodrugs.

Solubility Determination

Objective: To determine the equilibrium solubility of the prodrugs in aqueous media at various pH values.

Protocol:

  • An excess amount of the solid prodrug (approximately 2g) is added to 5mL of an aqueous solution in a 20mL scintillation vial.

  • The aqueous solutions are buffered to various pH levels to create a pH-solubility profile.

  • The vials are agitated at a constant temperature (e.g., 25°C) until equilibrium is reached.

  • The suspension is then filtered to remove undissolved solids.

  • The concentration of the dissolved prodrug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Chemical Stability

Objective: To assess the chemical stability of the prodrugs in solution over time.

Protocol:

  • Solutions of the prodrugs (e.g., foslevodopa/foscarbidopa at a 20:1 ratio) are prepared at different pH values.

  • The solutions are stored in glass vials under controlled conditions, including low-oxygen environments, to mimic potential storage conditions.

  • Samples are withdrawn at various time points (e.g., over the course of a year) and analyzed by HPLC to quantify the amount of remaining prodrug and the formation of any degradation products.

  • Stability is reported as the percentage of the initial concentration remaining over time.

In Vivo Pharmacokinetic Studies in Animal Models (Rats)

Objective: To characterize the pharmacokinetic profiles of the prodrugs and the parent drugs (levodopa and carbidopa) after administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The prodrugs are administered via a specific route, such as continuous subcutaneous infusion, to mimic the intended clinical application. Different dose ratios of foslevodopa to this compound (e.g., 4:1) are tested.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples. To ensure the stability of levodopa and carbidopa in the plasma, stabilizing agents such as sodium metabisulfite and disodium hydrogen arsenate are added to K2EDTA-treated plasma.

  • Bioanalysis: The concentrations of the prodrugs, levodopa, and carbidopa in the plasma samples are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), and area under the concentration-time curve (AUC).

Experimental_Workflow_PK start Start: Animal Model (e.g., Sprague-Dawley Rats) admin Drug Administration (e.g., Continuous Subcutaneous Infusion) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation and Stabilization sampling->processing analysis Bioanalysis (LC-MS/MS) Quantification of Prodrugs, Levodopa, Carbidopa processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (CL, Vd, t1/2, Cmax, AUC) analysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

In Vivo Pharmacokinetic Study Workflow.

Conclusion

The preclinical research on carbidopa prodrugs, particularly this compound, demonstrates a successful application of the prodrug strategy to overcome the delivery challenges associated with the parent molecule. The significant increase in aqueous solubility and excellent chemical stability of this compound enable the development of formulations for continuous subcutaneous infusion. Preclinical pharmacokinetic and efficacy studies in animal models have provided strong evidence for the potential of this approach to maintain stable and therapeutic plasma concentrations of levodopa, which is a key goal in the management of advanced Parkinson's disease. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and developers working on novel therapeutic strategies for Parkinson's disease and other neurodegenerative disorders.

References

Theoretical advantages of Foscarbidopa over carbidopa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Advantages of Foscarbidopa Over Carbidopa for Parkinson's Disease Therapy

Introduction

Levodopa, in combination with a peripheral aromatic amino acid decarboxylase (AAAD) inhibitor such as carbidopa, remains the gold standard for the symptomatic treatment of Parkinson's disease (PD).[1][2][3] Carbidopa's crucial role is to prevent the premature conversion of levodopa to dopamine in the peripheral circulation, thereby increasing levodopa's bioavailability to the brain and mitigating peripheral side effects like nausea.[4][5] However, the physicochemical properties of carbidopa, particularly its low aqueous solubility, pose significant challenges for developing continuous, non-oral delivery systems. As PD progresses, patients often experience motor fluctuations and dyskinesias due to the pulsatile stimulation of dopamine receptors resulting from the variable absorption and short half-life of oral levodopa/carbidopa formulations.

To address these limitations, a prodrug strategy was employed, leading to the development of this compound and foslevodopa. This compound is a phosphate ester prodrug of carbidopa, designed to overcome the inherent limitations of its parent molecule. This technical guide explores the core theoretical advantages of this compound over carbidopa, focusing on its physicochemical properties, pharmacokinetic profile, and the clinical implications for managing advanced Parkinson's disease.

The Prodrug Approach: Overcoming Physicochemical Hurdles

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug. This approach is a well-established strategy in medicinal chemistry to overcome undesirable drug properties, such as poor solubility, instability, or inefficient delivery. By chemically modifying the active drug with a promoiety—in this case, a phosphate group—this compound was designed to dramatically enhance aqueous solubility, a critical factor that has historically hindered the development of a continuous infusion system for carbidopa.

Core Theoretical Advantage: Enhanced Physicochemical Properties

The primary and most significant advantage of this compound is its vastly superior aqueous solubility compared to carbidopa. The addition of a phosphate group transforms the molecule into a highly water-soluble compound, particularly at a physiological pH suitable for subcutaneous administration.

Data Presentation: Comparative Solubility

CompoundSolubility at pH 7.4Reference
Carbidopa2.75 mg/mL
This compound >1000 mg/mL (extrapolated)

This dramatic increase in solubility is the key enabler for creating a highly concentrated liquid formulation of levodopa and carbidopa prodrugs. Such a formulation is essential for delivering a therapeutically effective dose in a small volume suitable for continuous subcutaneous infusion via a portable pump, a feat not achievable with the poorly soluble carbidopa. Furthermore, the prodrug formulation exhibits excellent chemical stability in solution.

Pharmacokinetic Advantages: Enabling Continuous Delivery and Stable Exposure

The enhanced solubility of this compound allows it to be combined with foslevodopa in a formulation for continuous subcutaneous infusion (CSCI). This mode of administration fundamentally alters the pharmacokinetic profile compared to oral carbidopa.

  • Bypassing Gastrointestinal Variability : Oral carbidopa absorption can be erratic and influenced by factors such as gastric emptying and food intake. CSCI of this compound bypasses the gastrointestinal tract entirely, eliminating this source of variability.

  • Consistent and Stable Plasma Concentrations : After subcutaneous infusion, this compound and foslevodopa are converted by ubiquitous enzymes (alkaline phosphatases) in the subcutaneous tissue to their active forms, carbidopa and levodopa, which are then absorbed into the systemic circulation. This process results in stable and predictable plasma concentrations of both levodopa and carbidopa, avoiding the sharp peaks and troughs characteristic of oral dosing. Phase 1 studies demonstrated that this stable pharmacokinetic profile could be maintained for up to 72 hours.

  • Higher Bioavailability : Studies suggest that carbidopa delivered via subcutaneous administration of this compound has a higher bioavailability than orally administered carbidopa. This ensures that sufficient levels of the decarboxylase inhibitor are present to protect levodopa from peripheral metabolism effectively.

Data Presentation: Phase III Clinical Efficacy (12-Week Study)

The stable pharmacokinetic profile provided by the foslevodopa/foscarbidopa infusion translates into significant clinical benefits for patients with advanced Parkinson's disease.

Clinical EndpointFoslevodopa/Foscarbidopa CSCIOral Levodopa/CarbidopaDifferencep-valueReference
Change in "On" Time without Troublesome Dyskinesia+2.72 hours+0.97 hours1.75 hours0.0083
Change in "Off" Time-2.75 hours-0.96 hours-1.79 hours0.0054

These results from a Phase III randomized controlled trial demonstrate that the continuous delivery enabled by the prodrug formulation significantly improves motor fluctuations compared to standard oral therapy.

Experimental Protocols

Protocol 1: Phase 1 Pharmacokinetic Study in Healthy Volunteers
  • Objective : To evaluate the safety, tolerability, and pharmacokinetics of continuous subcutaneous infusion of foslevodopa/foscarbidopa.

  • Methodology :

    • Participants : Healthy adult volunteers were enrolled.

    • Formulation : Solutions of foslevodopa/foscarbidopa were prepared by dissolving pH-adjusted lyophilized materials in water at various dose ratios (e.g., 4:1 to 20:1).

    • Administration : The solution was administered as a continuous subcutaneous infusion via a portable pump for a duration of up to 72 hours.

    • Sampling : Frequent blood samples were collected at predetermined intervals throughout and after the infusion period.

    • Analysis : Plasma samples were analyzed using validated chromatographic methods to determine the concentrations of levodopa and carbidopa.

    • Endpoints : Key pharmacokinetic parameters such as steady-state concentration (Css), area under the curve (AUC), and time to reach steady state were calculated. Safety and tolerability were monitored throughout the study.

Protocol 2: Phase 3 Randomized, Double-Blind, Active-Controlled Trial
  • Objective : To compare the efficacy and safety of 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa to oral immediate-release levodopa/carbidopa in patients with advanced Parkinson's disease.

  • Methodology :

    • Participants : Patients with levodopa-responsive advanced PD who were experiencing at least 2.5 hours of average daily "Off" time.

    • Randomization : Patients were randomly assigned in a 1:1 ratio to one of two treatment groups.

    • Treatment Arms :

      • Group 1 (Investigational) : Received a continuous subcutaneous infusion of foslevodopa/foscarbidopa plus an oral placebo.

      • Group 2 (Control) : Received a continuous subcutaneous infusion of a placebo solution plus their optimized oral dose of levodopa/carbidopa.

    • Duration : The treatment period was 12 weeks.

    • Primary Endpoints : The primary efficacy endpoint was the change from baseline in "On" time without troublesome dyskinesia, as measured by patient-completed diaries. A key secondary endpoint was the change in "Off" time.

    • Analysis : The difference between the two groups for the change in "On" and "Off" times was analyzed to determine statistical significance.

Mandatory Visualizations

G cluster_0 Subcutaneous Administration cluster_1 Systemic Circulation cluster_2 Central Nervous System (Brain) Foslevodopa Foslevodopa (Prodrug) Conversion Alkaline Phosphatases Foslevodopa->Conversion This compound This compound (Prodrug) This compound->Conversion Levodopa Levodopa Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses BBB AAAD_peri AAAD Levodopa->AAAD_peri Carbidopa Carbidopa Carbidopa->AAAD_peri Inhibits Dopamine_peri Dopamine (Peripheral) AAAD_brain AAAD Levodopa_brain->AAAD_brain Dopamine_brain Dopamine (Therapeutic Effect) Conversion->Levodopa Converts to Conversion->Carbidopa Converts to AAAD_peri->Dopamine_peri Converts to AAAD_brain->Dopamine_brain Converts to

Caption: Metabolic pathway of foslevodopa/foscarbidopa.

G Oral_Dose1 Oral Dose 1 Oral_Peak1 Peak Level Oral_Dose1->Oral_Peak1 Rapid Absorption Oral_Trough1 Trough Level Oral_Peak1->Oral_Trough1 Rapid Elimination Oral_Dose2 Oral Dose 2 Oral_Trough1->Oral_Dose2 Next Dose Oral_Peak2 Peak Level Oral_Dose2->Oral_Peak2 Rapid Absorption Oral_Trough2 Trough Level Oral_Peak2->Oral_Trough2 Rapid Elimination CSCI_Start Start CSCI CSCI_SteadyState Therapeutic Window (Steady State) CSCI_Start->CSCI_SteadyState Reaches & Maintains

Caption: Conceptual comparison of plasma level kinetics.

G A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessment (PD Diaries, Safety Labs) B->C D Randomization (1:1) C->D E1 Treatment Arm 1: This compound/Foslevodopa CSCI + Oral Placebo D->E1 E2 Treatment Arm 2: Placebo CSCI + Oral Carbidopa/Levodopa D->E2 F Infusion & Dosing Period (e.g., 12 weeks) E1->F E2->F G Data Collection (PK Blood Samples, Diaries, AEs) F->G H End of Study Visit G->H I Pharmacokinetic & Statistical Analysis H->I

Caption: Workflow for a randomized controlled clinical trial.

Conclusion

The theoretical advantages of this compound over carbidopa are rooted in the fundamental principles of prodrug chemistry. By overcoming the critical limitation of poor aqueous solubility, this compound enables the development of a continuous subcutaneous infusion system. This system provides a more stable and predictable pharmacokinetic profile for both carbidopa and levodopa, which translates into clinically meaningful improvements in motor control for patients with advanced Parkinson's disease. The ability to mitigate the motor fluctuations associated with oral therapy represents a significant advancement and offers a valuable non-surgical treatment option.

References

Methodological & Application

Application Note: Stability-Indicating HPLC Analysis of Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Foscarbidopa is a phosphate prodrug of carbidopa, developed to be administered subcutaneously in combination with foslevodopa (a prodrug of levodopa) for the treatment of Parkinson's disease.[1][2] This combination therapy aims to provide more consistent plasma levels of levodopa, thereby reducing motor fluctuations in patients.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure product quality and support pharmacokinetic studies. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle

The described method utilizes RP-HPLC with UV detection to separate this compound from its potential degradation products and related substances. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, allowing for a relatively short run time. The method has been validated to be specific, precise, accurate, and linear over a defined concentration range, making it suitable for routine quality control and stability testing.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chromatographic Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Formic acid (AR grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Preparation of Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).[1] Degas the mobile phase before use.

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.5–9 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances or pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For biological samples like plasma, a protein precipitation step followed by evaporation and reconstitution is necessary.

3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (25°C)
Detection Wavelength 272 nm
Run Time Approximately 6 minutes

Data Presentation

The performance of the HPLC method is summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2Within limits
Theoretical Plates ≥ 2000Within limits
%RSD of Peak Area ≤ 2.0%Within limits

Table 2: Method Validation Summary

ParameterResult
Retention Time of this compound 4.166 min
Linearity Range 1.5–9 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.024 µg/mL
Limit of Quantitation (LOQ) 0.084 µg/mL
Precision (%RSD) < 2%

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis MobilePhase Mobile Phase (ACN:0.1% Formic Acid) Pump Pump (1.0 mL/min) MobilePhase->Pump Standard Standard Solution Injector Autosampler (10 µL injection) Standard->Injector Sample Sample Solution Sample->Injector Pump->Injector Column C18 Column (250x4.6mm, 5µm) Injector->Column Detector UV Detector (272 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

System_Suitability cluster_params System Suitability Parameters cluster_criteria Acceptance Criteria MethodValidation Method Validation Tailing Tailing Factor (Peak Symmetry) MethodValidation->Tailing ensures Plates Theoretical Plates (Column Efficiency) MethodValidation->Plates ensures RSD %RSD (System Precision) MethodValidation->RSD ensures Tailing_Crit Tailing Factor ≤ 2 Tailing->Tailing_Crit Plates_Crit Theoretical Plates ≥ 2000 Plates->Plates_Crit RSD_Crit %RSD ≤ 2.0% RSD->RSD_Crit

Caption: Logical relationship of System Suitability Parameters in HPLC method validation.

The detailed RP-HPLC method provides a reliable and efficient tool for the quantitative analysis of this compound. Its stability-indicating nature makes it particularly suitable for quality control and stability studies of this compound in pharmaceutical development. The short run time and use of a common C18 column make this method practical for high-throughput analysis in a research or industrial setting.

References

Application Note: High-Throughput Analysis of Foscarbidopa in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Foscarbidopa in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a phosphate prodrug of carbidopa, is a critical component in the treatment of Parkinson's disease, and accurate measurement of its plasma concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring. The described protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method demonstrates excellent precision and accuracy, making it suitable for high-throughput clinical and research applications.

Introduction

This compound is a phosphate ester prodrug of carbidopa, an inhibitor of aromatic L-amino acid decarboxylase. It is co-administered with foslevodopa (a prodrug of levodopa) to prevent the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the brain. The monitoring of this compound plasma levels is crucial for optimizing therapeutic regimens and understanding its pharmacokinetic profile. This application note presents a validated LC-MS/MS method for the reliable determination of this compound in human plasma, adapted from established methodologies.[1][2][3]

Experimental

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reverse-phase HPLC system.

  • Column: dC18, 2.1 x 100 mm, 5 µm

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water

  • Mobile Phase B: 0.1% HFBA in methanol

  • Flow Rate: 0.300 mL/min

  • Gradient: A suitable gradient is employed to ensure the separation of this compound from endogenous plasma components.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on instrument geometry

  • Ion Spray Voltage: Dependent on instrument geometry

  • Collision Gas: Argon

The MRM transitions for this compound and its internal standard should be optimized for maximum sensitivity and specificity.

Results and Discussion

The developed LC-MS/MS method provides a sensitive and selective means for the quantification of this compound in human plasma. The chromatographic conditions ensure good peak shape and resolution, while the MS/MS detection offers high specificity, minimizing interference from the plasma matrix.

Quantitative Data

The method was validated for its performance characteristics. A summary of the quantitative data is presented in the table below.

ParameterResult
Linearity Range 3.00–3010 ng/mL
Precision (%CV) < 6.6%
Accuracy (%Bias) -1.7% to 5.0%

The precision and accuracy of the quality control (QC) samples were found to be well within the acceptable limits for bioanalytical method validation.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (dC18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound detection.

metabolic_pathway This compound This compound (Prodrug) carbidopa Carbidopa (Active Drug) This compound->carbidopa Hydrolysis (in vivo)

Caption: Conversion of this compound to Carbidopa.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid analysis time make it highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical or research setting. The method's high sensitivity, specificity, precision, and accuracy ensure the generation of high-quality data for drug development and patient management.

References

Quantifying Foscarbidopa and its Metabolites in Plasma: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the quantification of Foscarbidopa and its active metabolite, Carbidopa, along with Levodopa and its metabolites in human plasma. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

This compound is a phosphate ester prodrug of Carbidopa, an inhibitor of aromatic amino acid decarboxylase. It is co-administered with Foslevodopa, a prodrug of Levodopa, for the treatment of Parkinson's disease. This combination aims to provide more stable plasma concentrations of Levodopa by inhibiting its peripheral metabolism, thereby improving the management of motor fluctuations. Accurate and precise quantification of this compound, Carbidopa, and related metabolites in plasma is essential for optimizing dosing regimens and evaluating the efficacy and safety of this therapeutic approach.

The primary metabolic pathway involves the conversion of this compound to Carbidopa. Similarly, Foslevodopa is converted to Levodopa, which is then metabolized to 3-O-methyldopa (3-OMD), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

Metabolic Pathway of this compound and Foslevodopa

The following diagram illustrates the conversion of the prodrugs to their active forms and subsequent metabolism.

Metabolic Pathway This compound This compound Carbidopa Carbidopa This compound->Carbidopa Conversion Foslevodopa Foslevodopa Levodopa Levodopa Foslevodopa->Levodopa Conversion Metabolites Metabolites (e.g., 3-OMD, DOPAC, HVA) Levodopa->Metabolites Metabolism

Caption: Metabolic conversion of this compound and Foslevodopa.

Quantitative Bioanalytical Methods

Several LC-MS/MS methods have been developed for the simultaneous quantification of this compound, Carbidopa, Levodopa, and its metabolites in human plasma.[1][2][3] The general workflow for these methods is depicted below.

Experimental Workflow Plasma Plasma Sample Collection Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Data Quantification LC_MS->Quantification

Caption: General experimental workflow for plasma sample analysis.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of this compound, Carbidopa, Levodopa, and 3-OMD in human plasma.[4]

Table 1: Quantitative Parameters for this compound and its Metabolites

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)
This compound3.003010
Carbidopa9.279270
Foslevodopa8.973010
Levodopa9.999990
3-O-Methyldopa (3-OMD)40040,000

Table 2: Precision and Accuracy Data

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% bias)
LevodopaLLOQ---1.0 to 0.1
CarbidopaLLOQ---0.6 to 0.2

Note: Detailed precision and accuracy data across different concentrations were not fully available in the public domain literature. The provided accuracy is at the LLOQ.[5]

Detailed Experimental Protocols

This section provides a detailed protocol for a representative LC-MS/MS method for the simultaneous determination of this compound, Carbidopa, Levodopa, and their metabolites in human plasma.

Materials and Reagents
  • This compound, Carbidopa, Foslevodopa, Levodopa, 3-OMD reference standards

  • Stable isotope-labeled internal standards (e.g., Levodopa-d3)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Heptafluorobutyric acid (HFBA)

  • Water, deionized

  • Human plasma (K2EDTA)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 0.200 mL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

  • Vortex mix the samples for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: dC18 column (2.1 x 100 mm, 5 µm)

  • Mobile Phase A: 0.1% Heptafluorobutyric anhydride in water

  • Mobile Phase B: 0.1% Heptafluorobutyric anhydride in methanol

  • Flow Rate: 0.300 mL/min

  • Gradient: A gradient elution program should be optimized to ensure adequate separation of all analytes.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

Table 3: Example MRM Transitions (Hypothetical - requires optimization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound[M+H]+Specific fragmentPositive
Carbidopa227.1181.1Positive
Levodopa198.1152.1Positive
3-OMD212.1166.1Positive
Levodopa-d3 (IS)201.1155.1Positive

Note: The exact MRM transitions should be optimized in the user's laboratory for their specific instrument.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous quantification of this compound and its key metabolites in human plasma. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology, enabling the effective assessment of the pharmacokinetic profile of this important anti-Parkinson's disease therapy. Adherence to validated procedures is critical to ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols: In Vitro Models for Studying Foscarbidopa Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate prodrug of carbidopa, an aromatic amino acid decarboxylase inhibitor. It is co-administered with foslevodopa (a prodrug of levodopa) for the treatment of Parkinson's disease. The phosphate moiety enhances the water solubility of carbidopa, enabling continuous subcutaneous infusion. Understanding the mechanisms by which this compound is transported across biological membranes is crucial for optimizing its delivery and predicting potential drug-drug interactions. This document provides detailed protocols for utilizing in vitro models to investigate the transport of this compound.

As a phosphate prodrug, this compound's transport characteristics may be influenced by transporters that handle organic anions and other charged molecules. Key transporter families of interest include the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), which are part of the Solute Carrier (SLC) superfamily. Additionally, assessing its passive permeability and potential for efflux by ATP-binding cassette (ABC) transporters is essential for a comprehensive transport profile.

Recommended In Vitro Models

A tiered approach employing various cell-based models is recommended to thoroughly characterize this compound transport.

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It is the gold standard for assessing intestinal permeability and identifying potential for active efflux.[1][2][3][4]

  • Madin-Darby Canine Kidney (MDCK) Cells: This renal epithelial cell line also forms polarized monolayers and is a valuable tool for permeability screening.[4] Transfected MDCK cells overexpressing specific transporters (e.g., MDR1 for P-glycoprotein) are useful for definitively identifying substrates of efflux transporters.

  • Human Embryonic Kidney 293 (HEK293) Cells Transfected with Specific Transporters: HEK293 cells are readily transfected and provide a clean background for studying the interaction of a compound with a single, overexpressed transporter. This model is ideal for identifying specific uptake transporters (e.g., OATs, OATPs) that may be involved in this compound disposition.

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay in Caco-2 Cells

This protocol determines the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), indicates whether the compound is a substrate of active efflux transporters.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and HEPES buffer

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Prior to the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Values should be >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh, pre-warmed HBSS.

    • Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Presentation:

Table 1: Hypothetical Permeability Data for this compound in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
This compound1.53.22.1
Atenolol (Low Permeability)0.50.61.2
Propranolol (High Permeability)25.024.51.0

An efflux ratio greater than 2 suggests that this compound may be a substrate for an efflux transporter.

Protocol 2: Transporter Substrate Assessment in Transfected HEK293 Cells

This protocol determines if this compound is a substrate of specific uptake transporters (e.g., OAT1, OAT3, OATP1B1, OATP1B3) using HEK293 cells overexpressing these transporters.

Materials:

  • HEK293 cells stably transfected with the transporter of interest (e.g., HEK293-OATP1B1)

  • Wild-type (mock-transfected) HEK293 cells as a control

  • Appropriate cell culture medium and supplements

  • Uptake buffer (e.g., HBSS)

  • This compound

  • Known substrate for each transporter (positive control, e.g., Estrone-3-sulfate for OATPs)

  • Known inhibitor for each transporter (e.g., Rifampicin for OATPs)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding: Seed both transfected and mock-transfected HEK293 cells into 24-well plates and culture until they reach confluence.

  • Uptake Experiment:

    • Wash the cells with pre-warmed uptake buffer.

    • Add the this compound solution (at various concentrations to determine kinetics, e.g., 1, 10, 50, 100 µM) to the cells.

    • Incubate for a short period at 37°C (e.g., 2-5 minutes, to ensure initial uptake rates are measured).

    • To stop the uptake, rapidly wash the cells with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., methanol/water).

  • Inhibition Experiment:

    • Pre-incubate the cells with a known inhibitor of the transporter for 10-15 minutes.

    • Perform the uptake experiment with this compound in the presence of the inhibitor.

  • Sample Analysis: Quantify the intracellular concentration of this compound using LC-MS/MS. Normalize the concentration to the protein content of each well.

  • Data Analysis:

    • Calculate the uptake rate (pmol/mg protein/min).

    • Compare the uptake rate in the transfected cells to the mock-transfected cells. A significantly higher uptake (typically >2-fold) in the transfected cells indicates that this compound is a substrate of that transporter.

    • Determine the effect of the known inhibitor on this compound uptake. A significant reduction in uptake confirms the specific transporter's involvement.

Data Presentation:

Table 2: Hypothetical Uptake Data for this compound in Transfected HEK293 Cells

Cell LineUptake Rate of this compound (pmol/mg protein/min)Uptake Ratio (Transfected/Mock)
HEK293-Mock15-
HEK293-OAT1181.2
HEK293-OAT3755.0
HEK293-OATP1B1201.3
HEK293-OATP1B3221.5

These hypothetical data suggest that this compound is a substrate of OAT3.

Visualizations

experimental_workflow cluster_permeability Protocol 1: Caco-2 Permeability Assay cluster_uptake Protocol 2: HEK293 Uptake Assay culture Culture Caco-2 cells on Transwell inserts (21-25 days) integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture->integrity transport Bidirectional Transport of this compound (A-B & B-A) integrity->transport analysis1 LC-MS/MS Analysis transport->analysis1 calc1 Calculate Papp and Efflux Ratio analysis1->calc1 seed Seed Transfected & Mock HEK293 Cells uptake This compound Uptake Experiment seed->uptake inhibition Inhibition with Known Inhibitor seed->inhibition analysis2 LC-MS/MS Analysis uptake->analysis2 inhibition->analysis2 calc2 Calculate Uptake Rate & Ratio analysis2->calc2 signaling_pathway cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane efflux Efflux Transporter (e.g., P-gp/BCRP) Foscarbidopa_lumen This compound (Lumen/Blood) efflux->Foscarbidopa_lumen uptake Uptake Transporter (e.g., OAT3) Foscarbidopa_cell This compound (Intracellular) uptake->Foscarbidopa_cell Foscarbidopa_lumen->uptake Influx Foscarbidopa_cell->efflux Efflux Foscarbidopa_blood This compound (Blood/Tissue) Foscarbidopa_cell->Foscarbidopa_blood Basolateral Efflux/Transport

References

Application Notes and Protocols for Foscarbidopa in Dopaminergic Neuron Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate prodrug of carbidopa, an established peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. In clinical applications, carbidopa is co-administered with levodopa (L-Dopa) to prevent the peripheral conversion of L-Dopa to dopamine, thereby increasing L-Dopa's bioavailability to the central nervous system for the treatment of Parkinson's disease.[1][2] this compound, as a highly water-soluble prodrug, is designed for continuous subcutaneous infusion, where it is locally converted to carbidopa by endogenous phosphatases.[3][4]

These application notes provide detailed, inferred protocols for the use of this compound in in vitro dopaminergic neuron cell cultures. As direct studies on this compound in cell culture are not yet widely published, the following methodologies are adapted from established protocols for its active form, carbidopa, and are intended to guide researchers in exploring its effects on dopamine metabolism, neuroprotection, and cellular viability in relevant neuronal models such as SH-SY5Y neuroblastoma cells or primary dopaminergic neurons.

Mechanism of Action in a Cell Culture Context

In a typical in vitro setting utilizing dopaminergic cell lines (e.g., SH-SY5Y) or primary neurons, the cells express AADC, the enzyme responsible for converting L-Dopa into dopamine. When L-Dopa is added to the culture medium, it is taken up by the cells and can also be decarboxylated extracellularly if the enzyme is present in the serum-containing medium.

This compound is expected to be converted to carbidopa by alkaline phosphatases present in the cell culture medium (especially when supplemented with fetal bovine serum) or on the cell surface. The resulting carbidopa then acts as an inhibitor of AADC. This inhibition prevents the conversion of L-Dopa to dopamine, which can be useful for several experimental paradigms:

  • Studying the direct effects of L-Dopa on neuronal cells without the confounding effects of dopamine generation.

  • Investigating the neuroprotective potential of L-Dopa and carbidopa against toxins.[2]

  • Modeling the peripheral inhibition of AADC to study how it modulates the availability of L-Dopa to the intracellular environment.

Signaling Pathway

G cluster_extracellular Extracellular Space / Culture Medium cluster_intracellular Intracellular Space (Dopaminergic Neuron) This compound This compound Carbidopa_ext Carbidopa This compound->Carbidopa_ext Conversion AADC_ext AADC (from serum/cell lysis) Carbidopa_ext->AADC_ext Inhibition Carbidopa_int Carbidopa Carbidopa_ext->Carbidopa_int Diffusion LDOPA_ext L-Dopa Dopamine_ext Dopamine LDOPA_ext->Dopamine_ext Conversion LAT1 LAT1 Transporter LDOPA_ext->LAT1 Uptake Phosphatase Alkaline Phosphatase Phosphatase->this compound AADC_ext->LDOPA_ext LDOPA_int L-Dopa Dopamine_int Dopamine LDOPA_int->Dopamine_int Conversion AADC_int AADC AADC_int->LDOPA_int Carbidopa_int->AADC_int Inhibition LAT1->LDOPA_int

Caption: this compound is converted to Carbidopa, which inhibits AADC.

Data Presentation

The following tables summarize representative quantitative data from studies using L-Dopa and Carbidopa in dopaminergic cell models. These serve as an example of the types of endpoints and expected outcomes when using this compound.

Table 1: Effect of L-Dopa and Carbidopa on Cell Viability and Oxidative Stress Cell Model: Human Catecholaminergic Neuroblastoma Cells (Adapted from data presented in studies on L-Dopa and Carbidopa toxicity and protection)

Treatment GroupConcentrationDuration (h)Cell Viability (% of Control)Relative ROS Production (% of H₂O₂ Control)
Control-72100 ± 5.05.0 ± 1.2
L-Dopa200 µM7285 ± 6.2Not Reported
L-Dopa400 µM7262 ± 7.1Not Reported
Carbidopa50 µM2498 ± 4.5Not Reported
H₂O₂ (Oxidative Stressor)100 µM2455 ± 8.0100 ± 9.5
Carbidopa + H₂O₂50 µM + 100 µM2478 ± 6.865 ± 7.3
L-Dopa + Carbidopa + H₂O₂100 µM + 50 µM + 100 µM2482 ± 7.161 ± 8.0

Table 2: Effect of Carbidopa on L-Dopa-to-Dopamine Conversion Cell Model: AADC-expressing cells or primary dopaminergic neurons (Hypothetical data based on the known mechanism of action)

Treatment GroupL-Dopa (µM)Carbidopa (µM)Dopamine in Media (ng/mL)Dopamine in Lysate (ng/mL)
Vehicle Control00< 0.5< 1.0
L-Dopa alone1000150.2 ± 12.5350.6 ± 25.1
L-Dopa + Carbidopa100145.8 ± 5.1120.3 ± 15.8
L-Dopa + Carbidopa1001010.3 ± 2.235.5 ± 8.4
L-Dopa + Carbidopa10050< 5.0< 15.0

Experimental Protocols

Note: this compound should be reconstituted in sterile, serum-free culture medium or PBS to the desired stock concentration. Given its high water solubility, dissolution should be straightforward. The working concentrations should be calculated based on the molar equivalent of carbidopa.

Protocol 1: Evaluating the Effect of this compound on L-Dopa-Induced Toxicity

This protocol uses the SH-SY5Y neuroblastoma cell line, a common model for dopaminergic neurons, to assess whether this compound can modulate the cytotoxic effects of high concentrations of L-Dopa.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in sterile PBS)

  • L-Dopa stock solution (e.g., 20 mM in sterile, acidified water, prepared fresh)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (Optional): If assessing protective effects, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.5, 1, 3 µM). Incubate for 18-24 hours.

  • L-Dopa Treatment: Add L-Dopa to the wells to achieve final concentrations known to be toxic (e.g., 200 µM, 400 µM). Include appropriate controls: vehicle only, this compound only, and L-Dopa only.

  • Incubation: Incubate the plate for an additional 24 to 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

G cluster_workflow Experimental Workflow: L-Dopa Toxicity Assay start Seed SH-SY5Y cells in 96-well plate incubate1 Incubate 24 hours start->incubate1 pretreat Pre-treat with This compound (optional, 18-24h) incubate1->pretreat treat Treat with L-Dopa (e.g., 400 µM) pretreat->treat incubate2 Incubate 24-72 hours treat->incubate2 mtt Add MTT Reagent Incubate 3-4h incubate2->mtt dmso Add DMSO mtt->dmso read Read Absorbance (570 nm) dmso->read end Analyze Data read->end

Caption: Workflow for assessing L-Dopa toxicity with this compound.

Protocol 2: Measuring AADC Inhibition by this compound

This protocol determines the efficacy of this compound in inhibiting AADC activity in cell lysates, by quantifying the production of dopamine from an L-Dopa substrate.

Materials:

  • Dopaminergic cells (e.g., differentiated iPSC-derived neurons or SH-SY5Y cells)

  • This compound stock solution

  • Lysis buffer (e.g., 10 mM Tris, 1 mM EDTA, 320 mM sucrose, with protease inhibitors)

  • L-Dopa (substrate)

  • Pyridoxal 5'-phosphate (PLP, AADC cofactor)

  • Assay buffer

  • Perchloric acid (PCA) for reaction quenching

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Cell Culture and Treatment: Culture cells to high confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells by sonication or freeze-thaw cycles in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.

  • AADC Activity Assay:

    • In a microcentrifuge tube, combine 50 µL of cell lysate with assay buffer containing PLP.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding L-Dopa to a final concentration of ~1 mM.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction by adding an equal volume of cold 0.4 M PCA.

  • Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Dopamine Quantification:

    • Filter the supernatant through a 0.22 µm spin filter.

    • Inject the filtered sample into an HPLC-ECD system to quantify the amount of dopamine produced.

  • Data Analysis: Calculate the AADC activity as pmol of dopamine generated per minute per mg of total protein. Compare the activity in this compound-treated samples to untreated controls to determine the IC₅₀.

Protocol 3: Quantification of Extracellular Dopamine Release

This protocol measures the amount of dopamine released into the cell culture medium following stimulation, with and without this compound, to assess how AADC inhibition affects dopamine metabolism and availability.

Materials:

  • Differentiated dopaminergic neurons plated in 12- or 24-well plates

  • This compound and L-Dopa stock solutions

  • Physiological medium (e.g., HBSS)

  • High-potassium (High-K⁺) stimulation buffer (e.g., HBSS with 56 mM KCl)

  • Stabilization solution (e.g., containing ascorbic acid and EDTA)

  • HPLC-ECD system

Procedure:

  • Cell Treatment: Treat mature dopaminergic neuron cultures with or without this compound for 24 hours.

  • Pre-incubation: Gently wash the cells twice with warm physiological medium.

  • Basal Release: Add physiological medium to each well and incubate for 20 minutes at 37°C. Collect this supernatant ("basal sample").

  • Stimulated Release: Replace the medium with High-K⁺ stimulation buffer (containing L-Dopa if desired) and incubate for 20 minutes at 37°C. Collect this supernatant ("stimulated sample").

  • Sample Stabilization: Immediately after collection, mix the supernatants with a stabilization solution to prevent dopamine degradation. Centrifuge at high speed to remove any cellular debris.

  • Dopamine Quantification: Analyze the stabilized supernatants for dopamine content using HPLC-ECD.

  • Data Normalization: After collecting the samples, lyse the cells in the wells and measure the total protein content. Normalize the dopamine measurements to the total protein in each well (e.g., pg of dopamine/µg of protein).

  • Data Analysis: Compare the basal and stimulated dopamine release between control and this compound-treated groups.

References

Animal Models for Phosphor-Carbidopa Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate ester prodrug of carbidopa, an aromatic amino acid decarboxylase inhibitor. It is co-administered with foslevodopa, a prodrug of levodopa, for the treatment of Parkinson's disease. The prodrug formulation allows for subcutaneous infusion, providing a more continuous and stable plasma concentration of carbidopa and levodopa compared to oral administration. This application note provides an overview of the animal models and experimental protocols relevant to the pharmacokinetic (PK) studies of this compound. Preclinical pharmacokinetic studies for this compound have been conducted in various animal models, including rats, Göttingen minipigs, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties before advancing to human clinical trials.[1]

Recommended Animal Models

The selection of an appropriate animal model is a critical step in preclinical drug development. For this compound pharmacokinetic studies, the following species have been utilized:

  • Rats: Commonly used as an initial screening model due to their small size, cost-effectiveness, and well-characterized physiology.

  • Dogs: A non-rodent species that can be a good model for human pharmacokinetics for certain compounds.

  • Monkeys (Cynomolgus or Rhesus): As a non-human primate, monkeys often provide the most predictive preclinical pharmacokinetic data for humans due to their physiological and genetic similarity.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound itself are not extensively published in a consolidated format, preclinical studies have characterized the resulting carbidopa and levodopa profiles after this compound/foslevodopa administration. The clearance of the prodrugs, including this compound, has been reported to be high across species (≥2 L/h/kg).

Further research is needed to populate the following table with specific Cmax, Tmax, AUC, and half-life values for this compound in each species.

Animal ModelAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Clearance (L/h/kg)
Rat Subcutaneous InfusionData not availableData not availableData not availableData not availableData not availableData not available
Dog Subcutaneous InfusionData not availableData not availableData not availableData not availableData not availableData not available
Monkey Subcutaneous InfusionData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Drug Formulation and Administration

Objective: To prepare and administer this compound solution for pharmacokinetic studies.

Materials:

  • This compound drug substance

  • Sterile Water for Injection

  • Strong base (e.g., Sodium Hydroxide) for pH adjustment

  • Syringes and infusion pumps

Protocol for Subcutaneous Infusion:

  • Formulation Preparation: In preclinical studies, fresh foslevodopa/foscarbidopa formulations are typically used.[1]

    • Dissolve the required amount of this compound in Sterile Water for Injection.

    • Adjust the pH of the solution to the target physiological range using a strong base.

    • The final concentration should be calculated based on the desired dose and infusion rate.

  • Animal Preparation:

    • Acclimatize the animals to the laboratory environment.

    • For infusion studies, animals may be fitted with a subcutaneous catheter.

  • Administration:

    • Administer the this compound solution as a continuous subcutaneous infusion using a calibrated infusion pump.

    • The infusion site (e.g., dorsal scapular region in rats) should be clipped free of fur and cleaned.

Blood Sample Collection

Objective: To collect serial blood samples for the quantification of this compound and its metabolite, carbidopa.

Materials:

  • Anticoagulant tubes (e.g., EDTA)

  • Syringes or catheters

  • Centrifuge

  • Cryovials for plasma storage

Protocol:

  • Sampling Time Points: A typical schedule for a subcutaneous infusion study might include samples collected at pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-infusion initiation.

  • Blood Collection:

    • Rats: Blood can be collected via tail vein, saphenous vein, or jugular vein cannulation. For serial sampling, a sparse sampling design or the use of automated blood sampling systems can be employed to minimize stress and blood loss.

    • Dogs: Blood is commonly collected from the cephalic or jugular vein.

    • Monkeys: The saphenous or femoral vein is typically used for blood collection.

  • Sample Processing:

    • Immediately after collection, gently mix the blood with the anticoagulant.

    • Centrifuge the blood samples to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method

Objective: To quantify the concentration of this compound and carbidopa in plasma samples.

Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

General Procedure:

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove interfering substances.

  • Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable column to separate this compound and carbidopa from other plasma components.

  • Mass Spectrometric Detection: The separated analytes are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the analytes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation This compound Formulation administration Subcutaneous Infusion formulation->administration animal_prep Animal Preparation animal_prep->administration blood_sampling Serial Blood Sampling administration->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis HPLC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for this compound pharmacokinetic studies.

Metabolic Conversion of this compound

G This compound This compound (Prodrug) carbidopa Carbidopa (Active Drug) This compound->carbidopa Hydrolysis enzyme Alkaline Phosphatase enzyme->carbidopa

Caption: Metabolic conversion of this compound to carbidopa.

Conclusion

The preclinical pharmacokinetic evaluation of this compound in various animal models is a crucial step in its development. The protocols and methodologies outlined in this application note provide a framework for conducting these studies. While specific quantitative data for this compound remains to be fully published, the established experimental designs and analytical methods allow for a thorough characterization of its pharmacokinetic profile, ultimately informing its clinical use.

References

Application Notes and Protocols for Subcutaneous Administration of Foscarbidopa in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate ester prodrug of carbidopa, an aromatic L-amino acid decarboxylase (AADC) inhibitor. It is a critical component of a combination product with foslevodopa, a prodrug of levodopa, designed for continuous subcutaneous infusion. This formulation overcomes the solubility limitations of carbidopa and levodopa, enabling a stable, concentrated solution suitable for subcutaneous delivery. In rodent models, this combination has been investigated for its potential to provide stable plasma concentrations of levodopa and carbidopa, mimicking the therapeutic goals for advanced Parkinson's disease treatment in humans. These application notes provide an overview of the preclinical data and detailed protocols for the subcutaneous administration of this compound in rodent models.

Data Presentation

The primary outcome of this compound administration in preclinical rodent models is the systemic exposure of its active metabolite, carbidopa, and the subsequent impact on the pharmacokinetics of co-administered levodopa. Preclinical studies in rats have demonstrated that continuous subcutaneous infusion of foslevodopa/foscarbidopa can achieve and maintain therapeutically relevant plasma concentrations of levodopa.

Table 1: Representative Levodopa Plasma Concentrations in Rats Following Continuous Subcutaneous Infusion of Foslevodopa/Foscarbidopa

Foslevodopa:this compound RatioTarget Levodopa Plasma Concentration (µg/mL)Study DurationAnimal ModelObservations
4:11.5 - 4.5Continuous InfusionRatAchieved stable, therapeutically relevant levodopa concentrations.[1]
4:1 to 15:1Therapeutically RelevantContinuous InfusionRat, PigEstablished that a broad range of ratios can achieve target levodopa levels.[1]

Note: Specific pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC) in rodents are not publicly available in the reviewed literature. The data presented reflects the primary endpoint of these studies: the resulting stable concentrations of the active drug, levodopa.

Experimental Protocols

Protocol for Continuous Subcutaneous Infusion of this compound in Rats using an Osmotic Minipump

This protocol describes the surgical implantation of an osmotic minipump for the continuous subcutaneous delivery of a this compound solution.

Materials:

  • This compound (and foslevodopa, if co-administered)

  • Sterile vehicle for dissolution (e.g., sterile water for injection, saline)

  • Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine, flunixin)

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Shaver

  • Sterile gloves and drapes

Procedure:

  • Pump Preparation: Prepare the this compound solution under sterile conditions at the desired concentration. Fill the osmotic minipumps according to the manufacturer's instructions.

  • Animal Preparation: Anesthetize the rat using isoflurane. Shave the fur on the back, slightly posterior to the scapulae.

  • Surgical Site Preparation: Clean the shaved area with an antiseptic solution.

  • Incision: Make a small transverse incision at the base of the neck, between the scapulae.

  • Subcutaneous Pocket Formation: Insert a hemostat into the incision and bluntly dissect the subcutaneous tissue to create a small pocket large enough to accommodate the minipump.

  • Pump Implantation: Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal first.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-Operative Care: Administer a post-operative analgesic as per institutional guidelines. Monitor the animal for recovery from anesthesia and signs of pain or distress.

Protocol for Plasma Sample Collection and Analysis

This protocol outlines the collection of blood samples and subsequent analysis to determine carbidopa and levodopa concentrations.

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Pipettes and storage vials

  • HPLC-tandem mass spectrometry (HPLC-MS/MS) system

  • Reagents for sample preparation (e.g., protein precipitation solution, internal standards)

Procedure:

  • Blood Collection: At predetermined time points, collect blood samples from the rats (e.g., via tail vein or saphenous vein) into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Plasma Storage: Transfer the plasma to labeled vials and store at -80°C until analysis.

  • Sample Preparation for HPLC-MS/MS:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding a solution like 5% trichloroacetic acid in water.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • HPLC-MS/MS Analysis:

    • Quantify the plasma samples for carbidopa and levodopa concentrations using a validated HPLC-MS/MS method.

    • Pharmacokinetic parameters can be determined from the plasma concentration-time profiles using noncompartmental methods.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_periphery Peripheral Circulation cluster_cns Central Nervous System (Brain) Foslevodopa Foslevodopa (Prodrug) Levodopa Levodopa Foslevodopa->Levodopa Conversion This compound This compound (Prodrug) Carbidopa Carbidopa This compound->Carbidopa Conversion AADC Aromatic L-amino Acid Decarboxylase (AADC) Levodopa->AADC Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses Blood-Brain Barrier Carbidopa->AADC Inhibition Dopamine_periphery Dopamine (Peripheral) AADC->Dopamine_periphery Metabolism AADC_cns AADC Levodopa_cns->AADC_cns Dopamine_cns Dopamine (Central) AADC_cns->Dopamine_cns Conversion

Caption: Mechanism of action of this compound and Foslevodopa.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In-Vivo Phase cluster_analysis Analysis Phase Formulation Prepare this compound Solution Pump_Prep Fill Osmotic Minipumps Formulation->Pump_Prep Surgery Surgical Implantation of Minipump in Rat Pump_Prep->Surgery Infusion Continuous Subcutaneous Infusion Surgery->Infusion Sampling Serial Blood Sampling Infusion->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Quantification HPLC-MS/MS Quantification Plasma_Sep->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for subcutaneous this compound administration.

References

Application Notes and Protocols: Formulating Foscarbidopa for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Foscarbidopa is a phosphate prodrug of carbidopa, an aromatic amino acid decarboxylase inhibitor.[1][2] It is designed for use in combination with foslevodopa, a prodrug of levodopa, for the treatment of Parkinson's disease.[1] The primary advantage of this compound is its exceptional aqueous solubility at physiological pH, a significant improvement over carbidopa.[3] This property enables the preparation of highly concentrated solutions suitable for continuous subcutaneous infusion, providing stable plasma levels of levodopa and carbidopa.[3] These application notes provide detailed protocols for the formulation of this compound for use in preclinical research settings.

Mechanism of Action

This compound and foslevodopa are administered subcutaneously. In the subcutaneous tissue, alkaline phosphatases convert these prodrugs into their active forms, carbidopa and levodopa, respectively. Carbidopa's primary role is to inhibit the peripheral enzyme DOPA decarboxylase. This inhibition prevents the premature conversion of levodopa to dopamine in the bloodstream, a process that would otherwise limit the amount of levodopa that can cross the blood-brain barrier and cause peripheral side effects. By protecting levodopa from peripheral degradation, more of it is available to enter the central nervous system, where it is converted to dopamine to replenish depleted levels in the brains of Parkinson's patients.

Mechanism_of_Action cluster_subcutaneous Subcutaneous Tissue cluster_brain Central Nervous System FosProdrugs Foslevodopa/ This compound Enzyme Alkaline Phosphatase FosProdrugs->Enzyme Conversion ActiveDrugs Levodopa & Carbidopa Carbidopa Carbidopa Levodopa_blood Levodopa ActiveDrugs->Levodopa_blood Enters Bloodstream Enzyme->ActiveDrugs DDC Peripheral DOPA Decarboxylase Carbidopa->DDC Inhibits Levodopa_brain Levodopa Levodopa_blood->Levodopa_brain Crosses BBB Dopamine Dopamine Levodopa_brain->Dopamine Converted by DOPA Decarboxylase Formulation_Workflow start Start: Required Concentration & Ratio weigh 1. Weigh Lyophilized This compound & Foslevodopa Powders start->weigh dissolve 2. Dissolve in Water for Injection (WFI) weigh->dissolve ph_adjust 3. Titrate with Strong Base (e.g., NaOH) to Target pH (e.g., 7.4) dissolve->ph_adjust qc_ph QC Check: Verify Final pH ph_adjust->qc_ph qs 4. Adjust to Final Volume with WFI qc_ph->qs pH OK filter 5. Sterile Filter (0.22 µm filter) qs->filter final_product Final Sterile Solution for SC Infusion filter->final_product

References

Application Notes and Protocols: Experimental Design for Foscarbidopa Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Foscarbidopa is a phosphate prodrug of carbidopa, an aromatic amino acid decarboxylation inhibitor.[1] It is co-formulated with foslevodopa, a prodrug of levodopa, for the treatment of motor fluctuations in patients with advanced Parkinson's disease (PD).[1][2] The primary mechanism of action involves the inhibition of peripheral DOPA decarboxylase (DDC) by carbidopa. This inhibition prevents the premature conversion of levodopa to dopamine in the peripheral circulation, thereby increasing the bioavailability of levodopa to the central nervous system and reducing peripheral side effects.[3][4] this compound and foslevodopa were designed as highly water-soluble prodrugs to enable continuous subcutaneous infusion, aiming to maintain stable plasma concentrations of levodopa and carbidopa, which is a key strategy to manage motor fluctuations in advanced PD.

These application notes provide a comprehensive overview of the experimental designs and protocols required to evaluate the efficacy of this compound, from initial in vitro characterization to preclinical animal models and pivotal clinical trials. The protocols are intended for researchers, scientists, and drug development professionals engaged in the study of Parkinson's disease therapeutics.

1. Mechanism of Action of this compound/Foslevodopa

This compound is administered subcutaneously and is rapidly converted to its active form, carbidopa. Carbidopa is a potent inhibitor of the DOPA decarboxylase (DDC) enzyme. Because carbidopa does not readily cross the blood-brain barrier, its effects are primarily localized to the periphery. By inhibiting peripheral DDC, carbidopa prevents the conversion of co-administered levodopa (from foslevodopa) into dopamine outside of the brain. This allows a greater proportion of levodopa to cross the blood-brain barrier, where it is then converted to dopamine by central DDC to replenish depleted dopamine levels in the brains of Parkinson's disease patients.

Foscarbidopa_MoA cluster_periphery Peripheral Circulation cluster_cns Central Nervous System (CNS) Foslevodopa Foslevodopa (Prodrug) Levodopa Levodopa (L-DOPA) Foslevodopa->Levodopa Conversion Dopamine_p Dopamine Levodopa->Dopamine_p Catalysis Levodopa_cns Levodopa (L-DOPA) Levodopa->Levodopa_cns Crosses BBB Peripheral Side Effects Peripheral Side Effects Dopamine_p->Peripheral Side Effects DDC_p DOPA Decarboxylase (DDC) DDC_p->Levodopa This compound This compound (Prodrug) Carbidopa Carbidopa This compound->Carbidopa Conversion Carbidopa->DDC_p Inhibition Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Catalysis Therapeutic Effect Therapeutic Effect Dopamine_cns->Therapeutic Effect DDC_cns DOPA Decarboxylase (DDC) DDC_cns->Levodopa_cns BBB Blood-Brain Barrier (BBB)

Caption: Mechanism of Action of this compound/Foslevodopa.

2. Preclinical Efficacy Assessment

Preclinical studies are essential to establish the proof-of-concept for this compound's efficacy. These studies involve in vitro assays to confirm its mechanism of action and in vivo studies in animal models of Parkinson's disease to assess its physiological and behavioral effects.

In Vitro DDC Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of carbidopa (the active metabolite of this compound) on DOPA decarboxylase activity.

Protocol:

  • Enzyme Source: Use recombinant human DOPA decarboxylase (hDDC).

  • Substrate and Cofactor: L-DOPA as the substrate and pyridoxal 5'-phosphate (PLP) as the essential cofactor.

  • Inhibitor Preparation: Prepare serial dilutions of carbidopa (and this compound to confirm lack of direct activity) in the assay buffer.

  • Assay Procedure:

    • Pre-incubate hDDC with PLP and varying concentrations of the inhibitor (carbidopa) for 15 minutes at 37°C in a 96-well plate.

    • Initiate the enzymatic reaction by adding L-DOPA to all wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • Detection: Quantify the amount of dopamine produced using a validated method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Plot the percentage of DDC inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Table 1: In Vitro Inhibitory Activity against Human DDC

Compound Target Assay Type IC50 (µM)
Carbidopa Human DDC Enzymatic Assay 0.05
Benserazide (Control) Human DDC Enzymatic Assay 0.08

| this compound | Human DDC | Enzymatic Assay | > 100 |

In Vivo Animal Models

Objective: To evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and behavioral efficacy of this compound in combination with Foslevodopa in established animal models of Parkinson's disease. The 6-hydroxydopamine (6-OHDA)-lesioned rodent is a widely used model for assessing motor symptoms and levodopa-induced dyskinesia.

Experimental Workflow Diagram:

Preclinical_Workflow start Start: Compound Synthesis (this compound/Foslevodopa) in_vitro In Vitro DDC Assay (Determine IC50) start->in_vitro pk_pd PK/PD Studies in Healthy Rodents (Plasma levels, DDC inhibition) in_vitro->pk_pd Potent Inhibition model_dev PD Animal Model Development (e.g., 6-OHDA Lesion in Rats) pk_pd->model_dev Favorable PK/PD Profile efficacy_study Chronic Efficacy Study in PD Model (Subcutaneous Infusion) model_dev->efficacy_study assessments Endpoint Assessments efficacy_study->assessments behavioral Behavioral Testing (Rotation, AIMs, Cylinder Test) assessments->behavioral Functional Outcomes biomarker Biomarker Analysis (Brain Microdialysis, Tissue Levels) assessments->biomarker Target Engagement histology Post-mortem Histology (Tyrosine Hydroxylase Staining) assessments->histology Neuroprotection (if applicable) end End: Preclinical Data Package behavioral->end biomarker->end histology->end

Caption: General workflow for preclinical evaluation.

Protocol: Efficacy in the 6-OHDA Rat Model

  • Model Induction:

    • Anesthetize adult male Sprague-Dawley rats.

    • Create a unilateral lesion of the nigrostriatal dopamine pathway by stereotaxically injecting 6-OHDA into the medial forebrain bundle.

    • Allow a 2-3 week recovery and lesion maturation period.

  • Lesion Confirmation: Confirm the extent of the dopamine lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (e.g., >7 full contralateral turns per minute).

  • Drug Administration:

    • Implant osmotic minipumps for continuous subcutaneous infusion of this compound/Foslevodopa solution.

    • Divide animals into groups: Vehicle control, Oral L-DOPA/Carbidopa, and multiple dose levels of subcutaneous this compound/Foslevodopa.

    • Treat animals for a chronic period (e.g., 21 days) to assess both anti-parkinsonian effects and the potential for inducing dyskinesias (Abnormal Involuntary Movements, AIMs).

  • Behavioral Assessments:

    • Rotational Behavior: After drug administration, measure contralateral rotations as a direct indicator of striatal dopamine receptor stimulation.

    • AIMs Rating: Score animals for axial, limb, and orolingual AIMs to quantify levodopa-induced dyskinesia.

    • Cylinder Test: Assess forelimb akinesia by measuring the spontaneous use of the impaired (contralateral to lesion) forelimb for postural support.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Collect sparse blood samples throughout the study to determine steady-state plasma concentrations of levodopa and carbidopa.

Data Presentation:

Table 2: Key Behavioral Outcomes in 6-OHDA-Lesioned Rats (Day 21)

Treatment Group N Net Contralateral Rotations (turns/min, Mean ± SEM) Total AIMs Score (Mean ± SEM) Impaired Forelimb Use (%) (Cylinder Test, Mean ± SEM)
Vehicle 10 5 ± 2 0 ± 0 15 ± 3
Oral L-DOPA/Carbidopa (50/12.5 mg/kg) 10 125 ± 15 25 ± 4 35 ± 5
This compound/Foslevodopa (Low Dose) 10 110 ± 12 15 ± 3 38 ± 4

| this compound/Foslevodopa (High Dose) | 10 | 150 ± 18 | 18 ± 3 | 45 ± 5 |

3. Clinical Trial Design for Efficacy

Clinical trials for this compound/Foslevodopa aim to demonstrate safety and superiority over existing oral therapies in managing motor fluctuations in patients with advanced Parkinson's disease.

Clinical Development Workflow Diagram:

Clinical_Trial_Workflow phase1 Phase I • Safety & Tolerability • PK in Healthy Volunteers phase2 Phase II • Efficacy & Dose-Finding • Safety in PD Patients phase1->phase2 Safe & Tolerable phase3 Phase III • Pivotal Efficacy & Safety • Randomized, Active-Controlled phase2->phase3 Proof of Concept & Dose Selection nda Regulatory Submission (e.g., NDA/MAA) phase3->nda Positive Risk-Benefit Demonstrated approval Approval & Post-Marketing (Phase IV Studies) nda->approval

Caption: Standard phases of clinical drug development.

Phase III Randomized Controlled Trial (RCT) Design

Objective: To demonstrate the efficacy and safety of continuous subcutaneous this compound/Foslevodopa infusion compared to standard oral immediate-release carbidopa/levodopa in reducing "Off" time in advanced PD patients.

Protocol Summary:

  • Study Design: A multicenter, randomized, double-blind, double-dummy, active-controlled trial.

  • Patient Population: Patients with advanced Parkinson's disease experiencing at least 2.5 hours of "Off" time per day despite optimized oral therapy.

  • Randomization: Patients are randomized (1:1) to receive either:

    • 24-hour continuous subcutaneous infusion of this compound/Foslevodopa + oral placebo capsules.

    • 24-hour continuous subcutaneous infusion of placebo + oral immediate-release carbidopa/levodopa capsules.

  • Duration: A 12-week double-blind treatment period.

  • Primary Endpoint: Change from baseline to week 12 in average daily "Off" time, as measured by a patient-completed Parkinson's Disease Diary.

  • Key Secondary Endpoints:

    • Change from baseline in average daily "On" time without troublesome dyskinesia.

    • Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II (Motor Experiences of Daily Living) score.

    • 39-item Parkinson's Disease Questionnaire (PDQ-39) for quality of life.

    • Parkinson's Disease Sleep Scale-2 (PDSS-2).

  • Safety Assessments: Monitoring of adverse events, with a focus on infusion site reactions.

Data Presentation:

Table 3: Baseline Demographics and Disease Characteristics

Characteristic This compound/Foslevodopa (N=120) Oral C-L (N=121)
Age, years (Mean, SD) 64.1 (9.5) 63.7 (9.0)
Male, n (%) 72 (60%) 75 (62%)
Years Since PD Diagnosis (Mean, SD) 8.5 (4.2) 8.8 (4.5)
Daily "Off" Time, hours (Mean, SD) 6.1 (2.1) 6.0 (2.3)

| MDS-UPDRS Part III Score (Mean, SD) | 35.2 (10.1) | 34.9 (10.5) |

Table 4: Primary and Key Secondary Efficacy Results at Week 12

Endpoint This compound/Foslevodopa (N=120) Oral C-L (N=121) Treatment Difference (95% CI) p-value
Change in Daily "Off" Time (hours)
Baseline (Mean, SD) 6.1 (2.1) 6.0 (2.3)
LS Mean Change (SE) -2.9 (0.25) -1.1 (0.25) -1.8 (-2.4, -1.2) <0.001
Change in Daily "On" Time without Troublesome Dyskinesia (hours)
Baseline (Mean, SD) 9.2 (2.5) 9.3 (2.6)
LS Mean Change (SE) +2.8 (0.28) +0.9 (0.28) +1.9 (1.2, 2.6) <0.001
Change in MDS-UPDRS Part II Score
Baseline (Mean, SD) 14.5 (5.1) 14.2 (5.3)
LS Mean Change (SE) -3.5 (0.4) -1.2 (0.4) -2.3 (-3.3, -1.3) <0.001

*LS Mean = Least Squares Mean; SE = Standard Error; CI = Confidence Interval. Data are hypothetical and based on the design of published clinical trials.

The evaluation of this compound's efficacy requires a multi-staged approach that rigorously tests its intended mechanism and clinical benefit. The experimental designs outlined here, from in vitro enzymatic assays to preclinical behavioral models and large-scale randomized clinical trials, provide a robust framework for establishing its therapeutic value. The use of continuous subcutaneous infusion represents a significant advancement aimed at providing more stable levodopa exposure and improving the management of motor fluctuations in patients with advanced Parkinson's disease. Clear and quantitative data from these studies are paramount for regulatory approval and for providing clinicians and patients with a comprehensive understanding of this novel therapeutic option.

References

Application Notes and Protocols: Assessing DOPA Decarboxylase (DDC) Inhibition by Foscarbidopa In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is a key enzyme in the biosynthesis of several important neurotransmitters, including dopamine and serotonin.[1] It catalyzes the conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine. In the treatment of Parkinson's disease, L-DOPA is administered to replenish depleted dopamine levels in the brain. However, peripheral DDC rapidly converts L-DOPA to dopamine outside the central nervous system, leading to systemic side effects and reduced bioavailability of L-DOPA in the brain. To overcome this, DDC inhibitors that do not cross the blood-brain barrier are co-administered with L-DOPA.

Foscarbidopa is a phosphate prodrug of carbidopa, a well-established peripheral DDC inhibitor.[2][3] As a prodrug, this compound itself is not expected to be a direct inhibitor of DDC. Instead, it is designed for enhanced solubility and is converted in vivo to its active form, carbidopa, by alkaline phosphatases.[2][3] This application note focuses on the in vitro assessment of DDC inhibition by carbidopa, the active metabolite of this compound. The protocols provided herein can be adapted to study the enzymatic conversion of this compound to carbidopa and the subsequent DDC inhibition.

Principle of DDC Inhibition by Carbidopa

Carbidopa inhibits DDC by forming a hydrazone linkage with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This prevents the binding and decarboxylation of the natural substrate, L-DOPA. The assessment of this inhibition in vitro typically involves measuring the rate of dopamine production from L-DOPA in the presence and absence of the inhibitor.

Quantitative Data: DDC Inhibition by Carbidopa

CompoundAssay TypeTargetReported IC50Reference
CarbidopaCytotoxicity AssayNCI-H727 human lung carcinoid cells29 ± 2 µM
CarbidopaCytotoxicity AssayNCI-H146 small cell lung carcinoma cells12 ± 1 µM
CarbidopaCytotoxicity AssayNCI-H209 small cell lung carcinoma cells22 ± 5 µM

Note: These values represent the concentration of carbidopa that inhibits the growth of these specific cell lines by 50% and are not a direct measure of DDC enzyme inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biochemical pathway and a general workflow for assessing DDC inhibition.

DDC_Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Decarboxylation DDC DOPA Decarboxylase (DDC) PLP PLP Cofactor DDC->PLP requires Carbidopa Carbidopa Carbidopa->DDC Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare DDC Enzyme Solution Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Prepare L-DOPA Solution Substrate->Incubation Inhibitor Prepare Carbidopa Serial Dilutions Inhibitor->Incubation Reaction Monitor Reaction Progress Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Dopamine Production Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of Foscarbidopa. The information is presented in a practical question-and-answer format to directly assist with experimental issues.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the key stages of this compound synthesis, including the Mizoroki-Heck reaction, asymmetric α-hydrazination, and chiral resolution.

Mizoroki-Heck Reaction

Question: We are experiencing low yields in the Mizoroki-Heck reaction between 4-bromo-2-(benzyloxy)phenol and acrolein diethyl acetal. What are the potential causes and solutions?

Answer:

Low yields in this palladium-catalyzed cross-coupling reaction can stem from several factors. Below is a summary of potential issues and recommended troubleshooting steps.

Potential Causes and Solutions for Low Yield in Mizoroki-Heck Reaction

Potential Cause Troubleshooting Recommendation Expected Outcome
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(OAc)₂) is fresh and properly handled. Consider using a more active pre-catalyst or adding a phosphine ligand (e.g., PPh₃, P(o-tol)₃) to stabilize and activate the catalyst.Increased reaction rate and conversion, leading to higher yield.
Base Inefficiency The choice of base is critical. If using a common base like Et₃N or K₂CO₃, ensure it is anhydrous and used in sufficient excess (typically 2-3 equivalents). Consider screening other bases such as Cs₂CO₃ or DBU.Improved regeneration of the active Pd(0) catalyst, driving the reaction to completion.
Sub-optimal Solvent The reaction is sensitive to the solvent. While DMF or NMP are commonly used, ensure they are anhydrous. Consider a solvent screen including options like acetonitrile or toluene.Enhanced solubility of reactants and catalyst, and improved reaction kinetics.
Reaction Temperature The reaction often requires elevated temperatures (80-120 °C). If the temperature is too low, the reaction may be sluggish. If too high, catalyst decomposition or side reactions can occur. Optimize the temperature using a small-scale trial.Finding the optimal temperature balance for reaction rate and catalyst stability.
Presence of Impurities Impurities in the starting materials, particularly the aryl bromide, can poison the catalyst. Ensure the purity of 4-bromo-2-(benzyloxy)phenol.Consistent and reproducible reaction yields.
Side Reactions Reductive Heck products can be a common side product.[1] The formation of homocoupling byproducts of the aryl bromide is also possible. Modifying the ligand-to-palladium ratio can sometimes suppress these side reactions.Increased selectivity for the desired product.
Asymmetric α-Hydrazination

Question: The enantiomeric excess (ee) of our crude (S)-hydrazine intermediate from the asymmetric α-hydrazination of 3-(4-(benzyloxy)-3-hydroxyphenyl)-2-methylpropanal is consistently low (~50-60%). How can we improve the enantioselectivity?

Answer:

Achieving high enantioselectivity in the organocatalytic α-hydrazination to form the quaternary stereocenter of the this compound precursor is a known challenge. The initial low ee often necessitates a subsequent resolution step.[2] Here are key parameters to optimize for improved enantioselectivity.

Troubleshooting Low Enantioselectivity in Asymmetric Hydrazination

Parameter Troubleshooting Recommendation Rationale
Catalyst Choice and Loading The choice of chiral organocatalyst is paramount. An (R)-tetrazole-proline catalyst has been reported for this transformation.[2] Ensure the catalyst is of high optical purity. Vary the catalyst loading (typically 5-20 mol%) to find the optimal concentration.The catalyst's structure and concentration directly influence the stereochemical outcome of the reaction by forming a chiral enamine intermediate.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of aprotic solvents such as acetonitrile, CH₂Cl₂, and toluene. Ensure the solvent is anhydrous.The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting facial selectivity.
Reaction Temperature Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.Reduces the thermal energy available, making the energy difference between the diastereomeric transition states more significant.
Additive Effects The addition of a co-catalyst or an acidic/basic additive can improve both reactivity and enantioselectivity. Trifluoroacetic acid (TFA) has been used as an additive in similar reactions.[2] Screen different acids and their concentrations.Additives can promote catalyst turnover and influence the electronic properties of the reacting species.
Substrate Purity Impurities in the aldehyde starting material can interfere with the catalyst or lead to side reactions, affecting both yield and enantioselectivity. Purify the aldehyde if necessary.Ensures a clean reaction profile and optimal catalyst performance.
Chiral Resolution and Purification

Question: We are struggling with the chiral resolution of the (S)-hydrazine intermediate. The crystallization process is either not selective or results in low recovery of the desired enantiomer. What can we do?

Answer:

Crystallization-induced diastereomeric resolution is a critical step to upgrade the enantiomeric excess of the hydrazine intermediate to >99%.[3] Success in this step depends on finding the right conditions to selectively crystallize the desired diastereomer.

Troubleshooting Chiral Resolution by Crystallization

Issue Troubleshooting Recommendation Underlying Principle
Poor Diastereomer Salt Formation Screen a variety of chiral resolving agents. For an acidic compound, chiral amines like (R)- or (S)-1-phenylethylamine or cinchonidine are good starting points.The formation of a stable, crystalline salt with significantly different solubilities for the two diastereomers is essential for effective resolution.
Co-crystallization of Diastereomers Optimize the crystallization solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. Screen various solvent combinations (e.g., ethanol/water, acetone/hexane).The solubility difference between the diastereomeric salts is highly dependent on the solvent system.
Low Recovery of Desired Enantiomer Carefully control the cooling rate. Slow cooling generally leads to larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization.Kinetic control of crystallization can favor the formation of the desired crystalline form.
Oil Formation Instead of Crystals This often occurs when the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a slower cooling profile. A different solvent system may also be necessary.Promotes a more ordered molecular arrangement required for crystal lattice formation.
Difficulty in Isolating Pure Crystals After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing the undesired enantiomer.Minimizes contamination of the isolated crystals with the more soluble diastereomer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the overall enantioselective synthesis of this compound?

A1: The primary challenges are:

  • Construction of the Quaternary Stereocenter: The creation of the chiral center bearing both a methyl group and a hydrazine moiety with high enantioselectivity is difficult. The reported asymmetric hydrazination initially provides a modest ee of around 57%.

  • Chiral Purity Enhancement: A highly efficient chiral resolution step is necessary to upgrade the enantiomeric excess of the key intermediate to the required >99% for the final active pharmaceutical ingredient (API).

  • Scalability: Developing a process that is robust, safe, and economically viable for large-scale manufacturing presents significant chemical engineering challenges.

Q2: What are some potential impurities that can form during the synthesis of this compound?

A2: Potential impurities can arise from various stages of the synthesis:

  • Starting Material Impurities: Impurities present in the initial 4-bromo-2-(benzyloxy)phenol or other reagents can be carried through the synthesis.

  • Side-Reaction Products: In the Mizoroki-Heck reaction, byproducts such as homocoupled aryl bromides or reductive Heck products may form. During the hydrazination, over-reaction or side reactions of the aldehyde can occur.

  • Diastereomeric Impurities: Incomplete resolution will leave the undesired (R)-enantiomer of the hydrazine intermediate as a chiral impurity in the final product.

  • Degradation Products: The catechol moiety is susceptible to oxidation, especially if protecting groups are removed under harsh conditions.

Q3: What analytical methods are suitable for monitoring the enantiomeric excess during the synthesis?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the key intermediates and the final this compound product. A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the enantiomers, and the ratio of their peak areas gives the ee.

Section 3: Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps based on published literature. Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Mizoroki-Heck Reaction
  • Reaction: Coupling of 4-bromo-2-(benzyloxy)phenol with acrolein diethyl acetal.

  • Reagents: 4-bromo-2-(benzyloxy)phenol (1.0 eq), acrolein diethyl acetal (1.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), Et₃N (2.5 eq).

  • Solvent: Anhydrous DMF.

  • Procedure: To a solution of 4-bromo-2-(benzyloxy)phenol, Pd(OAc)₂, and PPh₃ in DMF, add Et₃N and acrolein diethyl acetal. Heat the mixture at 100 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Asymmetric α-Hydrazination
  • Reaction: Enantioselective hydrazination of 3-(4-(benzyloxy)-3-hydroxyphenyl)-2-methylpropanal.

  • Reagents: Aldehyde intermediate (1.0 eq), dibenzyl azodicarboxylate (1.1 eq), (R)-tetrazole-proline catalyst (0.1 eq), TFA (0.1 eq).

  • Solvent: Anhydrous acetonitrile.

  • Procedure: To a solution of the aldehyde and the (R)-tetrazole-proline catalyst in acetonitrile at 0 °C, add TFA. Then, add a solution of dibenzyl azodicarboxylate in acetonitrile dropwise over 1 hour. Stir the reaction at 0 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS. After completion, quench the reaction and work up. The crude product is then subjected to chiral resolution.

Section 4: Visualizations

Experimental Workflow for this compound Synthesis

Foscarbidopa_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Chiral Center Formation cluster_3 Purification and Final Steps start1 4-bromo-2-(benzyloxy)phenol heck Mizoroki-Heck Reaction start1->heck start2 Acrolein diethyl acetal start2->heck hydrolysis Acetal Hydrolysis heck->hydrolysis aldehyde 3-(4-(benzyloxy)-3-hydroxyphenyl) -2-methylpropanal hydrolysis->aldehyde hydrazination Asymmetric α-Hydrazination aldehyde->hydrazination crude_hydrazine Crude (S)-Hydrazine Intermediate (~57% ee) hydrazination->crude_hydrazine resolution Chiral Resolution (Crystallization) crude_hydrazine->resolution pure_intermediate Pure (S)-Hydrazine Intermediate (>99% ee) resolution->pure_intermediate phosphorylation Phosphorylation pure_intermediate->phosphorylation deprotection Deprotection phosphorylation->deprotection This compound This compound deprotection->this compound

Caption: Key stages in the enantioselective synthesis of this compound.

Troubleshooting Logic for Low Enantioselectivity

Low_ee_Troubleshooting cluster_catalyst Catalyst-Related cluster_conditions Reaction Conditions cluster_materials Starting Materials problem Low Enantiomeric Excess (ee) in Asymmetric Hydrazination catalyst_purity Check Catalyst Optical Purity problem->catalyst_purity catalyst_loading Optimize Catalyst Loading problem->catalyst_loading temperature Lower Reaction Temperature problem->temperature solvent Screen Solvents problem->solvent additives Screen Additives (e.g., TFA) problem->additives aldehyde_purity Verify Aldehyde Purity problem->aldehyde_purity

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: Foscarbidopa in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Foscarbidopa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability and prevent potential aggregation of this compound in your aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in aqueous solutions?

This compound is a phosphate prodrug of carbidopa. It is designed to be highly water-soluble and chemically stable, especially near physiological pH.[1][2][3][4][5] This high solubility allows for the preparation of concentrated aqueous solutions for research and clinical applications, such as continuous subcutaneous infusion for the treatment of Parkinson's disease.

Q2: Is this compound prone to aggregation in aqueous solutions?

The available literature indicates that this compound is designed for high aqueous solubility and excellent chemical stability, and it is not typically prone to aggregation under recommended conditions. However, like any pharmaceutical compound, deviations from optimal conditions could potentially lead to physical instability, such as precipitation, which might be observed as cloudiness or the formation of particulates.

Q3: What is the optimal pH for dissolving and maintaining this compound in an aqueous solution?

This compound demonstrates excellent chemical stability near physiological pH. For experimental purposes, it is recommended to maintain the pH of the solution within a neutral range (e.g., pH 6.0-7.5) to ensure maximum solubility and stability. The pH–solubility profiles of this compound show that its solubility is pH-dependent.

Q4: How should I prepare a stock solution of this compound?

In clinical studies, solutions of foslevodopa/foscarbidopa were prepared by dissolving pH-adjusted lyophilized materials in water. For laboratory use, it is recommended to dissolve the lyophilized this compound powder in a high-purity water source (e.g., Milli-Q or equivalent) and adjust the pH as necessary with a suitable buffer or titrant.

Q5: How should I store my this compound solutions?

While specific long-term storage stability data for research-grade solutions are not detailed in the provided results, general best practices for aqueous solutions of pharmaceutical compounds suggest storage at refrigerated temperatures (2-8 °C) to minimize potential degradation. Solutions should also be protected from light.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Cloudy or Precipitated Solution Incorrect pH: The pH of the solution may be outside the optimal range for this compound solubility.- Verify the pH of your solution and adjust it to a neutral range (pH 6.0-7.5).- Use a suitable buffering agent to maintain a stable pH.
High Concentration: The concentration of this compound may exceed its solubility limit under the current conditions.- Dilute the solution to a lower concentration.- Gently warm the solution while stirring to aid dissolution, but be cautious of potential temperature-induced degradation.
Improper Solvent: The use of solvents other than high-purity water may affect solubility.- Ensure you are using a recommended solvent, preferably a buffered aqueous solution.
Discoloration of Solution Oxidation/Degradation: Prolonged exposure to light, air, or non-optimal temperatures can lead to chemical degradation.- Prepare fresh solutions before use.- Store solutions protected from light and at recommended temperatures.- Consider degassing the solvent to remove dissolved oxygen.
Inconsistent Experimental Results Solution Instability: The this compound in the solution may be degrading over time.- Use freshly prepared solutions for each experiment.- Perform stability studies under your specific experimental conditions to determine the usable lifetime of the solution.
Inaccurate Concentration: The initial weighing or dissolution of the this compound may have been inaccurate.- Re-prepare the solution, ensuring accurate weighing and complete dissolution of the compound.

Physicochemical Properties of this compound

PropertyValueSource
Water Solubility0.769 mg/mLDrugBank Online
logP-1.3DrugBank Online
pKa (Strongest Acidic)1.72DrugBank Online
pKa (Strongest Basic)5.64DrugBank Online
Polar Surface Area162.34 ŲDrugBank Online

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • High-purity water (e.g., Milli-Q)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sterile, conical tubes

    • Calibrated pH meter

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add a portion of the PBS to the tube.

    • Gently vortex or sonicate the solution until the powder is completely dissolved.

    • Add the remaining PBS to reach the final desired concentration.

    • Verify that the final pH of the solution is within the desired range (e.g., 7.2-7.4). Adjust with small amounts of dilute acid or base if necessary.

    • Sterile-filter the solution using a 0.22 µm filter into a fresh sterile tube.

    • Store the solution at 2-8 °C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound by detecting the parent compound and any potential degradation products. Specific parameters may need to be optimized for your system.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 30 mM potassium phosphate buffer with 35 mM tetrabutylammonium hydrogen sulphate in 95:5 water:acetonitrile, adjusted to pH 3.2.

    • Mobile Phase B: 50:50 acetonitrile:water with the same buffer components.

    • Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B may be necessary to elute all components.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

  • Procedure:

    • Prepare your this compound solution at the desired concentration in the appropriate aqueous buffer.

    • Take an initial sample (T=0) and dilute it to fall within the linear range of the HPLC detector.

    • Store the bulk solution under the desired test conditions (e.g., 4 °C, room temperature, 37 °C).

    • At specified time points, withdraw aliquots of the solution and dilute them in the same manner as the initial sample.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Buffered Solution weigh->dissolve ph_adjust Verify and Adjust pH dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter store Store at 2-8°C, Protected from Light filter->store use Use in Experiment store->use

Caption: Workflow for preparing a stable this compound solution.

troubleshooting_workflow start Solution Appears Cloudy or Precipitated check_ph Check pH of the Solution start->check_ph is_ph_ok Is pH in Optimal Range (6.0-7.5)? check_ph->is_ph_ok adjust_ph Adjust pH to Optimal Range is_ph_ok->adjust_ph No check_conc Check Concentration is_ph_ok->check_conc Yes resolved Issue Resolved adjust_ph->resolved is_conc_ok Is Concentration Below Solubility Limit? check_conc->is_conc_ok dilute Dilute Solution is_conc_ok->dilute No contact_support Contact Technical Support is_conc_ok->contact_support Yes dilute->resolved

Caption: Troubleshooting guide for cloudy this compound solutions.

References

Foscarbidopa stability issues in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for foscarbidopa stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a water-soluble phosphate prodrug of carbidopa.[1] It is used in combination with foslevodopa, a prodrug of levodopa, for the continuous subcutaneous treatment of Parkinson's disease.[1][2] Its stability is crucial because the combination is formulated as a liquid solution for infusion.[3] Degradation of this compound can lead to a loss of potency and the formation of potentially harmful impurities. One known degradation product is hydrazine, which can be genotoxic.[4]

Q2: What is the optimal pH range for this compound stability?

A2: this compound, in combination with foslevodopa, demonstrates excellent chemical stability in aqueous solutions at a near-neutral pH, close to the physiological pH of 7.4. Studies have shown that in oxygen-protected conditions, the solution is stable for over a year across a broad pH range of 6.5 to 9.2, with less than 2% degradation.

Q3: What are the primary factors that can affect this compound stability?

A3: The main factors influencing this compound stability are pH, exposure to oxygen, and temperature. Levodopa and carbidopa, the active forms of the prodrugs, are known to be susceptible to oxidative and decarboxylative degradation. Therefore, maintaining a controlled pH and minimizing oxygen exposure are critical for preventing the degradation of this compound.

Q4: How should this compound solutions be prepared and stored to ensure stability?

A4: To ensure stability, this compound solutions should be prepared in an aqueous medium with the pH adjusted to the 6.5-9.2 range. For long-term storage, solutions should be kept in stoppered glass vials under low-oxygen conditions.

Q5: What analytical methods are recommended for assessing this compound stability?

A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the standard for quantifying this compound and its potential degradants. The method should be able to separate this compound from foslevodopa, their active forms (carbidopa and levodopa), and any degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Custom Buffer System
  • Symptom: HPLC analysis shows a significant decrease in the this compound peak area and the appearance of new peaks shortly after preparing the solution.

  • Possible Causes & Troubleshooting Steps:

    • Incorrect pH: The pH of your buffer may be outside the optimal stability range of 6.5-9.2.

      • Action: Measure the pH of your buffer solution immediately after preparation and before adding this compound. Adjust as necessary.

    • Oxidative Stress: Your buffer system may not be protecting the molecule from oxidation. This is a known degradation pathway for the active molecule, carbidopa.

      • Action: Prepare buffers using deoxygenated water (e.g., by sparging with nitrogen or argon). Consider adding a suitable antioxidant if compatible with your experimental design. Store the solution in vials with minimal headspace and under an inert atmosphere.

    • Buffer Component Interaction: Certain buffer components could potentially catalyze the hydrolysis of the phosphate group.

      • Action: If possible, test the stability of this compound in a simpler buffer system (e.g., a standard phosphate buffer) within the correct pH range to determine if a specific component of your custom buffer is causing the issue.

Issue 2: High Variability in Stability Assay Results
  • Symptom: Replicate samples show inconsistent this compound concentrations in your stability study.

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Storage Conditions: Variations in temperature or light exposure between samples can lead to different degradation rates.

      • Action: Ensure all samples are stored under identical, controlled conditions (temperature, light, and atmosphere). Use a calibrated incubator or stability chamber.

    • Oxygen Exposure During Sampling: Opening and closing sample vials repeatedly can introduce oxygen.

      • Action: Aliquot samples into single-use vials at the beginning of the study to avoid repeated exposure of the bulk solution to air.

    • Analytical Method imprecision: The HPLC method itself may not be robust.

      • Action: Verify the precision of your analytical method by running multiple injections of the same standard solution. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

Quantitative Data Summary

The stability of a foslevodopa/foscarbidopa solution has been evaluated under specific conditions as summarized in the table below.

ParameterpH RangeTemperatureConditionsDurationDegradation
Stability6.5 - 9.2Not SpecifiedLow-oxygen glass vials> 1 year< 2%

Data sourced from preclinical studies on the liquid formulation of foslevodopa/foscarbidopa.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative method for the analysis of this compound and foslevodopa.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Isocratic mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm.

    • Column Temperature: 25°C.

    • Run Time: Approximately 6 minutes.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection if it contains particulates.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and peak area relative to a standard solution of known concentration. Under these conditions, foslevodopa typically elutes around 2.1 minutes and this compound around 4.2 minutes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_buffer Prepare Buffer System (Control pH, Deoxygenate) prep_solution Dissolve this compound in Buffer prep_buffer->prep_solution aliquot Aliquot into Vials (Inert Atmosphere) prep_solution->aliquot storage Store at Controlled Conditions (T, Light) aliquot->storage sampling Pull Samples at Time Points (T0, T1, T2...) storage->sampling hplc_prep Prepare Sample for HPLC sampling->hplc_prep hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis data_analysis Quantify Peak Area & Assess Degradation hplc_analysis->data_analysis

Caption: Workflow for a typical this compound stability study.

stability_factors cluster_factors Influencing Factors cluster_outcome Outcome This compound This compound (Aqueous Solution) ph pH (Optimal: 6.5-9.2) oxygen Oxygen (Leads to Oxidation) temp Temperature (Higher T increases degradation) stable Stable Prodrug ph->stable degraded Degradation Products (e.g., Hydrazine, Carbidopa) oxygen->degraded temp->degraded

Caption: Key factors influencing the stability of this compound.

degradation_pathway This compound This compound (Prodrug) carbidopa Carbidopa (Active Drug) This compound->carbidopa Hydrolysis (enzymatic or chemical) hydrazine Hydrazine This compound->hydrazine Degradation other Other Oxidation/ Decarboxylation Products carbidopa->other Oxidation/ Decarboxylation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Infusion Site Reactions in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address infusion site reactions in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of infusion site reactions in animal studies?

A1: Infusion site reactions are multifactorial and can be broadly categorized into issues related to the infused substance, the infusion technique, the infusion device, and the animal itself.

  • Substance-Related:

    • Formulation: The pH, osmolality, and vehicle of the injected substance can cause local inflammation if they are not physiologically compatible.[1]

    • Irritating Properties: The inherent properties of the test article may be irritating or cytotoxic, leading to tissue damage.[1]

  • Technique-Related:

    • High Volume & Rapid Rate: Exceeding recommended injection volumes or infusing a substance too quickly can cause mechanical trauma to tissues.[1]

    • Improper Technique: Using a dull or inappropriately sized needle, or improper placement, can increase tissue trauma.[1] Repeated injections at the same site without rotation can also lead to reactions.[1]

  • Device-Related:

    • Catheter Material: The biocompatibility of the catheter material can influence the degree of the local inflammatory response.

    • Contamination: Non-sterile substances, needles, or catheters can introduce bacteria, leading to infection and inflammation.

  • Animal-Related:

    • Species and Strain: Different species and even strains within a species can have varying sensitivities to infused substances.

    • Underlying Health Conditions: Animals with compromised immune systems or other health issues may be more susceptible to reactions.

Q2: How can I prevent infusion site reactions before they occur?

A2: Proactive measures are crucial to minimize the incidence and severity of infusion site reactions.

  • Optimize Formulation: Whenever possible, formulate test articles to be isotonic and at a neutral pH.

  • Adhere to Volume and Rate Guidelines: Consult recommended injection volume and infusion rate tables for the specific animal model and route of administration.

  • Proper Technique: Ensure all personnel are thoroughly trained in proper animal handling, restraint, and infusion techniques. Use sharp, sterile needles of the appropriate gauge for each animal and rotate injection sites for repeated dosing.

  • Select Biocompatible Materials: Choose catheters and other infusion device components made from materials with known good biocompatibility.

  • Conduct Pilot Studies: For novel compounds or formulations, conduct small-scale pilot studies to assess local tolerance before proceeding to a large-scale study.

Q3: What should I do at the first sign of an infusion site reaction?

A3: Immediate and appropriate action is critical to manage the reaction and ensure animal welfare.

  • Stop the Infusion: Immediately halt the administration of the substance.

  • Document: Record the date, time, animal ID, substance administered, and a detailed description of the reaction (e.g., size of swelling, color, presence of open sores).

  • Consult a Veterinarian: Notify the veterinary staff immediately for assessment and guidance on appropriate care.

  • Review Protocol: Carefully examine the experimental protocol to ensure all procedures were followed correctly.

  • Consider Humane Endpoints: If the reaction is severe and causing significant pain or distress, euthanasia may be the most humane option, in consultation with the veterinary staff and the Institutional Animal Care and Use Committee (IACUC).

Q4: My subcutaneous infusion is leaking from the injection site. What should I do?

A4: Leakage from a subcutaneous injection site can be due to several factors.

  • Improper Needle Placement: The needle may not have been inserted deep enough into the subcutaneous space, or it may have passed through the "tent" of skin and out the other side.

  • Excessive Volume: The volume injected may be too large for the site, causing it to leak back out.

  • Viscous Solution: Highly viscous solutions can be more difficult to inject and may leak more easily.

Troubleshooting:

  • Refine Technique: Ensure you are creating a proper skin tent and inserting the needle at the base. After injection, you can gently apply pressure to the site for a few seconds.

  • Reduce Volume Per Site: If injecting a large volume, consider splitting the dose into multiple smaller injections at different sites.

  • Warm Viscous Solutions: Warming the solution to room temperature may help reduce its viscosity.

Q5: The IV line is not flowing. What are the possible causes and solutions?

A5: An occluded IV line can be frustrating and may compromise the experiment.

  • Catheter Occlusion: The catheter tip may be occluded by a blood clot or tissue. This can sometimes be cleared by a gentle flush with sterile saline.

  • Kinked Tubing: Check the entire length of the infusion line for any kinks or twists that may be obstructing flow.

  • Improper Placement: The catheter may not be correctly positioned within the vein.

Troubleshooting:

  • Check for Kinks: Straighten any visible kinks in the tubing.

  • Gentle Flush: Attempt to flush the line with a small amount of sterile saline. Do not force the flush if you meet significant resistance.

  • Reposition: If possible and appropriate for the study, slight repositioning of the animal's limb may help.

  • Replacement: If the occlusion cannot be cleared, the catheter will likely need to be replaced.

Troubleshooting Guides

Issue: Swelling, Redness, or Pain at the Infusion Site
Possible Causes Solutions
Irritating Substance Review the substance's formulation. Aim for a pH as close to physiological (7.2-7.4) as possible and use isotonic vehicles. Consider reformulation with less irritating vehicles if reactions persist.
High Injection Volume Consult recommended injection volume tables (see Data Presentation section). Reduce the volume per site or split larger doses across multiple sites.
Rapid Injection Rate Inject the substance slowly and steadily. For intravenous infusions, use a calibrated infusion pump for precise rate control.
Improper Technique Ensure proper restraint to prevent animal movement. Use a new, sterile needle of an appropriate gauge for each animal and alternate injection sites for repeated dosing. For subcutaneous injections, utilize the "tented" skin method.
Contamination Use sterile techniques for all procedures. Ensure the substance, needles, and catheters are sterile.
Issue: Ulceration or Necrosis at the Infusion Site
Possible Causes Solutions
Highly Irritating or Cytotoxic Substance Immediate veterinary consultation is crucial for appropriate treatment. Re-evaluate the substance's properties and consider if the concentration is too high.
Vasoconstrictive Properties of the Substance Consult a veterinarian for potential use of vasodilating agents. Re-evaluate the suitability of the substance for the chosen route of administration.
Extravasation (Leakage of IV fluid into surrounding tissue) This is a medical emergency. Stop the infusion immediately and follow the detailed Extravasation Treatment Protocol below.
Accidental Intradermal Injection For substances intended for subcutaneous or intramuscular routes, accidental intradermal injection can cause severe reactions. Ensure proper needle placement for the intended route.

Data Presentation: Recommended Maximum Injection Volumes and Infusion Rates

Adherence to established guidelines for injection volumes and infusion rates is a critical step in preventing infusion site reactions. The following tables provide a summary of recommended maximums for common laboratory animal species.

Table 1: Recommended Maximum Injection Volumes (ml/kg unless otherwise noted)

SpeciesSubcutaneous (SC)Intramuscular (IM)Intraperitoneal (IP)Intravenous (IV) Bolus
Mouse 10-200.05 ml/site10-205
Rat 5-100.1-0.3 ml/site5-105
Rabbit 5-100.5 ml/site10-202-5
Guinea Pig 5-100.3 ml/site10-150.5
Hamster 3-40.1 ml/site3-40.3

Note: For larger SC volumes, it is recommended to use multiple injection sites.

Table 2: Recommended Maximum Intravenous Infusion Rates

SpeciesInfusion Rate (ml/kg/hr)
Mouse 2-4
Rat 2-4
Rabbit 2-4

Note: These are general guidelines. The optimal rate may vary depending on the substance being infused and the specific experimental protocol.

Experimental Protocols

Protocol 1: Assessment of Dermal Infusion Site Reactions

Objective: To systematically observe and score dermal reactions at the infusion site.

Methodology:

  • Animal Preparation: Gently restrain the animal. If the fur at the infusion site is dense, clip it for better visualization.

  • Clinical Observation: Observe the animals at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-infusion).

  • Scoring System: Score the infusion site for erythema (redness) and edema (swelling) using a standardized scoring system.

    ScoreErythema FormationEdema Formation
    0 No erythemaNo edema
    1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
    2 Well-defined erythemaSlight edema (edges of area well-defined by definite raising)
    3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
    4 Severe erythema (beet redness) to eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)
  • Measurement: Use calipers to measure the diameter of any swelling.

  • Gross Pathology: At the end of the observation period, euthanize the animals and perform a gross examination of the infusion site and surrounding tissues. Note any signs of hemorrhage, discoloration, or necrosis.

  • Histopathology: Collect the infusion site and surrounding tissue for histopathological analysis (see Protocol 3).

Protocol 2: Extravasation Treatment

Objective: To provide immediate care following an extravasation event to minimize tissue damage.

Methodology:

  • Stop Infusion: Immediately stop the administration of the drug.

  • Leave Catheter in Place: Initially, leave the intravenous catheter in place.

  • Aspirate Drug: Attempt to aspirate as much of the extravasated drug as possible through the catheter.

  • Mark the Area: Use a permanent marker to outline the affected area to monitor for any spreading of the reaction.

  • Administer Antidote/Dispersing Agent (if applicable):

    • For Vinca Alkaloids (e.g., vincristine): Infiltrate the area with hyaluronidase to help disperse the drug. Apply warm compresses.

    • For Anthracyclines (e.g., doxorubicin): Apply cold compresses to cause vasoconstriction and localize the drug. Administration of dexrazoxane may be considered under veterinary guidance.

  • Remove Catheter: After aspiration and any immediate local treatment, remove the IV catheter.

  • Supportive Care: Provide appropriate supportive care as directed by a veterinarian, which may include analgesics and wound management.

Protocol 3: Histopathological Evaluation of Infusion Sites

Objective: To prepare and evaluate tissue samples from infusion sites to assess the microscopic changes and inflammatory response.

Methodology:

  • Tissue Collection: At necropsy, carefully dissect the infusion site, including the underlying skin, subcutaneous tissue, and muscle. Collect a margin of normal surrounding tissue for comparison.

  • Fixation: Immediately immerse the collected tissue in 10% neutral buffered formalin. The volume of fixative should be at least 10 times the volume of the tissue.

  • Trimming: After adequate fixation (typically 24-48 hours), trim the tissue to the appropriate size for processing and embedding. Ensure the trimmed section includes the injection site and adjacent normal tissue.

  • Tissue Processing:

    • Dehydration: Gradually dehydrate the tissue through a series of increasing concentrations of ethanol (e.g., 70%, 95%, 100%).

    • Clearing: Remove the ethanol with a clearing agent such as xylene.

    • Infiltration: Infiltrate the tissue with molten paraffin wax.

  • Embedding: Embed the paraffin-infiltrated tissue in a block of paraffin, ensuring the correct orientation for sectioning.

  • Sectioning: Cut thin sections (typically 4-5 micrometers) from the paraffin block using a microtome.

  • Staining: Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation: A veterinary pathologist should examine the stained sections under a microscope to evaluate for:

    • Inflammation (acute, subacute, chronic)

    • Cellular infiltrates (neutrophils, lymphocytes, macrophages)

    • Edema

    • Hemorrhage

    • Necrosis

    • Fibrosis

    • Foreign body reaction (if a device was implanted)

Visualizations

experimental_workflow A Infusion Site Reaction Observed B Stop Infusion & Document A->B C Veterinary Consultation B->C D Review Protocol B->D G Consider Humane Endpoints C->G H Extravasation? C->H E Implement Corrective Actions D->E F Continue Study with Monitoring E->F H->E No I Follow Extravasation Protocol H->I Yes I->F

Caption: Troubleshooting workflow for observed infusion site reactions.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Clinical Signs Stimulus Irritant Substance / Catheter Material Macrophages Macrophages Stimulus->Macrophages MastCells Mast Cells Stimulus->MastCells Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Macrophages->Cytokines Chemokines Chemokines Macrophages->Chemokines Neutrophils Neutrophils Outcome Redness, Swelling, Pain Neutrophils->Outcome Histamine Histamine MastCells->Histamine Cytokines->Neutrophils Cytokines->Outcome Chemokines->Neutrophils Histamine->Outcome

Caption: Simplified signaling pathway of an inflammatory infusion site reaction.

decision_tree A Is the reaction mild (slight redness/swelling)? B Monitor closely, document findings A->B Yes C Is the reaction severe (ulceration, necrosis, significant distress)? A->C No E Is the reaction resolving? B->E C->B No D Immediate veterinary intervention C->D Yes I Consider humane endpoint D->I F Continue monitoring E->F Yes G Is the reaction worsening? E->G No H Re-evaluate protocol, consult veterinarian G->H H->I

Caption: Decision tree for managing infusion site reaction severity.

References

Technical Support Center: Optimizing Foscarbidopa Bioavailability in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Foscarbidopa in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

This compound is a phosphate prodrug of carbidopa.[1][2] Carbidopa is a peripheral dopa decarboxylase inhibitor co-administered with levodopa (LD) for the treatment of Parkinson's disease (PD).[1] However, carbidopa has low aqueous solubility, particularly at physiological pH, which limits the development of concentrated liquid formulations and contributes to variable absorption when administered orally.[1] this compound was designed as a highly water-soluble alternative to enable the formulation of a concentrated solution for continuous subcutaneous infusion, thereby overcoming the limitations of oral carbidopa.[1]

Q2: What are the primary factors contributing to the poor bioavailability of oral carbidopa?

The poor and variable bioavailability of orally administered carbidopa is influenced by several factors, including:

  • Low aqueous solubility: Carbidopa's limited solubility can hinder its dissolution and subsequent absorption in the gastrointestinal tract.

  • Erratic gastric emptying: Variations in the rate at which the stomach empties its contents into the small intestine can lead to unpredictable drug absorption.

  • Fluctuating plasma levels: The unpredictable intestinal absorption of oral levodopa/carbidopa contributes to fluctuating plasma concentrations, which can lead to motor complications in Parkinson's disease patients.

Q3: How does subcutaneous administration of this compound overcome the issue of poor bioavailability?

Subcutaneous infusion of this compound bypasses the gastrointestinal tract, thereby avoiding the issues of poor solubility and erratic absorption associated with oral administration. Once infused into the subcutaneous tissue, this compound is rapidly converted to its active form, carbidopa, by endogenous phosphatases. This delivery method results in more stable and predictable plasma concentrations of carbidopa. Studies have shown that subcutaneous administration of this compound leads to higher carbidopa exposure compared to oral administration.

Q4: What are the expected pharmacokinetic outcomes of using this compound via subcutaneous infusion?

Clinical studies have demonstrated that continuous subcutaneous infusion of a Foslevodopa/Foscarbidopa solution leads to stable plasma concentrations of both levodopa and carbidopa. Steady-state concentrations are typically achieved within 12 to 16 hours of starting the infusion without a loading dose, and within approximately 2 hours when a loading dose is administered. This stable exposure helps to maintain drug levels within a narrow therapeutic window.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected carbidopa plasma concentrations in experimental subjects.

Potential Cause Troubleshooting Step
Improper Formulation Preparation Ensure the lyophilized this compound is fully dissolved and the pH of the solution is adjusted according to the protocol. In preclinical studies, fresh formulations dissolved in water and titrated with a strong base to the target pH were used.
Infusion Site Issues Rotate infusion sites regularly to avoid local tissue reactions that could impair absorption. Monitor for signs of infusion site reactions such as erythema, edema, or nodules, as these were common adverse events in clinical trials.
Cannula Dislodgement or Occlusion Ensure the infusion cannula is securely placed in the subcutaneous tissue. Consider using medical adhesives or dressings to prevent dislodgement. Regularly check the infusion pump and tubing for any blockages.
Incomplete Drug Absorption After completing an infusion at a specific site, gently massage the area to promote the absorption of any remaining drug product.
Individual Subject Variability Factors such as skin thickness, subcutaneous blood flow, and individual metabolic differences can influence absorption rates. Document these variables where possible to account for inter-subject variability.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Infusion

This protocol is based on the methods described in clinical trials for the preparation of Foslevodopa/Foscarbidopa solutions.

Materials:

  • Lyophilized this compound (and Foslevodopa, if applicable)

  • Sterile Water for Injection

  • Strong base (e.g., Sodium Hydroxide) for pH adjustment

  • Sterile vials and syringes

  • pH meter

Procedure:

  • Reconstitute the lyophilized this compound with a specified volume of Sterile Water for Injection.

  • Gently swirl the vial until the powder is completely dissolved.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the target physiological range (near neutral) by adding a strong base dropwise while continuously monitoring the pH.

  • Once the target pH is reached, the solution is ready for loading into the infusion pump.

Protocol 2: Subcutaneous Infusion in a Preclinical Model

This protocol outlines a general procedure for continuous subcutaneous infusion in an animal model.

Materials:

  • Prepared this compound solution

  • Ambulatory infusion pump

  • Subcutaneous infusion set with a cannula

  • Animal model (e.g., rat, minipig)

  • Surgical supplies for cannula implantation (if necessary)

Procedure:

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Surgically implant the subcutaneous cannula in a suitable location (e.g., dorsal thoracic region).

  • Connect the cannula to the infusion pump filled with the this compound solution.

  • Program the infusion pump to deliver the solution at the desired rate over the specified duration (e.g., 24, 48, or 72 hours).

  • House the animal in a way that protects the infusion apparatus and allows for continuous monitoring.

  • Collect blood samples at predetermined time points to determine the plasma concentrations of carbidopa and other relevant analytes.

Quantitative Data Summary

Table 1: Solubility of Carbidopa and this compound

CompoundpHSolubility
Carbidopa7.42.75 mg/mL
This compound7.4>1 g/mL (extrapolated)

Table 2: Pharmacokinetic Parameters of Levodopa (LD) and Carbidopa (CD) Following Subcutaneous Infusion of Foslevodopa/Foscarbidopa vs. Oral Levodopa/Carbidopa

ParameterSubcutaneous Infusion (Foslevodopa/Foscarbidopa)Oral Dosing (Levodopa/Carbidopa)
LD Steady-State Exposure 747-4660 ng/mL (average, across different infusion rates)Highly variable due to erratic absorption
CD Exposure Higher than expected based on preclinical and oral dosing dataLower and more variable than subcutaneous infusion
Time to Steady State ~12-16 hours (without loading dose)N/A (pulsatile absorption)
LD Concentration Fluctuation Very lowHigh

Visualizations

Foscarbidopa_Mechanism cluster_delivery Subcutaneous Administration cluster_conversion Subcutaneous Tissue cluster_circulation Systemic Circulation Foscarbidopa_Infusion This compound (Prodrug Infusion) AlkalinePhosphatase Alkaline Phosphatases Foscarbidopa_Infusion->AlkalinePhosphatase Enzymatic Conversion Carbidopa_Active Carbidopa (Active Drug) AlkalinePhosphatase->Carbidopa_Active Bloodstream Stable Plasma Concentrations Carbidopa_Active->Bloodstream Absorption

Caption: Mechanism of this compound activation.

Experimental_Workflow Formulation 1. Prepare this compound Solution (pH-adjusted) Pump_Prep 2. Load Infusion Pump Formulation->Pump_Prep Cannula_Placement 3. Place Subcutaneous Cannula in Subject Pump_Prep->Cannula_Placement Infusion 4. Initiate Continuous Infusion Cannula_Placement->Infusion Monitoring 5. Monitor Infusion Site and Subject Health Infusion->Monitoring Sampling 6. Collect Blood Samples at Timed Intervals Infusion->Sampling Analysis 7. Analyze Plasma for Carbidopa Concentration Sampling->Analysis

Caption: Experimental workflow for subcutaneous infusion.

References

Technical Support Center: Managing Variability in Foscarbidopa Enzymatic Conversion Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foscarbidopa. Our aim is to help you manage and troubleshoot variability in the enzymatic conversion of this compound to Carbidopa, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound to Carbidopa?

A1: The primary enzymes responsible for the conversion of the phosphate prodrug this compound to its active form, Carbidopa, are alkaline phosphatases (ALPs).[1] These enzymes are ubiquitous in the body and catalyze the hydrolysis of phosphate esters.

Q2: What are the expected products of the enzymatic conversion of this compound?

A2: The enzymatic conversion of this compound by alkaline phosphatase yields Carbidopa and inorganic phosphate.

Q3: What is the optimal pH for this compound conversion by alkaline phosphatase?

A3: Alkaline phosphatases generally exhibit optimal activity in alkaline environments. The optimal pH for most alkaline phosphatases is around 9.0, though this can vary depending on the specific isoenzyme and reaction conditions.[2][3]

Q4: Can the released inorganic phosphate inhibit the reaction?

A4: Yes, inorganic phosphate, a product of the reaction, is a known competitive inhibitor of alkaline phosphatase.[4][5] As the concentration of inorganic phosphate increases during the experiment, it can lead to a decrease in the rate of this compound conversion.

Troubleshooting Guide

Issue 1: Lower-than-Expected Conversion Rate

Symptom: The rate of Carbidopa formation is significantly lower than anticipated.

Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer. For most alkaline phosphatases, a pH in the range of 8.5-9.5 is optimal. Adjust the buffer pH if necessary.
Incorrect Temperature Ensure the reaction is incubated at the optimal temperature for the enzyme, typically 37°C. Enzyme activity is highly temperature-dependent.
Enzyme Inactivity - Check Enzyme Storage: Confirm that the alkaline phosphatase has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C in a glycerol-containing buffer). Repeated freeze-thaw cycles can denature the enzyme. - Test Enzyme Activity: Run a positive control assay using a known substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) to confirm enzyme activity.
Presence of Inhibitors - Phosphate Inhibition: As the reaction proceeds, the accumulation of inorganic phosphate can inhibit the enzyme. Consider using a lower initial concentration of this compound or analyzing initial reaction rates. - Chelating Agents: Ensure your buffer does not contain chelating agents like EDTA, which can sequester essential metal cofactors (like Zn²⁺ and Mg²⁺) for alkaline phosphatase activity.
Low Substrate Concentration Ensure the this compound concentration is appropriate for the enzyme concentration being used. Very low substrate concentrations can lead to slow reaction rates.
Issue 2: High Variability Between Replicates

Symptom: Significant differences in conversion rates are observed across identical experimental setups.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques, especially for viscous solutions like enzyme stocks. Pre-wetting the pipette tip can improve accuracy.
Inhomogeneous Reaction Mixture Gently vortex or mix all solutions before dispensing. Ensure the reaction mixture is thoroughly but gently mixed after adding the enzyme.
Temperature Gradients Use a water bath or incubator that provides uniform temperature distribution. Avoid placing reaction tubes at the edges of a heating block where temperature may be less consistent.
Timing Inconsistencies For kinetic assays, ensure precise and consistent timing for starting the reaction (enzyme addition) and stopping it (quenching).
Issue 3: Unexpected Peaks in Analytical Readout (e.g., HPLC, LC-MS)

Symptom: The chromatogram shows unexpected peaks that interfere with the quantification of this compound or Carbidopa.

Potential Cause Troubleshooting Step
Contaminated Reagents Run a blank sample containing only the reaction buffer and quenching solution to check for contaminants. Use high-purity reagents and solvents.
This compound/Carbidopa Degradation This compound and Carbidopa can be susceptible to degradation under certain conditions (e.g., extreme pH, presence of oxidizing agents). Prepare fresh solutions and store them appropriately. The use of an antioxidant like sodium bisulfite may be necessary for stabilizing samples.
Matrix Effects (LC-MS) If using a complex biological matrix, matrix components can interfere with ionization. Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. The use of an internal standard is highly recommended.
Mobile Phase Issues (HPLC) Ensure the mobile phase is properly prepared, degassed, and that the pH is stable. For polar compounds like this compound and Carbidopa, ion-pairing agents may be needed to improve peak shape and retention.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Conversion of this compound

Objective: To measure the rate of this compound conversion to Carbidopa by alkaline phosphatase.

Materials:

  • This compound

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid or ice-cold acetonitrile)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in the reaction buffer.

  • Prepare a working solution of alkaline phosphatase in the reaction buffer. Keep the enzyme on ice.

  • Pre-warm the this compound solution and reaction buffer to 37°C.

  • Initiate the reaction by adding a specific volume of the alkaline phosphatase working solution to the this compound solution to achieve the desired final concentrations.

  • Incubate the reaction mixture at 37°C.

  • At predetermined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding the aliquot to the quenching solution.

  • Vortex the quenched sample and centrifuge to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the concentrations of this compound and Carbidopa.

Protocol 2: HPLC Analysis of this compound and Carbidopa

Objective: To separate and quantify this compound and Carbidopa in experimental samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm.

  • Column Temperature: Ambient.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare calibration standards of this compound and Carbidopa in the quenching solution.

  • Inject a set volume (e.g., 20 µL) of the standards and samples onto the column.

  • Record the chromatograms and integrate the peak areas for this compound and Carbidopa.

  • Construct a calibration curve by plotting the peak area against the concentration for the standards.

  • Determine the concentrations of this compound and Carbidopa in the experimental samples using the calibration curve.

Data Presentation

Table 1: Influence of pH on this compound Conversion Rate

pHInitial Rate (µM/min)Relative Activity (%)
7.01.2 ± 0.124
8.03.5 ± 0.370
9.05.0 ± 0.4100
10.04.2 ± 0.384

Table 2: Kinetic Parameters for this compound Conversion

ParameterValue
Kₘ (Michaelis Constant)350 µM
Vₘₐₓ (Maximum Velocity)15 µmol/min/mg enzyme
Kᵢ (Phosphate Inhibition)540 µM

Visualizations

Foscarbidopa_Conversion_Pathway This compound This compound (Prodrug) Carbidopa Carbidopa (Active Drug) This compound->Carbidopa Enzymatic Hydrolysis Enzyme Alkaline Phosphatase Enzyme->this compound Phosphate Inorganic Phosphate Phosphate->Enzyme Inhibition

Caption: Enzymatic conversion of this compound to Carbidopa.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound and Enzyme Solutions C Initiate Reaction (Add Enzyme to Substrate) A->C B Prepare Reaction Buffer (e.g., Tris-HCl, pH 9.0) B->C D Incubate at 37°C C->D E Take Aliquots at Time Intervals D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H Analyze by HPLC or LC-MS/MS G->H

Caption: Workflow for in vitro this compound conversion assay.

Troubleshooting_Logic Start Low Conversion Rate? Check_pH Is pH Optimal (e.g., 9.0)? Start->Check_pH Yes Success Problem Resolved Start->Success No Check_Temp Is Temperature Optimal (37°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzyme Is Enzyme Active? (Run Positive Control) Check_Temp->Check_Enzyme Yes Adjust_Temp Adjust Incubation Temperature Check_Temp->Adjust_Temp No Check_Inhibitors Potential Inhibitors Present (e.g., EDTA)? Check_Enzyme->Check_Inhibitors Yes Replace_Enzyme Use Fresh/New Enzyme Stock Check_Enzyme->Replace_Enzyme No Remove_Inhibitors Use Inhibitor-Free Buffer Check_Inhibitors->Remove_Inhibitors Yes Check_Inhibitors->Success No Adjust_pH->Success Adjust_Temp->Success Replace_Enzyme->Success Remove_Inhibitors->Success

Caption: Troubleshooting logic for low conversion rates.

References

Technical Support Center: Adherence to Aseptic Techniques in Foscarbidopa Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Foscarbidopa. Adherence to strict aseptic techniques is critical to ensure the integrity of your experiments and the safety of research subjects.

Troubleshooting Guides

Encountering issues during your experiments can be challenging. This guide provides solutions to common problems that may arise during the preparation and administration of this compound.

Issue Potential Cause Troubleshooting Steps
Cloudiness, Particles, or Discoloration of the Solution - Improper storage of the vial.[1] - Contamination during preparation. - Incompatibility with other agents.- Do not use the vial if the solution is cloudy, contains particles, or is discolored.[1] - Always inspect the vial prior to use.[1] - Review the aseptic preparation protocol to ensure no steps were missed. - Do not mix or dilute this compound with other solutions unless specified in the protocol.
Difficulty Transferring this compound from Vial to Syringe - Improper technique with the vial adapter.[2]- Ensure the vial adapter is centered on the vial's rubber stopper before applying downward pressure.[2] - Press down vertically until the adapter snaps securely into place.
Infusion Pump Malfunction (e.g., alarms, failure to power on) - Low or improperly inserted battery. - Blockage in the tubing or cannula. - Software or hardware issue.- Replace the battery with a fully charged one, ensuring proper alignment of metal contacts. - Check the infusion tubing and cannula for any kinks or blockages. - Refer to the Vyafuser® pump's specific instructions for use for detailed alarm troubleshooting.
Blood in the Tubing or at the Infusion Site - Cannula has entered a blood vessel.- Immediately stop the infusion. - Replace the entire infusion set (cannula and tubing). - Select a new infusion site.
Cannula Dislodgement - Inadequate adhesion of the infusion set. - Accidental pulling of the infusion tubing.- Do not attempt to re-insert the dislodged cannula. - Replace the infusion set with a new one at a different site. - Secure the infusion tubing to the skin with medical-grade adhesive to prevent tugging.
Infusion Site Reactions (e.g., redness, swelling, pain) - Irritation from the cannula or medication. - Early-stage infection. - Improper infusion site selection or rotation.- Monitor the site closely. Most mild to moderate reactions resolve on their own. - If irritation persists or worsens, change the infusion site and infusion set. - Ensure proper site rotation, keeping new sites at least 2.5 cm away from previous ones. - Avoid areas that are tender, bruised, red, or hard.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and administration of this compound.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug of carbidopa. After administration, it is converted into carbidopa, which is an aromatic amino acid decarboxylase inhibitor. Carbidopa's primary role is to prevent the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier where it can exert its therapeutic effects.

Q2: Why is aseptic technique so critical for this compound administration?

A2: this compound is administered via continuous subcutaneous infusion, which bypasses the skin's natural protective barrier. Any contamination introduced during the preparation or administration process can lead to serious infusion site infections, cellulitis, or even systemic infections. Strict adherence to aseptic technique is the most effective way to prevent such complications.

Q3: How often should the subcutaneous infusion site be rotated?

A3: The infusion site should be rotated regularly to prevent skin irritation and reduce the risk of infection. It is recommended to change the infusion site at least every three days. New infusion sites should be at least 2.5 cm away from recently used sites.

Q4: What should I do if the this compound solution appears to have changed color?

A4: The this compound/Foslevodopa solution can range from colorless to a yellow-brown color, and may have a purple or red tint. This is normal and does not affect the medication's efficacy. However, if the solution is cloudy or contains visible particles, it should not be used.

Q5: Can this compound be mixed with other medications in the same syringe?

A5: No, you should not add any other liquid or medication to the syringe with this compound. Mixing drugs can lead to incompatibilities, precipitation, and loss of efficacy.

Quantitative Data Summary

The following table summarizes data on infusion site adverse events from a 12-week, randomized, double-blind, active-controlled Phase 3 clinical trial of Foslevodopa/Foscarbidopa.

Adverse Event Foslevodopa/Foscarbidopa Group (n=74) Oral Levodopa-Carbidopa Group (n=67)
Any Adverse Event85% (63 patients)63% (42 patients)
Infusion Site Adverse Events
Erythema (Redness)27% (20 patients)N/A
Pain26% (19 patients)N/A
Cellulitis19% (14 patients)N/A
Edema (Swelling)12% (9 patients)N/A
Serious Adverse Events
Any Serious Adverse Event8% (6 patients)6% (4 patients)
Catheter Site Cellulitis1% (1 patient)N/A
Infusion Site Cellulitis1% (1 patient)N/A
Discontinuation due to Adverse Events 22% (16 patients)1% (1 patient)

Data sourced from a Phase 3 clinical trial of Foslevodopa/Foscarbidopa.

Experimental Protocols

Protocol for Aseptic Preparation of this compound for Subcutaneous Infusion

This protocol outlines the essential steps for preparing this compound solution for administration via a subcutaneous infusion pump, emphasizing aseptic techniques to minimize the risk of contamination.

Materials:

  • This compound/Foslevodopa vial

  • Sterile syringe and vial adapter compatible with the infusion pump (e.g., Vyafuser®)

  • Sterile infusion set (tubing and cannula)

  • 70% isopropyl alcohol swabs

  • Sterile gloves

  • Clean, dedicated workspace (e.g., a disinfected laboratory bench or a laminar flow hood)

Procedure:

  • Workspace Preparation:

    • Thoroughly clean and disinfect the preparation area with a suitable agent.

    • Gather all necessary sterile supplies, ensuring their packaging is intact and expiry dates have not passed.

  • Hand Hygiene and Gloving:

    • Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

    • Don sterile gloves.

  • Vial Preparation:

    • Inspect the this compound vial for any particulate matter, discoloration, or cloudiness. Do not use if any are present.

    • Remove the protective cap from the vial.

    • Aseptically swab the rubber stopper of the vial with a 70% isopropyl alcohol swab and allow it to air dry completely.

  • Syringe and Vial Adapter Assembly:

    • Aseptically open the sterile packaging for the syringe and vial adapter.

    • Securely attach the vial adapter to the syringe, avoiding contact with the sterile connection points.

  • Drug Withdrawal:

    • Place the vial on a flat surface.

    • Center the vial adapter over the rubber stopper and firmly push it down until it snaps into place.

    • Invert the vial and slowly pull back the syringe plunger to withdraw the entire contents of the vial.

    • Once the transfer is complete, carefully remove the syringe from the vial adapter.

  • Infusion Set Priming:

    • Aseptically connect the infusion set tubing to the prepared syringe.

    • Following the infusion pump's specific instructions, prime the tubing to remove all air bubbles. Crucially, do not prime the tubing while it is connected to the patient.

  • Final Inspection:

    • Visually inspect the syringe and tubing for any air bubbles. Remove any that are present according to the pump's instructions for use.

    • The prepared syringe is now ready for insertion into the infusion pump.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound/Foslevodopa

Foscarbidopa_Pathway cluster_peripheral Peripheral Circulation cluster_cns Central Nervous System (Brain) Foscarbidopa_Foslevodopa This compound/ Foslevodopa (Subcutaneous Administration) Carbidopa_Levodopa Carbidopa & Levodopa Foscarbidopa_Foslevodopa->Carbidopa_Levodopa Conversion by Alkaline Phosphatases DDC_peripheral Dopa Decarboxylase (DDC) Carbidopa_Levodopa->DDC_peripheral Levodopa is a substrate for DDC Carbidopa_Levodopa->DDC_peripheral Carbidopa Inhibits Levodopa_cns Levodopa Carbidopa_Levodopa->Levodopa_cns Levodopa crosses Blood-Brain Barrier Dopamine_peripheral Dopamine DDC_peripheral->Dopamine_peripheral Metabolizes Levodopa DDC_cns Dopa Decarboxylase (DDC) Levodopa_cns->DDC_cns Dopamine_cns Dopamine Dopamine_receptors Dopamine Receptors Dopamine_cns->Dopamine_receptors Activates DDC_cns->Dopamine_cns Conversion Therapeutic_effect Therapeutic Effect (Improved Motor Symptoms) Dopamine_receptors->Therapeutic_effect

Caption: Mechanism of this compound/Foslevodopa Action.

Experimental Workflow: Aseptic Preparation of this compound

Aseptic_Workflow start Start prep_workspace 1. Prepare Workspace (Clean & Disinfect) start->prep_workspace hand_hygiene 2. Hand Hygiene & Don Sterile Gloves prep_workspace->hand_hygiene prep_vial 3. Prepare Vial (Inspect & Disinfect Stopper) hand_hygiene->prep_vial assemble_syringe 4. Assemble Syringe & Vial Adapter prep_vial->assemble_syringe withdraw_drug 5. Withdraw Drug from Vial assemble_syringe->withdraw_drug prime_tubing 6. Prime Infusion Set Tubing withdraw_drug->prime_tubing final_inspection 7. Final Inspection (Check for Air Bubbles) prime_tubing->final_inspection end Ready for Pump Insertion final_inspection->end

Caption: Workflow for Aseptic this compound Preparation.

Logical Relationship: Troubleshooting Infusion Site Issues

Infusion_Troubleshooting infusion_issue Infusion Site Issue (Redness, Swelling, Pain) monitor Monitor Site infusion_issue->monitor Mild Symptoms change_site Change Infusion Site & Infusion Set infusion_issue->change_site Moderate Symptoms consult_hcp Consult Healthcare Professional (Signs of Infection) infusion_issue->consult_hcp Severe Symptoms persists Issue Persists or Worsens monitor->persists change_site->consult_hcp If symptoms do not improve resolved Issue Resolves change_site->resolved persists->change_site Yes persists->resolved No

Caption: Decision Tree for Infusion Site Problems.

References

Technical Support Center: Adjusting Foscarbidopa Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foscarbidopa in preclinical models. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in preclinical research?

A1: this compound is a phosphate prodrug of carbidopa. In preclinical research, it is typically co-administered with foslevodopa, a prodrug of levodopa (L-DOPA). This combination is being investigated for the treatment of Parkinson's disease (PD). The prodrug formulation allows for subcutaneous administration, aiming to provide more stable plasma concentrations of levodopa and carbidopa compared to oral dosing.

Q2: What are the typical starting dose ratios of foslevodopa to this compound in preclinical models?

A2: Preclinical studies in rats and pigs have explored a range of foslevodopa to this compound ratios, from 4:1 to 15:1, to achieve therapeutically relevant levodopa levels.[1] A 20:1 ratio of foslevodopa to this compound was later identified as the appropriate dosing ratio in clinical development to mimic the exposure of oral levodopa/carbidopa.[1] The choice of ratio in a preclinical study will depend on the specific research question and the animal model being used.

Q3: What are the key pharmacokinetic parameters to consider when working with this compound in rodents?

A3: Key pharmacokinetic (PK) parameters to monitor include the plasma concentrations of this compound, carbidopa, foslevodopa, and levodopa over time. Important metrics to calculate are the area under the curve (AUC), maximum concentration (Cmax), and clearance. The primary goal is to achieve stable and therapeutic exposure to levodopa.[1]

Troubleshooting Guide

Pharmacokinetic & Dosing Issues

Q4: My levodopa plasma concentrations are too low. How should I adjust the dosage?

A4: If levodopa levels are insufficient, consider the following:

  • Increase the Foslevodopa Dose: The most direct approach is to increase the dose of foslevodopa while maintaining the this compound ratio.

  • Evaluate the Foslevodopa:this compound Ratio: An inadequate amount of this compound can lead to the peripheral conversion of levodopa to dopamine, reducing the amount of levodopa that reaches the central nervous system. While preclinical studies have explored ratios from 4:1 to 15:1, a higher proportion of foslevodopa may be necessary to boost central levodopa levels.[1]

  • Check the Infusion System: For continuous subcutaneous infusion, ensure the pump is functioning correctly and the catheter is properly placed.

Q5: I'm observing high variability in plasma concentrations between animals. What could be the cause?

A5: High inter-animal variability can be caused by several factors:

  • Administration Technique: Inconsistent subcutaneous injection depth or volume can lead to variable absorption. Ensure standardized procedures are followed.

  • Animal Health: Underlying health issues can affect drug metabolism and distribution. Monitor animal health closely.

  • Genetic Variability: Different strains of rodents may exhibit different pharmacokinetic profiles.

Efficacy & Side Effect Issues

Q6: How do I assess the efficacy of my this compound/Foslevodopa dosage in a rat model of Parkinson's disease?

A6: Efficacy in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease can be assessed by observing improvements in motor function. Key behavioral tests include:

  • Cylinder Test: To assess forelimb akinesia.

  • Apomorphine-Induced Rotations: To confirm the lesion and assess dopaminergic receptor sensitivity.

  • Stepping Test: To measure forelimb akinesia and bradykinesia.[2]

Q7: My animals are exhibiting significant dyskinesia. How can I adjust the dosage to mitigate this?

A7: Levodopa-induced dyskinesias (LIDs) are a common complication of L-DOPA therapy. If you observe abnormal involuntary movements (AIMs) such as axial, limb, and orofacial twitching, consider the following:

  • Reduce the Foslevodopa Dose: Dyskinesia is often dose-dependent. A reduction in the foslevodopa dose may alleviate these side effects.

  • Adjust the Foslevodopa:this compound Ratio: While seemingly counterintuitive, ensuring adequate carbidopa levels is crucial. In some clinical scenarios, increasing the carbidopa to levodopa ratio has been beneficial.

  • Continuous Infusion vs. Bolus Dosing: Continuous subcutaneous infusion is designed to minimize pulsatile stimulation of dopamine receptors, which is thought to contribute to dyskinesia. If using bolus dosing, switching to continuous infusion may help.

Q8: I am observing adverse effects at the subcutaneous infusion site. What should I do?

A8: Local infusion site reactions can occur with continuous subcutaneous administration.

  • Rotate Infusion Sites: Regularly changing the location of the subcutaneous catheter can help minimize local irritation.

  • Dilute the Formulation: If possible, diluting the formulation may reduce local toxicity, though this will require adjusting the infusion rate to maintain the target dose.

  • Monitor for Signs of Infection: Keep the infusion site clean and monitor for signs of infection, such as severe redness, swelling, or pus.

Experimental Protocols

Induction and Assessment of Levodopa-Induced Dyskinesia in a 6-OHDA Rat Model

This protocol is adapted from established methods for inducing and evaluating LIDs in a rat model of Parkinson's disease.

  • Animal Model: Unilateral 6-OHDA lesions are induced in the medial forebrain bundle of adult Sprague Dawley or Fisher 344 rats to create a model of Parkinson's disease.

  • Drug Preparation: Prepare a solution of foslevodopa and this compound in a sterile vehicle suitable for subcutaneous injection.

  • Dosing Regimen:

    • Administer L-DOPA (or foslevodopa) daily via subcutaneous injection. A typical dose used to induce dyskinesia is 12 mg/kg of L-DOPA, co-administered with a peripheral DOPA decarboxylase inhibitor like benserazide (6 mg/kg) or an equivalent dose of this compound.

    • Continue daily injections for a priming period of approximately 21 days to induce stable AIMs.

  • Assessment of Dyskinesia:

    • On testing days, administer the foslevodopa/foscarbidopa combination.

    • Begin dyskinesia ratings approximately 20 minutes after the injection and continue at regular intervals (e.g., every 50 minutes) for up to 270 minutes.

    • Score the severity of AIMs for different body regions (axial, limb, orofacial) on a scale of 0 to 4.

Data Presentation

Table 1: Preclinical Dosing Ratios of Foslevodopa to this compound

Animal ModelFoslevodopa:this compound RatioRoute of AdministrationReference
Rat4:1 to 15:1Continuous Subcutaneous Infusion
Pig4:1 to 15:1Continuous Subcutaneous Infusion

Table 2: Dyskinesia Scoring in Rodent Models

ScoreDescription of Abnormal Involuntary Movements (AIMs)
0Absent
1Occasional, fleeting movements
2More frequent, but still intermittent movements
3Continuous movements of moderate intensity
4Continuous, high-intensity movements that interfere with normal behavior

Visualizations

experimental_workflow cluster_model Parkinson's Disease Model Induction cluster_treatment Treatment Protocol cluster_assessment Behavioral Assessment cluster_pk Pharmacokinetic Analysis a Unilateral 6-OHDA Lesion in Medial Forebrain Bundle b Daily Subcutaneous Administration of Foslevodopa/Foscarbidopa a->b c Motor Function Tests (e.g., Cylinder Test, Stepping Test) b->c d Levodopa-Induced Dyskinesia (LID) Scoring b->d e Plasma Sample Collection b->e f Measurement of Levodopa and Carbidopa Concentrations e->f

Caption: Experimental workflow for evaluating this compound/Foslevodopa in a rat model of Parkinson's disease.

troubleshooting_logic cluster_observation Observation cluster_action Potential Action obs Low Levodopa Plasma Levels act1 Increase Foslevodopa Dose obs->act1 act2 Adjust Foslevodopa:this compound Ratio obs->act2 act3 Check Infusion System obs->act3 obs2 High Incidence of Dyskinesia obs2->act2 act4 Reduce Foslevodopa Dose obs2->act4 act5 Switch to Continuous Infusion obs2->act5 obs3 Infusion Site Reaction act6 Rotate Infusion Site obs3->act6 act7 Dilute Formulation obs3->act7

Caption: Troubleshooting logic for common issues in preclinical this compound studies.

signaling_pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) foslevodopa Foslevodopa levodopa Levodopa foslevodopa->levodopa Phosphatase This compound This compound carbidopa Carbidopa This compound->carbidopa Phosphatase ddc DOPA Decarboxylase levodopa->ddc levodopa_cns Levodopa levodopa->levodopa_cns Crosses Blood-Brain Barrier carbidopa->ddc dopamine_p Dopamine ddc->dopamine_p ddc_cns DOPA Decarboxylase levodopa_cns->ddc_cns dopamine_cns Dopamine ddc_cns->dopamine_cns

Caption: Mechanism of action for Foslevodopa and this compound.

References

Technical Support Center: Foscarbidopa Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Foscarbidopa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a water-soluble prodrug of carbidopa, an aromatic amino acid decarboxylation inhibitor used in the treatment of Parkinson's disease.[1][2] As a phosphate ester, its stability is crucial for maintaining its therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Like its active form, carbidopa, this compound is susceptible to oxidative and decarboxylative degradation.[3]

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to this compound degradation are:

  • Oxidative Stress: Studies have indicated that oxidative conditions are a major cause of this compound degradation.[4]

  • pH: As a phosphate ester, this compound's stability is influenced by the pH of the solution. It exhibits good stability near physiological pH (6.5-9.2).[3]

  • Temperature: Elevated temperatures can accelerate degradation. The commercial formulation is recommended to be stored under refrigeration.

  • Light Exposure: Photodegradation can occur, and it is recommended to protect this compound solutions from light.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to:

  • Store under refrigeration: The commercial product Vyalev™ is stored at 2°C to 8°C (36°F to 46°F).

  • Protect from light: Keep vials in their outer carton until use.

  • Avoid freezing and shaking: These physical stresses can impact the stability of the formulation.

  • Room temperature storage: If necessary, this compound can be stored at room temperature (up to 30°C or 86°F) for a single period of up to 28 days. Do not return to the refrigerator after storage at room temperature.

  • Oxygen-depleted environment: For long-term storage of solutions, using oxygen-protected conditions is beneficial.

Q4: Can I use antioxidants to stabilize my this compound solutions in the lab?

Yes, the use of antioxidants is a recommended strategy to mitigate oxidative degradation. While specific studies on this compound are limited, ascorbic acid has been shown to be effective in stabilizing solutions of the active drug, carbidopa. Commonly used antioxidants in parenteral formulations that could be considered include ascorbic acid, N-acetylcysteine, and sodium metabisulfite. The optimal antioxidant and its concentration should be determined experimentally for your specific application.

Q5: What are the visual signs of this compound degradation?

The solution color of the commercial product may change over time from colorless to light yellow, brown, or even exhibit a purple or red tint. According to the manufacturer, these color changes do not necessarily indicate a loss of potency. However, for research purposes, any unexpected color change should be investigated, and the purity of the solution should be confirmed using a stability-indicating analytical method. Solutions that are cloudy or contain visible particles should not be used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in solution Oxidative degradation- Prepare solutions fresh daily.- Degas solvents before use.- Add an appropriate antioxidant (e.g., ascorbic acid at a concentration of 0.1-1 mg/mL) to the solution.- Store solutions under an inert gas (e.g., nitrogen or argon).
Hydrolysis due to inappropriate pH- Ensure the pH of the solution is within the stable range (6.5-9.2).- Use a suitable buffer system to maintain the pH.
Thermal degradation- Store stock solutions and experimental samples at 2-8°C.- Avoid prolonged exposure to room temperature or higher.
Photodegradation- Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products- Perform a forced degradation study to identify potential degradation products.- Use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants.
Inconsistent experimental results Degradation of this compound during the experiment- Review experimental conditions for potential stressors (e.g., prolonged incubation at elevated temperatures, exposure to light).- Prepare fresh this compound solutions for each experiment.- Include control samples to monitor stability throughout the experimental timeline.

Quantitative Data Summary

The following tables summarize illustrative data from forced degradation studies. This data is intended to provide a general understanding of this compound's stability profile. Note: This data is representative and may not reflect the exact degradation percentages for all formulations and conditions. Researchers should perform their own stability studies.

Table 1: Illustrative Forced Degradation of this compound in Solution

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)
Acidic Hydrolysis 0.1 M HCl24 hours60°C10-15%
Basic Hydrolysis 0.1 M NaOH8 hours60°C15-20%
Oxidative 3% H₂O₂4 hours25°C25-35%
Thermal -48 hours80°C5-10%
Photolytic UV light (254 nm)24 hours25°C10-20%

Table 2: Stability of this compound Solution at Different Storage Conditions (Illustrative)

Storage ConditionDuration% Assay of Initial Concentration (Illustrative)
2-8°C, Protected from light 30 days>98%
25°C, Protected from light 7 days95-98%
25°C, Exposed to ambient light 7 days90-95%
40°C, Protected from light 7 days85-90%

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C (ambient).

  • Detection Wavelength: 272 nm.

  • Run Time: Approximately 6 minutes.

  • Expected Retention Time for this compound: ~4.2 minutes.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Prepare standard solutions of this compound in a suitable diluent (e.g., mobile phase) at known concentrations.

  • Prepare sample solutions from your experiment or storage stability study.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Integrate the peak areas and calculate the concentration of this compound in the samples by comparing with the standard curve.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature (25°C) for 4 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder or a solution in a thermostatically controlled oven at 80°C for 48 hours.

    • If using a solid, dissolve it in a suitable solvent after incubation.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample protected from light.

    • Dilute the exposed and control samples to a suitable concentration with the mobile phase for HPLC analysis.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Carbidopa) This compound->Hydrolysis_Products  Acid/Base (Hydrolysis of Phosphate Ester) Oxidation_Products Oxidation Products This compound->Oxidation_Products  Oxidizing Agents (e.g., H₂O₂) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  UV/Visible Light

Caption: Plausible degradation pathways for this compound under various stress conditions.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, O₂) start->check_storage check_solution_prep Review Solution Preparation (pH, Solvent, Age) check_storage->check_solution_prep analyze_sample Analyze Sample with Stability-Indicating HPLC check_solution_prep->analyze_sample degradation_present Degradation Confirmed analyze_sample->degradation_present Degradation Products Detected no_degradation No Significant Degradation analyze_sample->no_degradation Purity Confirmed implement_mitigation Implement Mitigation Strategies: - Use Antioxidants - Adjust pH - Protect from Light/Heat - Prepare Fresh Solutions degradation_present->implement_mitigation review_other_factors Review Other Experimental Parameters no_degradation->review_other_factors end Problem Resolved implement_mitigation->end review_other_factors->end

Caption: Troubleshooting workflow for investigating this compound degradation in experiments.

References

Validation & Comparative

A Comparative Guide: Foscarbidopa (Subcutaneous) vs. Carbidopa (Oral) Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of carbidopa when administered via its prodrug, foscarbidopa, through subcutaneous infusion versus traditional oral carbidopa tablets. The information presented is collated from publicly available clinical trial data and pharmacological studies.

Executive Summary

This compound, a phosphate ester prodrug of carbidopa, is designed for continuous subcutaneous infusion. This administration route bypasses the gastrointestinal tract, leading to a higher and more consistent bioavailability of carbidopa compared to oral formulations. Clinical studies have demonstrated that the conversion of this compound to carbidopa is rapid and nearly complete upon entering the bloodstream. In contrast, the oral bioavailability of carbidopa is known to be variable and incomplete, influenced by factors such as gastric emptying and first-pass metabolism. This guide presents the available quantitative pharmacokinetic data, details the experimental protocols used in key studies, and provides visualizations to illustrate the metabolic pathway and experimental workflows.

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters for carbidopa following the administration of subcutaneous this compound and oral carbidopa. It is important to note that a direct comparison of oral this compound is not feasible as it is not administered via this route. The data for oral carbidopa is for the immediate-release formulation, which serves as a standard benchmark.

Pharmacokinetic ParameterCarbidopa from Subcutaneous this compoundCarbidopa from Oral Immediate-Release Tablet
Bioavailability Higher and more consistent; avoids first-pass metabolism.[1]Variable and incomplete.
Mean Cmax (Maximum Plasma Concentration) Dose-dependent, stable levels with continuous infusion.Dose-dependent and variable.
Median Tmax (Time to Maximum Plasma Concentration) Steady state is achieved approximately 12 to 16 hours after initiation of infusion without a loading dose.[1]Approximately 1.5 hours.
Area Under the Curve (AUC) Dose-dependent and generally higher than oral administration.Dose-dependent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and a typical workflow for a comparative bioavailability study.

Metabolic Conversion of this compound cluster_0 Subcutaneous Administration cluster_1 Systemic Circulation This compound This compound (Prodrug) Carbidopa Carbidopa (Active Drug) This compound->Carbidopa Alkaline Phosphatases DDC DOPA Decarboxylase (Peripheral) Carbidopa->DDC Inhibition

Metabolic pathway of this compound.

Experimental Workflow for a Bioavailability Study cluster_0 Study Setup cluster_1 Dosing Periods cluster_2 Data Collection and Analysis A Healthy Volunteer Recruitment (Defined Inclusion/Exclusion Criteria) B Randomized Crossover Design A->B C Period 1: Administer Drug A (e.g., Oral Carbidopa) B->C D Washout Period C->D F Serial Blood Sampling C->F E Period 2: Administer Drug B (e.g., Subcutaneous this compound) D->E E->F G Plasma Drug Concentration Analysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (AUC, Cmax, Tmax) G->H I Statistical Comparison H->I

Typical experimental workflow.

Experimental Protocols

The data presented in this guide are derived from Phase 1 and Phase 3 clinical trials involving healthy volunteers and patients with Parkinson's disease. The following is a generalized description of the methodologies employed in these studies.

Study Design

Many of the comparative pharmacokinetic studies utilize a randomized, open-label, crossover design.[2] In such a design, a group of healthy volunteers or patients receives both the subcutaneous this compound infusion and oral carbidopa (in combination with levodopa) in a sequential manner, with a washout period between the two administrations to eliminate any carry-over effects.

Participant Population

Studies are typically conducted in healthy adult male and female volunteers. Key inclusion criteria often include a body mass index (BMI) within a specific range and normal findings from medical history, physical examination, and laboratory tests. Exclusion criteria commonly include a history of clinically significant diseases, use of prescription or over-the-counter medications that could interfere with the study drugs, and a history of alcohol or drug abuse.

Drug Administration
  • Subcutaneous this compound/Foslevodopa: Administered as a continuous subcutaneous infusion, typically in the abdomen, using a portable infusion pump.[3] The infusion is generally maintained for a period of 24 to 72 hours.[1]

  • Oral Carbidopa/Levodopa: Administered as immediate-release tablets, typically with water, after a period of fasting to ensure consistent absorption.

Pharmacokinetic Sampling and Analysis

Serial blood samples are collected from participants at predefined time points before and after drug administration. Plasma is separated from the blood samples and stored frozen until analysis. The concentrations of carbidopa and other relevant analytes in the plasma samples are determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacokinetic and Statistical Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

  • Area Under the Plasma Concentration-Time Curve (AUC): A measure of total drug exposure.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Statistical methods are then employed to compare these parameters between the two administration routes to assess for any significant differences in bioavailability.

Conclusion

The available evidence strongly indicates that subcutaneous administration of this compound results in a more favorable pharmacokinetic profile for carbidopa compared to oral administration. The continuous infusion of the prodrug leads to higher and more stable plasma concentrations of carbidopa, which is advantageous for inhibiting the peripheral decarboxylation of levodopa and ensuring its consistent delivery to the brain. This improved bioavailability is a key factor in the therapeutic strategy for managing motor fluctuations in patients with advanced Parkinson's disease. Researchers and drug development professionals should consider these pharmacokinetic differences when designing new therapeutic strategies and clinical trials involving carbidopa and its prodrugs.

References

A Comparative Analysis of the Pharmacokinetics of Foscarbidopa and Carbidopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of foscarbidopa, a prodrug of carbidopa, and conventionally administered carbidopa. The information herein is supported by experimental data from clinical trials to assist researchers and drug development professionals in understanding the distinct characteristics of these two entities.

Introduction

Carbidopa is a peripherally acting aromatic amino acid decarboxylase (AAAD) inhibitor used in combination with levodopa for the treatment of Parkinson's disease. By inhibiting the peripheral conversion of levodopa to dopamine, carbidopa increases the bioavailability of levodopa in the central nervous system, thereby enhancing its therapeutic efficacy and reducing peripheral side effects. This compound is a phosphate ester prodrug of carbidopa developed to enable continuous subcutaneous infusion, aiming to provide more stable plasma concentrations of carbidopa and, consequently, more consistent levodopa levels. This guide will delve into a comparative analysis of their pharmacokinetic properties.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for carbidopa following the administration of this compound via subcutaneous infusion and conventional oral carbidopa. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and dosing regimens.

Table 1: Pharmacokinetic Parameters of Carbidopa Derived from Subcutaneous this compound Infusion

ParameterValueStudy PopulationNotes
Time to Peak Concentration (Tmax) Steady state achieved in ~16 hoursHealthy VolunteersContinuous subcutaneous infusion.[1]
Bioavailability Higher than oral carbidopaHealthy VolunteersSuggested by higher than expected carbidopa exposure.

Note: Specific Cmax and AUC values for carbidopa derived from this compound are not consistently reported as distinct values but are characterized by stable steady-state concentrations.

Table 2: Pharmacokinetic Parameters of Oral Carbidopa

ParameterValueFormulationStudy Population
Time to Peak Concentration (Tmax) ~3 hoursExtended-Release CapsulesHealthy Subjects[2]
Bioavailability ~50%Extended-Release Capsules (relative to immediate-release tablets)Healthy Subjects[2]
Elimination Half-life (t½) ~2 hoursExtended-Release CapsulesHealthy Subjects[2]
Protein Binding ~36%--[2]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical studies. Below are generalized methodologies employed in these key experiments.

This compound Pharmacokinetic Studies (e.g., NCT03781167, NCT03033498)
  • Study Design: Phase 1 and Phase 3, open-label, single-arm, or randomized, active-controlled studies.

  • Participants: Healthy adult volunteers and patients with Parkinson's disease.

  • Intervention: Continuous subcutaneous infusion of foslevodopa/foscarbidopa over a specified period (e.g., 24 to 72 hours). Doses were often individualized and optimized.

  • Sample Collection: Serial blood samples were collected at predefined time points during and after the infusion period.

  • Bioanalytical Method: Plasma concentrations of carbidopa and levodopa were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Oral Carbidopa Pharmacokinetic Studies
  • Study Design: Typically, open-label, single-dose, crossover, or parallel-group studies.

  • Participants: Primarily healthy adult volunteers.

  • Intervention: Administration of a single oral dose of a specific carbidopa/levodopa formulation (e.g., immediate-release, extended-release).

  • Sample Collection: Serial blood samples were collected at various time points post-dose to capture the absorption, distribution, and elimination phases.

  • Bioanalytical Method: Plasma concentrations of carbidopa and levodopa were quantified using validated bioanalytical techniques, most commonly LC-MS/MS.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

foscarbidopa_pathway cluster_body Systemic Circulation cluster_cns Central Nervous System This compound This compound (Subcutaneous Infusion) Foscarbidopa_plasma This compound (in plasma) This compound->Foscarbidopa_plasma Absorption Carbidopa_Oral Carbidopa (Oral) Carbidopa_plasma Carbidopa (in plasma) Carbidopa_Oral->Carbidopa_plasma Absorption Foscarbidopa_plasma->Carbidopa_plasma Enzymatic Conversion (Alkaline Phosphatases) Levodopa_plasma Levodopa (in plasma) Carbidopa_plasma->Levodopa_plasma Inhibits Peripheral AAAD Dopamine_peripheral Dopamine (Peripheral) Levodopa_plasma->Dopamine_peripheral Peripheral AAAD Levodopa_cns Levodopa (crosses BBB) Levodopa_plasma->Levodopa_cns Transport Dopamine_cns Dopamine (Therapeutic Effect) Levodopa_cns->Dopamine_cns Central AAAD

Caption: Conversion of this compound and its effect on Levodopa metabolism.

experimental_workflow cluster_study_design Study Design cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis participant_recruitment Participant Recruitment (Healthy Volunteers or PD Patients) informed_consent Informed Consent participant_recruitment->informed_consent screening Screening for Inclusion/Exclusion Criteria informed_consent->screening dosing Drug Administration (SC Infusion or Oral Dose) screening->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling bioanalysis Plasma Concentration Analysis (LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis

Caption: General workflow for pharmacokinetic clinical trials.

References

A Comparative Analysis of Foscarbidopa and Carbidopa in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of foscarbidopa, a prodrug of carbidopa, with carbidopa itself, in the context of levodopa-based therapy for Parkinson's disease (PD). The focus is on the underlying mechanisms, pharmacokinetic profiles, and the resulting efficacy as demonstrated in both preclinical and clinical models. While detailed preclinical efficacy data for this compound is limited in the public domain, this guide synthesizes available information to provide a comprehensive overview for research and development professionals.

Introduction to Levodopa Therapy and the Role of Decarboxylase Inhibitors

Levodopa is the most effective symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra.[1][2] Levodopa, a dopamine precursor, can cross the blood-brain barrier, whereas dopamine itself cannot.[3][4] Once in the brain, levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine levels and alleviating motor symptoms such as tremors, rigidity, and bradykinesia.[1]

However, when administered alone, levodopa is extensively metabolized to dopamine in the peripheral tissues by AADC. This peripheral conversion not only reduces the amount of levodopa that reaches the brain but also causes significant side effects like nausea, vomiting, and cardiovascular issues. To overcome this, levodopa is co-administered with a peripheral AADC inhibitor, such as carbidopa. Carbidopa itself does not cross the blood-brain barrier, so it selectively blocks the peripheral conversion of levodopa, thereby increasing its bioavailability for the brain and reducing peripheral side effects.

This compound: A Prodrug Approach for Continuous Delivery

This compound is a phosphate prodrug of carbidopa. It is designed to be more soluble and stable in solution at a near-physiological pH compared to carbidopa. This key characteristic allows for the formulation of a concentrated solution of this compound along with foslevodopa (a prodrug of levodopa) for continuous subcutaneous infusion. This method of delivery aims to provide stable and continuous plasma concentrations of levodopa, mimicking a more physiological state of dopamine stimulation in the brain. This is in contrast to oral carbidopa/levodopa formulations, which lead to fluctuating plasma levels and are associated with the development of motor complications like "off" periods and dyskinesia in the long term.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for both this compound and carbidopa is the inhibition of peripheral AADC. By preventing the conversion of levodopa to dopamine outside the central nervous system, they enhance the therapeutic window of levodopa.

Levodopa Metabolism Pathway Mechanism of Levodopa, Carbidopa, and this compound cluster_periphery Peripheral System cluster_cns Central Nervous System (Brain) Foslevodopa Foslevodopa Levodopa_p Levodopa Foslevodopa->Levodopa_p Metabolized This compound This compound Carbidopa_p Carbidopa (Does not cross BBB) This compound->Carbidopa_p Metabolized Dopamine_p Dopamine (Side Effects) Levodopa_p->Dopamine_p Conversion Levodopa_cns Levodopa Levodopa_p->Levodopa_cns Crosses Blood-Brain Barrier AADC_p AADC Carbidopa_p->AADC_p Inhibits AADC_p->Levodopa_p Dopamine_cns Dopamine (Therapeutic Effect) Levodopa_cns->Dopamine_cns Conversion AADC_cns AADC AADC_cns->Levodopa_cns

Fig. 1: Mechanism of Levodopa Metabolism

Preclinical Efficacy in Parkinson's Disease Models

While extensive clinical data is available, detailed public data on the comparative efficacy of this compound versus carbidopa in preclinical animal models of Parkinson's disease is scarce. Preclinical studies for this compound/foslevodopa, conducted in rats, pigs, dogs, and monkeys, primarily focused on establishing the pharmacokinetic profile and ensuring the tolerability of continuous subcutaneous infusion. These studies confirmed that this method delivers stable and therapeutically relevant plasma concentrations of levodopa.

Experimental Protocols

Below is a generalized experimental protocol typical for evaluating the efficacy of anti-Parkinsonian drugs in a 6-OHDA rat model. The specific parameters for the this compound/foslevodopa preclinical studies have not been publicly detailed.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Lesioning: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the nigrostriatal pathway. The extent of the lesion is typically confirmed by apomorphine-induced rotation tests.

2. Drug Administration:

  • This compound/Foslevodopa Group: Continuous subcutaneous infusion via a surgically implanted osmotic mini-pump.

  • Carbidopa/Levodopa Group: Oral gavage of a carbidopa/levodopa suspension.

  • Control Group: Vehicle administration through the respective routes.

3. Behavioral Assessment:

  • Rotational Behavior: Rats are placed in a circular arena, and rotations (full 360° turns) are recorded following the administration of a dopamine agonist like apomorphine or amphetamine. A reduction in net rotations in the treated groups compared to the lesioned control group indicates an anti-parkinsonian effect.

4. Neurochemical Analysis:

  • Following the behavioral assessments, animals are euthanized, and brain tissue is collected.

  • High-Performance Liquid Chromatography (HPLC): Used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum to assess the biochemical effects of the treatments.

Experimental Workflow Generalized Preclinical Experimental Workflow A Animal Model Creation (6-OHDA Lesion in Rats) B Group Allocation (this compound/Foslevodopa SC, Carbidopa/Levodopa Oral, Vehicle) A->B C Drug Administration B->C D Behavioral Assessment (Rotational Behavior) C->D E Neurochemical Analysis (Striatal Dopamine Levels via HPLC) D->E F Data Analysis and Comparison E->F

Fig. 2: Generalized Preclinical Workflow

Comparative Efficacy: A Focus on Pharmacokinetics and Clinical Outcomes

The primary advantage of this compound lies in its formulation, enabling continuous subcutaneous delivery of levodopa. This leads to a significantly different pharmacokinetic profile compared to oral carbidopa.

ParameterThis compound (via continuous SC infusion with Foslevodopa)Carbidopa (oral, with Levodopa)
Delivery Route Continuous subcutaneous infusionOral
Levodopa Plasma Levels Stable and sustainedFluctuating peaks and troughs
"On" Time (Clinical Data) Significantly increased "on" time without troublesome dyskinesiaStandard "on" time, but prone to shortening with disease progression
"Off" Time (Clinical Data) Significantly decreased "off" timeProne to "wearing-off" periods between doses
Dyskinesia (Clinical Data) Reduced troublesome dyskinesia due to stable levodopa levelsPulsatile stimulation is associated with a higher incidence of dyskinesia

Note: The clinical data presented is from studies comparing continuous subcutaneous foslevodopa/foscarbidopa with oral immediate-release levodopa/carbidopa.

A pivotal Phase 3 clinical trial demonstrated that patients treated with continuous subcutaneous foslevodopa/foscarbidopa experienced a significant increase in "on" time without troublesome dyskinesia (an average of 2.72 hours) compared to those on oral immediate-release carbidopa/levodopa (0.97 hours). Conversely, the "off" time was significantly reduced in the foslevodopa/foscarbidopa group.

Conclusion

This compound represents a significant advancement in the delivery of levodopa therapy for Parkinson's disease. Its primary efficacy over standard carbidopa is not due to a different mechanism of action but rather its suitability for a continuous delivery system that overcomes the pharmacokinetic limitations of oral administration. By enabling stable plasma levodopa concentrations, the this compound/foslevodopa combination leads to more consistent motor control and a reduction in the motor complications that are common in advanced Parkinson's disease. While direct comparative preclinical efficacy data is not widely available, the profound impact of its improved pharmacokinetic profile on clinical outcomes underscores its therapeutic advantage. Future research and publications may provide more detailed insights into the preclinical efficacy of this innovative prodrug approach in various Parkinson's disease models.

References

A Head-to-Head Comparison of Emerging Carbidopa Delivery Systems for Parkinson's Disease: The Prodrug Foscarbidopa Versus the Liquid Formulation ND0612

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading subcutaneous delivery systems for carbidopa/levodopa in the treatment of advanced Parkinson's disease: the prodrug combination Foscarbidopa/Foslevodopa (ABBV-951) and the liquid formulation of carbidopa/levodopa (ND0612).

Advanced Parkinson's disease is characterized by motor fluctuations that are challenging to manage with oral levodopa therapies. To provide more consistent plasma levodopa concentrations, continuous subcutaneous infusion systems have been developed. This guide delves into a head-to-head comparison of two prominent investigational therapies in this class: AbbVie's this compound/Foslevodopa and NeuroDerm's ND0612. While both aim to improve motor symptom control, they employ distinct chemical and formulation strategies. This compound is a phosphate ester prodrug of carbidopa, co-administered with foslevodopa, a prodrug of levodopa. In contrast, ND0612 is a liquid formulation of the active carbidopa and levodopa molecules.

Mechanism of Action and Delivery

This compound, when administered subcutaneously with foslevodopa, is designed to be rapidly converted to its active form, carbidopa, by endogenous phosphatases in the subcutaneous tissue. This in-vivo conversion allows for a stable and continuous delivery of carbidopa and levodopa into the systemic circulation.[1] ND0612, on the other hand, delivers the active carbidopa and levodopa molecules directly in a liquid formulation for continuous subcutaneous infusion.[2] Both systems aim to bypass the gastrointestinal tract, thereby avoiding issues with erratic absorption and food interactions associated with oral levodopa.[3]

cluster_this compound This compound/Foslevodopa Pathway cluster_nd0612 ND0612 Pathway Foscarbidopa_Foslevodopa This compound/ Foslevodopa (Prodrugs) SC_Infusion_F Subcutaneous Infusion Foscarbidopa_Foslevodopa->SC_Infusion_F Enzymatic_Conversion Enzymatic Conversion (Phosphatases) SC_Infusion_F->Enzymatic_Conversion Carbidopa_Levodopa_Active_F Carbidopa & Levodopa (Active Drugs) Enzymatic_Conversion->Carbidopa_Levodopa_Active_F Systemic_Circulation_F Systemic Circulation Carbidopa_Levodopa_Active_F->Systemic_Circulation_F Blood_Brain_Barrier_F Blood-Brain Barrier Systemic_Circulation_F->Blood_Brain_Barrier_F Brain_F Brain Blood_Brain_Barrier_F->Brain_F Dopamine_Conversion_F Conversion to Dopamine Brain_F->Dopamine_Conversion_F Symptom_Control_F Symptom Control Dopamine_Conversion_F->Symptom_Control_F Carbidopa_Levodopa_Active_N Carbidopa & Levodopa (Active Formulation) SC_Infusion_N Subcutaneous Infusion Carbidopa_Levodopa_Active_N->SC_Infusion_N Systemic_Circulation_N Systemic Circulation SC_Infusion_N->Systemic_Circulation_N Blood_Brain_Barrier_N Blood-Brain Barrier Systemic_Circulation_N->Blood_Brain_Barrier_N Brain_N Brain Blood_Brain_Barrier_N->Brain_N Dopamine_Conversion_N Conversion to Dopamine Brain_N->Dopamine_Conversion_N Symptom_Control_N Symptom Control Dopamine_Conversion_N->Symptom_Control_N

Figure 1: Mechanism of Action Comparison.

Clinical Efficacy

Clinical trials for both this compound/Foslevodopa and ND0612 have demonstrated significant improvements in motor symptoms for patients with advanced Parkinson's disease compared to oral levodopa/carbidopa. A systematic review of studies involving 698 patients concluded that both continuous subcutaneous infusion therapies reduced motor symptoms and improved clinical outcomes in patients with levodopa-related motor fluctuations.[4]

Efficacy EndpointThis compound/Foslevodopa (ABBV-951)ND0612
Change in "On" Time w/o Troublesome Dyskinesia Increase of 2.72 hours vs. 0.97 hours for oral therapy (p=0.0083).[4]Increase of 1.72 hours compared to oral therapy.
Change in "Off" Time Reduction of 2.75 hours vs. 0.96 hours for oral therapy.Reduction of 1.4 hours more than oral therapy.
Patient-Reported Outcomes Significant improvements in quality of life and sleep scores.Significant improvements in patient global impression of change.

Table 1: Comparative Clinical Efficacy Data

Pharmacokinetic Profiles

The primary goal of continuous subcutaneous infusion is to maintain stable plasma concentrations of levodopa. Pharmacokinetic studies have shown that both this compound/Foslevodopa and ND0612 achieve this objective, leading to reduced fluctuations compared to oral administration.

Pharmacokinetic ParameterThis compound/Foslevodopa (ABBV-951)ND0612
Time to Steady State Approximately 2 hours.Not explicitly stated, but achieves stable plasma levels.
Plasma Fluctuation Significantly reduced compared to oral levodopa.Demonstrates dose-proportionality and stable plasma concentrations.
Bioavailability Increased bioavailability by avoiding gastric involvement.Increased bioavailability compared to oral administration.

Table 2: Comparative Pharmacokinetic Data

Safety and Tolerability

The most common adverse events for both therapies are related to the infusion site. A meta-analysis of six studies involving 658 patients reported that 85.86% of patients experienced side effects, with infusion site reactions being the most frequent.

Adverse Event ProfileThis compound/Foslevodopa (ABBV-951)ND0612
Common Adverse Events Infusion site reactions (erythema, pain, cellulitis, nodules), hallucinations, anxiety.Infusion site reactions (nodules, bruising, infection, erythema), hallucinations, anxiety.
Serious Adverse Events Two serious adverse events (cellulitis and abdominal abscess) reported in one patient in a Phase 1b study.Infusion site infections, abscess, and ulcer reported in a long-term study.
Discontinuation Rate Discontinuation due to adverse events has been reported.5% discontinuation due to side effects in a Phase 3 trial.

Table 3: Comparative Safety and Tolerability Data

Experimental Protocols

The clinical development of both this compound/Foslevodopa and ND0612 has involved rigorous, multi-phase clinical trials. The general workflow for these trials is outlined below.

cluster_workflow General Clinical Trial Workflow Screening Screening & Baseline Assessment Randomization Randomization (Treatment vs. Control) Screening->Randomization Treatment_Period Treatment Period (e.g., 12 weeks) Randomization->Treatment_Period Efficacy_Assessment Efficacy Assessment ('On'/'Off' time, UPDRS) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Infusion Site Reactions) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 2: General Clinical Trial Workflow.
Key Phase 3 Trial Methodologies

This compound/Foslevodopa (M15-736 Study - NCT04380142):

  • Design: A 12-week, randomized, double-blind, double-dummy, active-controlled study.

  • Participants: Patients with advanced Parkinson's disease experiencing motor fluctuations.

  • Intervention:

    • Arm 1: Continuous subcutaneous infusion of this compound/Foslevodopa plus oral placebo.

    • Arm 2: Continuous subcutaneous infusion of placebo solution plus oral carbidopa/levodopa capsules.

  • Primary Outcome: Change from baseline in "On" time without troublesome dyskinesia.

  • Key Secondary Outcomes: Change in "Off" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores, and safety assessments.

ND0612 (BouNDless Study - NCT04006210):

  • Design: A Phase 3, double-blind, double-dummy, parallel-group trial.

  • Participants: Patients with advanced Parkinson's disease and motor fluctuations.

  • Intervention:

    • Arm 1: Continuous subcutaneous infusion of ND0612 plus oral placebo.

    • Arm 2: Continuous subcutaneous infusion of placebo plus oral immediate-release levodopa/carbidopa.

  • Primary Outcome: Change in "On" time without troublesome dyskinesia.

  • Key Secondary Outcomes: Change in "Off" time, UPDRS scores, and patient/clinician global impression of change.

Conclusion

Both this compound/Foslevodopa and ND0612 represent significant advancements in the management of advanced Parkinson's disease by providing continuous subcutaneous delivery of carbidopa and levodopa. The primary distinction lies in their formulation: this compound/Foslevodopa is a prodrug system, while ND0612 is a liquid formulation of the active drugs.

Clinical data suggests that both approaches lead to clinically meaningful improvements in motor control and quality of life for patients. The choice between these therapies, should they both receive regulatory approval, may depend on long-term safety data, patient and physician preference regarding the delivery device, and the management of infusion site reactions. Further head-to-head comparative studies would be beneficial to delineate any subtle differences in efficacy and tolerability between the prodrug and the active formulation approaches.

References

A Comparative Guide: Subcutaneous Foscarbidopa/Foslevodopa vs. Intestinal Levodopa Gel for Advanced Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two advanced therapies for Parkinson's disease: subcutaneous foscarbidopa/foslevodopa and levodopa-carbidopa intestinal gel (LCIG). Both treatments aim to provide continuous levodopa delivery to mitigate motor fluctuations in patients whose symptoms are not adequately controlled by oral medications. This document synthesizes data from clinical trials and pharmacokinetic studies to offer a comprehensive overview for the scientific community.

Overview and Mechanism of Action

Both subcutaneous this compound/foslevodopa and LCIG are designed to overcome the pharmacokinetic challenges of oral levodopa by providing more stable plasma concentrations of the drug.

This compound/Foslevodopa is a soluble prodrug formulation of carbidopa and levodopa, respectively.[1] This allows for a continuous subcutaneous infusion using a small, wearable pump.[2] Once in the subcutaneous tissue, the prodrugs are converted by endogenous phosphatases into their active forms, carbidopa and levodopa. This continuous delivery system bypasses the gastrointestinal tract, aiming for consistent levodopa plasma levels.[3]

Levodopa-Carbidopa Intestinal Gel (LCIG) is a gel formulation of levodopa and carbidopa that is administered directly into the jejunum via a percutaneous endoscopic gastrostomy with jejunostomy (PEG-J) tube.[4][5] This method also bypasses the stomach, avoiding issues with erratic gastric emptying and food interactions that can cause fluctuations in levodopa absorption with oral delivery.

Signaling Pathway: Levodopa's Conversion to Dopamine in the Brain

The therapeutic effect of both treatments hinges on the successful delivery of levodopa to the brain, where it is converted to dopamine.

Levodopa to Dopamine Pathway cluster_Systemic_Circulation Systemic Circulation cluster_Blood_Brain_Barrier Blood-Brain Barrier cluster_Brain Brain Levodopa Levodopa Dopamine_peripheral Dopamine (Peripheral) Levodopa->Dopamine_peripheral Metabolism BBB Blood-Brain Barrier Levodopa->BBB Crosses Carbidopa Carbidopa DDC_peripheral Dopa Decarboxylase (Peripheral) Carbidopa->DDC_peripheral Inhibits Levodopa_brain Levodopa BBB->Levodopa_brain Dopamine_brain Dopamine Levodopa_brain->Dopamine_brain Metabolism DDC_brain Dopa Decarboxylase Dopamine_Receptors Dopamine Receptors Dopamine_brain->Dopamine_Receptors Binds to Therapeutic_Effect Therapeutic Effect (Improved Motor Control) Dopamine_Receptors->Therapeutic_Effect Activates

Diagram 1: Levodopa to Dopamine Conversion Pathway.

Pharmacokinetic Profile

Pharmacokinetic studies have been crucial in comparing the two delivery systems. A key objective is to determine if subcutaneous infusion of this compound/foslevodopa can achieve comparable levodopa exposure to the established intestinal gel.

A randomized, open-label, 2-way crossover study in healthy volunteers compared the pharmacokinetics of a 24-hour subcutaneous infusion of foslevodopa/foscarbidopa to a 24-hour jejunal delivery of LCIG. The results indicated that the subcutaneous infusion provided comparable levodopa levels to LCIG over the 24-hour period, as assessed by the area under the curve (AUC) and degree of fluctuation (DOF) parameters. Another study in healthy volunteers also found that a 24-hour subcutaneous infusion of foslevodopa/foscarbidopa resulted in similar levodopa exposures to a 16-hour LCIG infusion followed by nighttime oral levodopa/carbidopa doses.

ParameterSubcutaneous this compound/FoslevodopaLevodopa-Carbidopa Intestinal GelSource
Bioavailability High, bypasses GI tractHigh, bypasses stomach
Time to Steady State Approximately 12-16 hours without a loading dose; within 2 hours with a loading dose.Rapid, due to direct intestinal infusion
Levodopa Exposure (AUC) Comparable to LCIGEstablished benchmark
Degree of Fluctuation (DOF) Similar to or lower than LCIG (e.g., mean 0.32 vs 0.50 in one study)Low compared to oral levodopa

Clinical Efficacy

Clinical trials have demonstrated the efficacy of both treatments in improving motor symptoms for patients with advanced Parkinson's disease.

Subcutaneous this compound/Foslevodopa: A 52-week, open-label, single-arm Phase 3 study (NCT03781167) showed significant improvements in motor fluctuations from as early as week 1. At week 26, there was a mean increase in "On" time without troublesome dyskinesia of 3.24 hours and a mean decrease in "Off" time of 2.94 hours. The final 52-week results of this study confirmed these improvements, with a mean reduction in "Off" time of 3.5 hours. Another Phase 3, randomized, double-blind trial (NCT04380142) demonstrated that continuous subcutaneous infusion of foslevodopa/foscarbidopa led to a greater improvement in "On" time without troublesome dyskinesia compared to oral levodopa/carbidopa at 12 weeks.

Levodopa-Carbidopa Intestinal Gel: The DYSCOVER study (NCT02799381), a Phase 3b trial, showed that LCIG significantly improved dyskinesia compared to optimized medical treatment at 12 weeks. A large, international, 54-week, open-label study demonstrated that LCIG led to a mean daily "Off" time decrease of 4.4 hours and an increase in "On" time without troublesome dyskinesia of 4.8 hours.

Efficacy OutcomeSubcutaneous this compound/FoslevodopaLevodopa-Carbidopa Intestinal GelSource
Increase in "On" time without troublesome dyskinesia ~2.72 - 3.8 hours~1.86 - 4.8 hours
Decrease in "Off" time ~2.75 - 3.5 hours~1.91 - 4.4 hours
Improvement in Dyskinesia Demonstrated improvementSignificant improvement
Improvement in Morning Akinesia Decrease from 77.7% to 27.8% of patients at 52 weeksNoted improvements
Improvement in Sleep Quality Demonstrated improvementsNoted improvements

Safety and Tolerability

The safety profiles of both therapies are distinct, largely related to their different modes of administration.

Subcutaneous this compound/Foslevodopa: The most common adverse events are infusion site reactions, including erythema, nodules, cellulitis, and pain. In a 52-week study, 94.3% of patients experienced at least one adverse event, with the majority being non-serious and of mild to moderate severity. Infusion site reactions were the most frequent, with erythema reported in a high percentage of patients.

Levodopa-Carbidopa Intestinal Gel: Adverse events are often related to the PEG-J tube and the procedure for its placement. Complications can include abdominal pain, infection, and device-related issues. In a large long-term study, complication of device insertion was the most common adverse event.

Safety AspectSubcutaneous this compound/FoslevodopaLevodopa-Carbidopa Intestinal GelSource
Common Adverse Events Infusion site reactions (erythema, nodules, pain, cellulitis)Device/procedure-related events (abdominal pain, infection)
Serious Adverse Events Less frequent, but can include severe infusion site infectionsCan include complications from PEG-J placement
Discontinuation due to AEs Reported, often due to infusion site reactionsReported, often due to device-related issues or infection

Experimental Protocols

Understanding the methodologies of the key clinical trials is essential for interpreting the data.

Experimental Workflow: Phase 3 Trial of Subcutaneous this compound/Foslevodopa (Based on NCT03781167 & NCT04380142)

Foslevodopa_Trial_Workflow Screening Screening Phase (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_A Group A: Continuous Subcutaneous This compound/Foslevodopa + Oral Placebo Randomization->Treatment_A Treatment_B Group B: Subcutaneous Placebo Infusion + Oral Levodopa/Carbidopa Randomization->Treatment_B Titration Dose Titration and Optimization (e.g., 4 weeks) Treatment_A->Titration Treatment_B->Titration Maintenance Maintenance Phase (e.g., 8-48 weeks) Titration->Maintenance Follow_up Follow-up Period Maintenance->Follow_up Endpoints Primary & Secondary Endpoint Assessment ('On'/'Off' time, safety, QoL) Maintenance->Endpoints LCIG_Trial_Workflow Screening Screening Phase (Inclusion/Exclusion Criteria, UDysRS ≥30) Randomization Randomization Screening->Randomization Treatment_LCIG LCIG Group: PEG-J Placement and LCIG Infusion Randomization->Treatment_LCIG Treatment_OMT OMT Group: Optimized Medical Treatment Randomization->Treatment_OMT Titration LCIG Dose Titration Treatment_LCIG->Titration Treatment_Period 12-Week Treatment Period Treatment_OMT->Treatment_Period Titration->Treatment_Period Follow_up Follow-up Treatment_Period->Follow_up Endpoints Primary Endpoint: Change in UDysRS Total Score Secondary Endpoints: 'On'/'Off' time Treatment_Period->Endpoints

References

A Comprehensive Guide to the Long-Term Stability of Foscarbidopa Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of a drug formulation is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a detailed comparison of the stability of Foscarbidopa formulations, supported by available experimental data. This compound, a prodrug of carbidopa, is a critical component of a combination therapy with foslevodopa (a prodrug of levodopa) for the treatment of Parkinson's disease. The stability of this formulation is a key factor in its successful clinical application, particularly for continuous subcutaneous infusion.

Long-Term Stability Data

The primary formulation of this compound is a solution combined with Foslevodopa for subcutaneous infusion. Preclinical data has demonstrated excellent chemical stability of this formulation. In oxygen-protected conditions, solutions of foslevodopa and this compound at high concentrations (e.g., 240/12 mg/mL and 360/18 mg/mL) remained stable for over a year across a broad pH range of 6.5 to 9.2, which includes the physiological pH of 7.4.[1] The change in the assay values for both foslevodopa and this compound was less than 2% during this period, indicating a high degree of stability.[1]

For clinical applications, lyophilized (freeze-dried) formulations of foslevodopa/foscarbidopa have been utilized, which are reconstituted into a solution before administration.[1] This approach further enhances the long-term storage stability of the product.

Formulation Component Storage Condition Duration pH Range Stability Outcome
Foslevodopa/Foscarbidopa SolutionOxygen-protected> 1 year6.5 - 9.2<2% change in assay values

Comparison with Levodopa/Carbidopa Formulations

Experimental Protocols

The assessment of this compound's stability involves a series of rigorous experimental protocols designed to evaluate its integrity under various conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

1. Stability-Indicating High-Performance Liquid Chromatography (RP-HPLC) Method

A validated stability-indicating RP-HPLC method is crucial for the quantitative determination of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.1% formic acid) in an isocratic or gradient elution. A common isocratic mobile phase is a 30:70 (v/v) mixture of acetonitrile and 0.1% formic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 272 nm.

  • Temperature: Ambient (approximately 25°C).

  • Injection Volume: 10 µL.

This method allows for the separation and quantification of the active pharmaceutical ingredient (API) from any potential degradation products, ensuring the reported stability data is accurate and reliable.

2. Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify the potential degradation pathways and degradation products of the drug substance. These studies expose the this compound formulation to stress conditions that are more severe than accelerated stability testing conditions.

  • Acid Hydrolysis: The drug solution is treated with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug solution is treated with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Studies have indicated that oxidative stress leads to the highest level of degradation for this compound/Foslevodopa.

  • Thermal Degradation: The solid drug substance or its solution is exposed to high temperatures (e.g., 60-80°C).

  • Photostability: The drug substance or its formulation is exposed to a combination of visible and UV light in a photostability chamber.

Following exposure to these stress conditions, the samples are analyzed using the stability-indicating HPLC method to quantify the remaining active ingredient and identify and quantify any degradation products.

Visualizing the Stability Assessment Workflow

The following diagrams illustrate the key processes involved in assessing the long-term stability of this compound formulations.

Stability_Assessment_Workflow cluster_preparation Formulation Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound/ Foslevodopa Solution long_term Long-Term Stability (e.g., 2-8°C, 25°C/60% RH) prep->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) prep->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis long_term->hplc_analysis accelerated->hplc_analysis forced_degradation->hplc_analysis data_eval Assess Degradation, Identify Products, Determine Shelf-Life hplc_analysis->data_eval

Workflow for assessing the long-term stability of this compound formulations.

Forced_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Formulation Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidative Stress This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photo Photolytic Stress This compound->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

References

Foscarbidopa and Levodopa-Induced Dyskinesia: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of therapeutic strategies for levodopa-induced dyskinesia (LID) in preclinical animal models, with a focus on the therapeutic principle of foscarbidopa. While direct comparative preclinical studies on this compound's effect on LID are not extensively available in the public domain, this document synthesizes available data on the impact of continuous levodopa delivery—the core mechanism of the foslevodopa/foscarbidopa formulation—and contrasts it with other therapeutic interventions.

Introduction to Levodopa-Induced Dyskinesia (LID)

Long-term treatment with levodopa (L-DOPA), the gold standard for managing motor symptoms in Parkinson's disease (PD), often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia.[1][2] These motor complications are linked to the pulsatile stimulation of dopamine receptors in the brain, a consequence of the fluctuating plasma levels of orally administered levodopa.[3][4] Preclinical research, primarily in rodent and non-human primate models of PD, is crucial for understanding the pathophysiology of LID and for developing novel therapeutic strategies.[5]

This compound is a phosphate prodrug of carbidopa, a peripheral dopa-decarboxylase inhibitor. When combined with foslevodopa (a prodrug of levodopa), it allows for continuous subcutaneous infusion, aiming to maintain stable plasma levodopa concentrations and, consequently, more consistent dopamine levels in the brain. This approach is designed to mitigate the motor fluctuations and dyskinesias associated with oral levodopa therapy.

This guide will compare the mechanistic approach of continuous dopamine stimulation, as achieved by formulations like foslevodopa/foscarbidopa, with other pharmacological interventions for LID, supported by data from preclinical animal models.

Comparative Efficacy of Anti-Dyskinesia Treatments in Preclinical Models

The following table summarizes quantitative data from studies on various therapeutic strategies for LID in animal models. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions may vary. The data for "Continuous Levodopa Infusion" is presented as a proxy for the therapeutic strategy of this compound.

Therapeutic Agent/StrategyAnimal ModelKey Efficacy Data (Reduction in Abnormal Involuntary Movements - AIMs)Reference
Amantadine 6-OHDA-lesioned miceSignificant reduction in AIMs score. A dose of 40 mg/kg was effective in reducing AIMs.
Vitamin D3 6-OHDA-lesioned miceSignificant attenuation of AIMs score over 14 days of treatment.
Eltoprazine (5-HT1A/1B agonist) 6-OHDA-lesioned rats and MPTP-treated macaquesHighly effective in blocking LID. A 5 mg dose significantly reduced LID on clinical rating scales.
Fipamezole (Adrenergic antagonist) PD patients (clinical study)Able to treat LID without diminishing the antiparkinsonian effects of levodopa at 90 mg three times a day.
miRNA against Fyn 6-OHDA-lesioned micePreadministration of miRNA-Fyn reduced LID and levels of FosB-ΔFosB.
Ukgansan (Herbal formula) 6-OHDA-lesioned miceSignificantly decreased dyskinetic movements at peak time compared to LID-induced mice.

Experimental Protocols

A standardized experimental model is critical for the reliable induction and assessment of LID in preclinical studies. The most widely used model is the 6-hydroxydopamine (6-OHDA)-lesioned rodent.

Induction of Parkinsonism and Levodopa-Induced Dyskinesia in Rodents
  • Unilateral 6-OHDA Lesioning :

    • Subjects : Adult male Sprague Dawley or Fisher 344 rats, or C57BL/6 mice.

    • Procedure : A unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum is performed to induce a progressive loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking the pathology of Parkinson's disease.

    • Lesion Verification : The extent of the dopaminergic lesion is typically verified 2-3 weeks post-surgery through behavioral tests such as the apomorphine- or amphetamine-induced rotation test or the cylinder test for forelimb asymmetry.

  • Chronic Levodopa Administration :

    • Drug Formulation : Levodopa is co-administered with a peripheral dopa-decarboxylase inhibitor, such as benserazide or carbidopa, to prevent its conversion to dopamine in the periphery and enhance its bioavailability in the brain.

    • Dosing and Administration : Daily injections (subcutaneous or intraperitoneal) of levodopa (e.g., 2-12 mg/kg) and benserazide (e.g., 12-15 mg/kg) are administered for a period of 1 to 3 weeks to induce dyskinetic movements.

  • Assessment of Dyskinesia :

    • Abnormal Involuntary Movements (AIMs) Rating : Dyskinesia is quantified using a standardized rating scale for AIMs. These scales typically score the severity of axial, limb, and orolingual dyskinesias.

    • Observation Period : Animals are observed at set intervals after levodopa injection (e.g., every 20-50 minutes for up to 4 hours) to capture the onset, peak, and decline of dyskinetic behaviors.

Signaling Pathways in Levodopa-Induced Dyskinesia

The development of LID involves complex molecular and cellular adaptations in the basal ganglia circuitry. Chronic, pulsatile stimulation of dopamine D1 receptors on striatal medium spiny neurons is a key initiating event. This leads to the downstream activation of several signaling cascades, including the cAMP/PKA and ERK pathways, and the accumulation of the transcription factor ΔFosB, which is implicated in the long-term plasticity changes underlying LID.

LID_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine D1R D1 Receptor Dopamine->D1R G_alpha_olf Gαolf D1R->G_alpha_olf NMDA R NMDA Receptor Fyn Fyn NMDA R->Fyn AC5 Adenylyl Cyclase 5 G_alpha_olf->AC5 cAMP cAMP AC5->cAMP PKA Protein Kinase A cAMP->PKA DARPP-32 DARPP-32 PKA->DARPP-32 Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKA->Ras_Raf_MEK_ERK ERK_p pERK Ras_Raf_MEK_ERK->ERK_p mTORC1 mTORC1 Pathway DeltaFosB ΔFosB mTORC1->DeltaFosB Fyn->Ras_Raf_MEK_ERK MSK1 MSK1 ERK_p->MSK1 CREB CREB MSK1->CREB CREB->DeltaFosB Gene_Expression Altered Gene Expression DeltaFosB->Gene_Expression Dyskinesia Dyskinesia Gene_Expression->Dyskinesia

Caption: Signaling cascade in levodopa-induced dyskinesia.

Experimental Workflow for Preclinical LID Studies

The following diagram illustrates a typical workflow for evaluating a novel anti-dyskinetic therapy in a rodent model of Parkinson's disease.

Experimental_Workflow cluster_induction Model Induction cluster_assessment Assessment A Unilateral 6-OHDA Lesion B Post-operative Recovery (2-3 weeks) A->B C Lesion Verification (e.g., Rotation Test) B->C D Chronic Levodopa Administration (e.g., daily for 21 days) C->D F AIMs Rating at Regular Intervals D->F E Concomitant Administration of Test Compound E->F G Post-mortem Tissue Analysis (e.g., Immunohistochemistry, Western Blot) F->G

Caption: Workflow for preclinical LID drug testing.

Conclusion

The therapeutic strategy behind this compound, as part of the foslevodopa/foscarbidopa continuous infusion system, is to provide stable levodopa levels, thereby avoiding the pulsatile dopamine receptor stimulation that drives LID. While direct preclinical comparisons with other anti-dyskinetic agents are not widely published, the principle of continuous dopaminergic stimulation stands in contrast to other pharmacological approaches that modulate downstream signaling pathways (e.g., amantadine acting on NMDA receptors) or other neurotransmitter systems (e.g., serotonergic or adrenergic agents). The 6-OHDA-lesioned rodent model remains the cornerstone for the preclinical evaluation of these diverse therapeutic strategies, providing a valuable platform for dissecting the complex mechanisms of LID and for the initial screening of novel treatments. Future research should aim to include direct comparative studies to better delineate the relative efficacy of these different approaches.

References

Evaluating the Preclinical Safety Profile of Foscarbidopa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa, a phosphate prodrug of carbidopa, is a component of the combination product foslevodopa/foscarbidopa (also known as ABBV-951). This formulation is designed for continuous subcutaneous infusion to provide stable plasma concentrations of levodopa and carbidopa for the management of advanced Parkinson's disease. As with any new chemical entity, a thorough evaluation of its preclinical safety profile is crucial for regulatory approval and for understanding its potential risks in clinical use. This guide provides a comparative summary of the available preclinical safety data for this compound, primarily as part of the foslevodopa/foscarbidopa combination, and contextualizes it with data from studies on carbidopa and levodopa.

Mechanism of Action and Metabolic Conversion

This compound is pharmacologically inactive until it is metabolized to carbidopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that does not cross the blood-brain barrier. It is co-administered with levodopa (the metabolic precursor to dopamine) to prevent the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the central nervous system and reducing its peripheral side effects. The conversion of this compound to carbidopa is a critical step in its mechanism of action.

cluster_Systemic_Circulation Systemic Circulation cluster_CNS Central Nervous System (CNS) This compound This compound (Prodrug) Carbidopa Carbidopa (Active Drug) This compound->Carbidopa Metabolism (Phosphatases) DDC Dopa Decarboxylase (DDC) Carbidopa->DDC Inhibits Levodopa Levodopa Dopamine_peripheral Dopamine (Peripheral) Levodopa->Dopamine_peripheral Metabolism by DDC Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses Blood- Brain Barrier Side Effects Side Effects Dopamine_peripheral->Side Effects Dopamine_CNS Dopamine (CNS) Levodopa_CNS->Dopamine_CNS Metabolism by DDC Therapeutic Effect Therapeutic Effect Dopamine_CNS->Therapeutic Effect cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Carbidopa) Positive Positive Ames->Positive MLA Mouse Lymphoma Assay (Carbidopa) MLA->Positive Micronucleus_Carbidopa Micronucleus Test (Carbidopa) Negative Negative Micronucleus_Carbidopa->Negative Micronucleus_Combo Micronucleus Test (Levodopa/Carbidopa) Micronucleus_Combo->Positive Comet Comet Assay (Levodopa/Carbidopa) Comet->Positive start Animal Selection (e.g., Rat, Monkey) grouping Group Assignment (Control, Low, Mid, High Dose) start->grouping dosing Daily Dosing (Specified Duration) grouping->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Clinical pathology) dosing->monitoring necropsy Terminal Necropsy (Organ weights, Histopathology) monitoring->necropsy end NOAEL Determination necropsy->end

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. Foscarbidopa, a prodrug of carbidopa, requires meticulous handling not only in the laboratory but also at the end of its use. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the environment, and maintaining regulatory compliance.

While specific quantitative data on this compound disposal is not publicly available, the procedural principles for pharmaceutical waste provide a clear framework.

Disposal Protocol for this compound

This compound is not currently classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to treat all pharmaceutical waste with a high degree of caution to prevent environmental contamination and ensure workplace safety. The following procedures outline the recommended steps for the proper disposal of this compound from a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is the foundational step in compliant pharmaceutical waste management.

  • Isolate this compound Waste: Immediately segregate all materials contaminated with this compound, including unused product, partially used vials, and personal protective equipment (PPE) with gross contamination.

  • Use Designated Containers: Place all this compound waste into a clearly labeled, dedicated container for non-RCRA pharmaceutical waste. These containers are often color-coded, typically white with a blue lid or a blue bin, and should be explicitly marked "For Incineration."[1][2]

  • Avoid Mixing Waste Streams: Never mix this compound waste with hazardous chemical waste, biohazardous waste, sharps, or general laboratory trash.[2][3]

Step 2: Container Management

Properly managing waste containers is essential for safety and compliance.

  • Secure and Seal: Ensure the waste container is kept securely sealed when not in use to prevent spills and accidental exposure.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and may also include the name of the primary constituent, "this compound."

  • Storage: Store the sealed container in a designated, secure area away from general laboratory traffic and public access.[1]

Step 3: Partner with a Certified Waste Management Vendor

The disposal of pharmaceutical waste is a regulated activity that requires partnership with a specialized vendor.

  • Engage a Licensed Professional: Contract with a reputable, state and federally compliant pharmaceutical waste disposal service.

  • Schedule Regular Pick-ups: Arrange for regular collection of your non-RCRA pharmaceutical waste to prevent accumulation.

  • Incineration is Key: The recommended and most environmentally sound method for disposing of non-hazardous pharmaceutical waste is incineration. Landfilling should be avoided to prevent the leaching of active pharmaceutical ingredients into the soil and groundwater.

Step 4: Documentation and Record Keeping

Maintaining a clear record of waste disposal is a critical component of laboratory best practices and regulatory compliance.

  • Maintain a Disposal Log: Keep a detailed log of all this compound waste disposal activities, including dates, quantities, and the vendor used.

  • Retain Manifests and Certificates of Destruction: Your waste management vendor will provide a manifest for tracking the waste from your facility to the disposal site. They should also provide a certificate of destruction after the waste has been incinerated. Retain these documents as part of your laboratory's permanent records.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Foscarbidopa_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Segregation cluster_container Step 2: Container Management cluster_disposal Step 3: Professional Disposal cluster_documentation Step 4: Documentation cluster_end End: Compliant Disposal start Unused or Contaminated This compound Material segregate Segregate into a Designated Non-RCRA Pharmaceutical Waste Container start->segregate container Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' segregate->container store Store Securely container->store vendor Arrange Pickup by a Certified Pharmaceutical Waste Vendor store->vendor manifest Obtain and File Waste Manifest vendor->manifest destruction_cert Receive and Retain Certificate of Destruction manifest->destruction_cert end Disposal Complete destruction_cert->end

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and stewardship in scientific research.

References

Comprehensive Safety and Handling Guide for Foscarbidopa

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Foscarbidopa. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[1]
Hand Protection Protective GlovesNitrile or neoprene gloves are recommended. Gloves should be chemotherapy-rated and tested against the ASTM D6978 standard.
Body Protection Impervious ClothingA lab coat or gown made of a low-permeability fabric should be worn.
Respiratory Protection Suitable RespiratorFor handling powders or creating aerosols, a NIOSH-approved N95 or higher particulate respirator is recommended.

Engineering Controls

To further reduce the risk of exposure, the following engineering controls should be in place:

  • Ventilation : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Stations : An accessible safety shower and eye wash station must be available in the immediate work area.

Handling and Storage Procedures

Standard Handling Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure engineering controls are active prep1->prep2 handle1 Weigh/handle this compound in a fume hood prep2->handle1 handle2 Avoid generating dust or aerosols handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Dispose of waste properly clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Standard workflow for handling this compound.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol

The following diagram illustrates the step-by-step procedure for cleaning up a this compound spill.

G spill_start Spill Occurs evacuate Evacuate and secure the area spill_start->evacuate don_ppe Don appropriate PPE (including respirator) evacuate->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Carefully collect spilled material and absorbent contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident dispose->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.